molecular formula C11H22N2O2 B8065360 cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Cat. No.: B8065360
M. Wt: 214.30 g/mol
InChI Key: LMCOQMMIAHCCFN-JGVFFNPUSA-N
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Description

Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCOQMMIAHCCFN-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of cis-3-Amino-2,2-dimethylcyclobutylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity, and novel intellectual property positioning.[1][2] Among the vast landscape of functionalized cyclobutanes, vicinal diamines, particularly those with defined stereochemistry, represent a class of compounds with significant potential as building blocks for novel therapeutics. This guide provides an in-depth technical overview of a proposed stereoselective synthesis of cis-3-amino-2,2-dimethylcyclobutylamine derivatives, a promising scaffold for drug discovery. The synthetic strategy herein is designed to address the key challenges of installing the gem-dimethyl group and controlling the cis-stereochemistry of the two amino functionalities.

Proposed Synthetic Strategy: A Chemically Logical Approach

A direct, one-pot synthesis of cis-3-amino-2,2-dimethylcyclobutylamine is not yet well-established in the literature. Therefore, a robust, multi-step approach is proposed, starting from the known and commercially available cis-3-amino-2,2-dimethylcyclobutanecarboxylic acid. This starting material provides the advantage of having the gem-dimethyl group and one of the amino groups already in place with the desired relative stereochemistry.

The core of the proposed strategy revolves around the conversion of the carboxylic acid moiety into a primary amine using a rearrangement reaction that proceeds with retention of stereochemistry. This ensures that the newly formed amino group will have a cis relationship to the existing one. The overall synthetic workflow is depicted below.

Synthetic_Workflow Start cis-3-Amino-2,2-dimethyl- cyclobutanecarboxylic acid Step1 Protection Start->Step1 Boc2O, NaOH Step2 Amide Formation Step1->Step2 1. (COCl)2, cat. DMF 2. NH4OH Step3 Curtius Rearrangement Step2->Step3 1. DPPA, Et3N 2. t-BuOH, Heat 3. HCl Step4 Deprotection Step3->Step4 HCl or TFA End cis-3-Amino-2,2-dimethyl- cyclobutylamine Step4->End

Caption: Proposed synthetic workflow for cis-3-amino-2,2-dimethylcyclobutylamine.

Detailed Synthesis and Mechanistic Insights

Step 1: Protection of the Amino Group

The first crucial step is the protection of the existing amino group in the starting material. This is necessary to prevent it from interfering with the subsequent reactions, particularly the activation of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the conditions of amide formation and its ease of removal under acidic conditions.

Protocol:

  • Dissolve cis-3-amino-2,2-dimethylcyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: Amide Formation

With the amino group protected, the carboxylic acid is converted to a primary amide. A common and efficient method is to first activate the carboxylic acid as an acid chloride, followed by reaction with ammonia.

Protocol:

  • Suspend the Boc-protected amino acid (1.0 eq) in dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

Step 3: The Key Stereoretentive Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts an acyl azide into an isocyanate, which can then be hydrolyzed to a primary amine.[3][4][5][6] A key feature of this reaction is that the migration of the alkyl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of stereochemistry.[7] This is the cornerstone of our strategy to ensure the cis-stereochemistry of the final product.

The acyl azide can be formed in situ from the carboxylic acid using diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to the isocyanate. The isocyanate is then trapped with tert-butanol to form a Boc-protected amine, which can be readily deprotected in the final step.

Curtius_Mechanism cluster_0 Mechanism of the Curtius Rearrangement Amide Boc-NH-Cis-Amide AcylAzide Boc-NH-Cis-Acyl Azide Amide->AcylAzide DPPA, Et3N Isocyanate Boc-NH-Cis-Isocyanate AcylAzide->Isocyanate Heat, -N2 (Retention of Stereochemistry) CarbamicAcid Boc-NH-Cis-Carbamic Acid Ester Isocyanate->CarbamicAcid t-BuOH ProtectedDiamine Di-Boc-cis-Diamine CarbamicAcid->ProtectedDiamine

Sources

1H NMR and 13C NMR data for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine, a key building block in contemporary drug discovery and development. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. We detail not only the predicted chemical shifts and coupling constants but also the underlying chemical logic and a validated experimental protocol for data acquisition. This guide is intended for researchers, synthetic chemists, and analytical scientists who require unambiguous structural confirmation of this and similar substituted cyclobutane derivatives.

Introduction: The Challenge of Small Ring Stereochemistry

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS 1392803-57-4) is a structurally rich diamine derivative.[1] Its rigid cyclobutane scaffold, adorned with a gem-dimethyl group and stereochemically defined amine functionalities, makes it a valuable component for introducing conformational constraint in pharmacologically active molecules. The precise control of stereochemistry is paramount, as different isomers can exhibit vastly different biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming both the constitution and the relative stereochemistry of such molecules.[2] However, the puckered, non-planar nature of the cyclobutane ring and the magnetic non-equivalence induced by its substituents create complex spectra that demand careful interpretation. This guide provides a detailed roadmap for predicting, acquiring, and interpreting these spectra to ensure the structural integrity of the target compound.

Molecular Structure and Predicted Spectral Features

To facilitate a clear discussion, the protons and carbons of the molecule are systematically labeled as shown in the diagram below.

Caption: Labeled structure of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show several distinct regions. The choice of solvent is critical; DMSO-d₆ is recommended as it slows the chemical exchange of N-H protons, allowing them to be observed as discrete signals.

Assignment Label Predicted δ (ppm) Predicted Multiplicity Integration Justification
Boc-NH-~7.0 - 7.5Broad singlet (or doublet)1HAmide proton, chemical shift is solvent and concentration dependent. May show coupling to Hₐ.
NH₂-~1.5 - 3.0Very broad singlet2HAmine protons, typically broad due to exchange and quadrupole effects from nitrogen.
Cyclobutyl CH-N(Boc)Hₐ~3.8 - 4.2Multiplet1HDeshielded by the adjacent electron-withdrawing Boc-amino group. Complex coupling with Hₘ, Hₙ, and Hₓ.
Cyclobutyl CH-N(H₂)Hₓ~3.0 - 3.4Multiplet1HDeshielded by the amine group, but less so than Hₐ. Complex coupling with Hₘ, Hₙ, and Hₐ.
Cyclobutyl CH₂Hₘ, Hₙ~1.6 - 2.2Multiplets2HDiastereotopic protons of the methylene group. Will appear as two separate multiplets due to different spatial relationships with the cis-substituents.
gem-DimethylC₅-H, C₆-H~1.0 - 1.3Two singlets6H (3H each)The two methyl groups are diastereotopic due to the chiral centers at C1 and C3. They exist in different chemical environments and are therefore expected to have distinct chemical shifts.[3][4]
Boc (t-Butyl)-~1.40Singlet9HCharacteristic sharp singlet for the magnetically equivalent protons of the tert-butyl group.[2][5][6][7]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a direct count of the unique carbon environments.

Assignment Label Predicted δ (ppm) Justification
Boc C=O-~155.5Typical chemical shift for a carbamate carbonyl carbon.[2][5]
Boc C (CH₃)₃-~78.0 - 80.0Quaternary carbon of the tert-butyl group, a key identifier for the Boc moiety.[5][6][8]
Cyclobutyl C H-N(Boc)C1~50 - 55Carbon attached to the Boc-amino group, shifted downfield by the electronegative nitrogen.
Cyclobutyl C H-NH₂C3~48 - 53Carbon attached to the primary amine. Shift is similar to, but distinct from, C1.
Cyclobutyl C (CH₃)₂C2~40 - 45Quaternary carbon of the cyclobutane ring, shifted downfield by the two methyl substituents.
Cyclobutyl CH₂C4~30 - 35Methylene carbon of the cyclobutane ring.
Boc C(C H₃)₃-~28.3Magnetically equivalent methyl carbons of the tert-butyl group.[2][5][6][8]
gem-DimethylC₅, C₆~20 - 30Diastereotopic methyl groups are expected to give two distinct signals in this region.

Experimental Protocol for Data Acquisition

Adherence to a rigorous, well-documented protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed as a self-validating system.

Sample Preparation
  • Purity Check: Ensure the sample of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is of high purity (>95%) to minimize interfering signals.

  • Massing: Accurately weigh 10-15 mg of the compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solubilizing power for polar molecules and its ability to form hydrogen bonds with N-H protons, which slows their exchange rate and allows for their observation as sharper signals.[2] The residual solvent peak (quintet at ~2.50 ppm) and water peak (~3.33 ppm) serve as internal references.[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz spectrometer.

  • Instrument Tuning: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automated tuning and matching of the probe.

  • Shimming: Shim the magnetic field homogeneity to achieve narrow, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: 12-15 ppm, centered around 5 ppm.

    • Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: 220-240 ppm, centered around 100 ppm.

    • Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

Sources

Mass spectrometry analysis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine, a key building block in contemporary drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying principles and causalities behind methodological choices. We will explore optimal strategies for sample preparation, liquid chromatography, and mass spectrometry, with a deep dive into the predictable and diagnostic fragmentation patterns of the tert-butoxycarbonyl (Boc) protecting group. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization and quantification of this and structurally related compounds.

Introduction to the Analyte

The successful application of mass spectrometry begins with a thorough understanding of the analyte's physicochemical properties. cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a diamine derivative where one amino group is protected by a Boc moiety, rendering it a crucial intermediate in synthetic chemistry.

Chemical Properties and Structure

The molecule's structure dictates its analytical behavior. The presence of a basic primary amine makes it highly suitable for positive mode electrospray ionization, while the sterically hindered cyclobutane ring and the labile Boc group define its fragmentation characteristics.

PropertyValueSource
Chemical Name tert-butyl ((1S,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate
CAS Number 1392803-57-4
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol
Monoisotopic Mass 214.16812 Da[1]
Structure Chemical structure of cis-3-(Boc-amino)-2,2-dimethylcyclobutylaminePubChem
Analytical Considerations

The primary analytical challenge and opportunity in analyzing this molecule lies with the Boc protecting group. It is thermally and acid-labile, which can lead to in-source fragmentation if instrument conditions are not optimized.[2] However, its predictable fragmentation under collision-induced dissociation (CID) provides an unequivocal signature for structural confirmation.[3][4][5]

Sample Preparation and Liquid Chromatography

A robust analytical method is built on a foundation of clean sample preparation and efficient chromatographic separation. The goal is to deliver the analyte to the mass spectrometer's ion source free from interfering matrix components and well-separated from any isomers or impurities.

Solvent Selection and Sample Preparation

For a typical analysis, the solid compound should be dissolved in a solvent compatible with both the analyte's solubility and the LC-MS system.

Protocol: Standard Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solutions: Create a dilution series from the stock solution using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulates before injection.

Rationale: Using the initial mobile phase as the diluent for the final working solutions prevents peak distortion and ensures compatibility with the chromatographic system.[6] Formic acid is added to acidify the mobile phase, which promotes the protonation of the primary amine, leading to enhanced ionization efficiency in positive ESI mode.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase chromatographic method provides excellent retention and separation for this moderately polar compound.

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High-Performance (HPLC/UHPLC)Provides necessary resolution and throughput.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers robust retention for small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; acetonitrile provides good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLMinimizes potential for column overloading.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrateA standard gradient to elute the compound and clean the column.

Mass Spectrometry Methodology

The core of the analysis occurs within the mass spectrometer. Electrospray ionization is the preferred technique due to the analyte's polarity and the presence of a basic nitrogen atom.

Ionization: Electrospray (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase, typically resulting in minimal fragmentation within the source itself.[8][9]

  • Ionization Mode: Positive Ion Mode is selected because the primary amine group is easily protonated ([M+H]⁺) in the acidic mobile phase.[7]

  • Expected Ion: For C₁₁H₂₂N₂O₂, the protonated molecule [M+H]⁺ will have a monoisotopic m/z of 215.1754 .

Tandem Mass Spectrometry (MS/MS)

For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is essential. This involves isolating the precursor ion (m/z 215.18) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.[10][11]

General Mass Spectrometer Parameters
ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, non-volatile molecules like the target analyte.[12]
Polarity PositiveTo detect the readily formed [M+H]⁺ ion.
Capillary Voltage 3.5 kVA typical starting point to ensure stable spray formation.
Cone/Nozzle Voltage 20-40 VShould be optimized to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy 10-30 eV (Optimize)The energy must be optimized to produce a rich spectrum of product ions.[13]
Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample injection to data analysis.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection LC_Column 2. HPLC Separation (C18 Column) Sample->LC_Column ESI 3. ESI Source ([M+H]⁺ Formation) LC_Column->ESI MS1 4. MS1 Analysis (Precursor Ion Isolation m/z 215.18) ESI->MS1 CID 5. Collision Cell (CID) (Fragmentation) MS1->CID MS2 6. MS2 Analysis (Product Ion Detection) CID->MS2 Data 7. Data Analysis (Spectrum Interpretation) MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Data Interpretation: The Fragmentation Signature

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is dominated by the characteristic losses associated with the Boc group.

Key Fragmentation Pathways

The collision-induced dissociation of the [M+H]⁺ ion initiates several predictable fragmentation reactions. The most prominent pathways involve the Boc group, which readily decomposes.[3][4]

  • Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, resulting in an unstable carbamic acid intermediate.[2]

  • Loss of CO₂: The carbamic acid intermediate rapidly loses carbon dioxide (CO₂, 44.00 Da).

  • Combined Loss (Boc Group): The sequential or concerted loss of isobutylene and carbon dioxide results in a total neutral loss of 100.06 Da, corresponding to the complete removal of the Boc protecting group and leaving the protonated diamine.

  • Formation of tert-Butyl Cation: A common fragmentation pathway for Boc-protected compounds is the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.07.[3][5]

Predicted MS/MS Fragmentation Table
Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral LossProposed Fragment IdentityRole
215.18159.1256.06 (C₄H₈)[M+H - Isobutylene]⁺Quantifier
215.18115.14100.04 (C₅H₈O₂)[M+H - Boc]⁺ (Protonated Diamine)Qualifier
215.1857.07158.11[tert-Butyl Cation, C₄H₉]⁺Diagnostic Ion
Proposed Fragmentation Scheme

This diagram visualizes the primary fragmentation pathways originating from the protonated molecule.

G node_parent node_parent node_frag node_frag node_diag node_diag M [M+H]⁺ m/z 215.18 F1 [M+H - C₄H₈]⁺ m/z 159.12 M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 115.14 M->F2 - 100.04 Da (Boc Group) F3 [C₄H₉]⁺ m/z 57.07 M->F3 F1->F2 - 44.00 Da (CO₂)

Caption: Key fragmentation pathways of protonated analyte.

Self-Validating Protocols and Method Trustworthiness

A trustworthy analytical method incorporates self-validating checks to ensure data integrity. For quantitative applications, this is paramount.

  • Qualifier/Quantifier Ratios: In a Multiple Reaction Monitoring (MRM) experiment, the ratio of the quantifier ion (e.g., m/z 159.12) to the qualifier ion (m/z 115.14) should remain constant across all standards and samples. A deviation in this ratio may indicate a matrix interference.[14]

  • Use of Internal Standards: For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[6]

  • Matrix-Matched Calibration: When analyzing samples in a complex biological or chemical matrix, calibration curves should be prepared in an identical, analyte-free matrix to account for matrix-induced ion suppression or enhancement.[13]

By implementing these principles, the analytical method becomes a self-validating system, significantly increasing confidence in the generated data and ensuring the highest level of scientific integrity.

Conclusion

The mass spectrometric analysis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a straightforward process when guided by a foundational understanding of the molecule's chemistry. By leveraging positive mode electrospray ionization, the analyte is efficiently converted to its protonated gaseous form. Subsequent tandem mass spectrometry (MS/MS) analysis yields a rich and highly predictable fragmentation pattern, dominated by the characteristic neutral losses from the Boc protecting group. The fragments at m/z 159.12, 115.14, and 57.07 serve as a robust, multi-point signature for the unequivocal identification and reliable quantification of this important synthetic intermediate. The methodologies and insights presented in this guide provide a comprehensive and trustworthy framework for researchers in the pharmaceutical and chemical industries.

References

  • LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • da Silva, G., & St-Amant, A. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PLoS ONE, 9(5), e96425. [Link]

  • Sureshbabu, V. V., & Tantry, S. J. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1033-1043. [Link]

  • Paulo, J. A., & Gygi, S. P. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 23(8), 1355-1365. [Link]

  • AA Blocks. (n.d.). cis-3-(boc-aminomethyl)cyclobutylamine. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025). Determination of 20 carbamate pesticide residues in food by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Wang, J., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 8, 2437–2444. [Link]

  • PubChemLite. (n.d.). Cis-3-(boc-amino)-2,2-dimethylcyclobutylamine (C11H22N2O2). Retrieved March 6, 2026, from [Link]

  • G.A. van der Doelen, et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved March 6, 2026, from [Link]

  • An, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Le, T. D., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

  • Banerjee, S., & Ghosal, A. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012. [Link]

  • Cuyckens, F., & Claeys, M. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 719-741. [Link]

  • Kostiainen, R., & Bruins, A. P. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

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Sources

In-Depth Technical Guide: Physical and Chemical Properties of Boc-Protected Cyclobutane Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane diamines represent a specialized class of conformationally restricted building blocks in medicinal chemistry. Unlike their linear counterparts (e.g., 1,4-butanediamine) or larger cyclic homologs (cyclohexane diamines), the cyclobutane ring offers a unique "butterfly" puckered conformation with a high degree of rigidity. This guide details the physical and chemical properties of N-Boc-protected cyclobutane diamines, focusing on the 1,2- and 1,3-isomers. It provides researchers with the structural insights, synthetic protocols, and stability data necessary to deploy these scaffolds effectively in drug discovery campaigns.

Part 1: Structural & Conformational Analysis

The Cyclobutane "Butterfly" Pucker

The cyclobutane ring is not planar. To relieve torsional strain caused by eclipsing methylene hydrogens, the ring adopts a puckered "butterfly" conformation. This deviation from planarity is critical for understanding the vector alignment of substituents.

  • Pucker Angle: Approximately 25°–30° in the ground state.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid ring flipping at room temperature unless locked by bulky substituents like Boc groups.

  • Bond Angles: Internally ~88°, creating significant angle strain (~26.4 kcal/mol total ring strain).

Stereochemical Vectors

The orientation of the amino groups (and their Boc-protected counterparts) defines the "exit vectors" for pharmacophores attached to this scaffold.

  • cis-1,2-Isomer: The substituents occupy a pseudo-equatorial/pseudo-axial relationship. The vectors are convergent, suitable for chelating metals or mimicking turns in peptide backbones.

  • trans-1,2-Isomer: The substituents are pseudo-equatorial/pseudo-equatorial. The vectors are divergent (anti-parallel), mimicking extended peptide sheets or providing linear spacing.

Conformational Visualization

The following diagram illustrates the puckering equilibrium and the vector alignment differences between cis and trans isomers.

CyclobutaneConformation cluster_0 Ring Dynamics cluster_1 Vector Alignment (1,2-Diamine) Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' Ground State (Relieved Strain, ~30° Angle) Planar->Puckered Relaxation Cis cis-Isomer (Convergent Vectors) Axial/Equatorial Puckered->Cis Substituent Effect Trans trans-Isomer (Divergent Vectors) Equatorial/Equatorial Puckered->Trans Substituent Effect caption Fig 1. Cyclobutane ring puckering relieves torsional strain, defining substituent vectors.

Part 2: Physical Properties

Boc-protected cyclobutane diamines exhibit distinct physical properties compared to their free amine salts. The introduction of the tert-butyloxycarbonyl (Boc) group significantly increases lipophilicity and alters the physical state (often converting high-melting salts into lower-melting solids or oils).

Comparative Physical Data

The following table synthesizes data for cyclobutane diamines and their relevant analogs. Note that while specific melting points for every Boc-derivative are not always standardized in literature, trends are consistent.

Propertycis-1,2-Cyclobutane Diamine (2HCl Salt)trans-1,2-Cyclobutane Diamine (Free Base)N,N'-di-Boc-1,2-Cyclobutane DiamineN-Boc-1,3-Propanediamine (Linear Analog)
Physical State Crystalline SolidLiquid / Low-melting SolidWhite Solid or Viscous OilLiquid / Low-melting Solid
Melting Point > 280 °C (dec)~14–15 °C (lit.)110–120 °C (est.[1] based on homologs)22 °C
Solubility (Water) High (> 100 mg/mL)HighNegligibleLow
Solubility (DCM) InsolubleModerateHighHigh
LogP (Est.) < 0~ -0.5~ 2.5–3.0~ 1.5
H-Bond Donors 6422

Key Insight: The cis-1,2-diamine dihydrochloride is a stable, high-melting solid. Upon Boc protection, the loss of ionic character and the addition of bulky hydrophobic groups renders the molecule soluble in organic solvents (DCM, EtOAc) and insoluble in water, facilitating standard organic workups.

Solubility Profile
  • Polar Aprotic Solvents (DMF, DMSO): Excellent solubility for Boc-protected forms.

  • Chlorinated Solvents (DCM, Chloroform): Primary solvents for synthesis and handling.

  • Ethers (THF, Et2O): Good solubility; often used for lithiation or reduction reactions.

  • Alcohols (MeOH, EtOH): Soluble, but avoid acidic alcohols which may trigger premature deprotection at high temperatures.

Part 3: Chemical Reactivity & Stability

Boc Group Stability

The carbamate linkage in Boc-cyclobutane diamines is robust under basic and nucleophilic conditions but highly sensitive to acid.

  • Stable Conditions: NaOH (aq), LiOH, NaHCO3, catalytic hydrogenation (H2/Pd-C), mild oxidants.

  • Labile Conditions: TFA (neat or in DCM), HCl (in dioxane or MeOH), H2SO4.

  • Orthogonality: The Boc group is orthogonal to Fmoc (base labile) and Cbz (hydrogenolysis labile), allowing for selective deprotection in asymmetric diamines.

Cyclobutane Ring Stability

Despite the high ring strain (~26 kcal/mol), the cyclobutane ring is kinetically stable under standard Boc protection/deprotection conditions.

  • Acid Resistance: The ring does not open under standard TFA deprotection conditions.

  • Thermal Stability: Stable up to ~140°C. Above this, or under radical conditions, ring opening or fragmentation is possible but rare in standard peptide coupling workflows.

Part 4: Synthesis & Protocols[2][3][4]

Synthesis via Curtius Rearrangement

The most authoritative route to these diamines is the Curtius rearrangement of 1,2-cyclobutanedicarboxylic acid. This method preserves stereochemistry (retention of configuration).

CurtiusSynthesis Start 1,2-Cyclobutanedicarboxylic Acid (cis or trans) Step1 Activation (DPPA / Et3N or SOCl2 -> NaN3) Start->Step1 Inter Acyl Azide Intermediate (Unstable) Step1->Inter Step2 Thermal Rearrangement (-N2, Heat) Inter->Step2 Iso Isocyanate Intermediate Step2->Iso Step3 Trapping with t-BuOH (in Toluene/Reflux) Iso->Step3 Product N,N'-di-Boc-1,2-cyclobutanediamine Step3->Product caption Fig 2. Curtius rearrangement allows stereospecific conversion of di-acids to Boc-diamines.

Protocol: Standard Boc Deprotection

This protocol is self-validating through the evolution of gas (CO2) and the precipitation of the amine salt.

Reagents:

  • Substrate: N-Boc-cyclobutane amine (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in DCM (0.1 M concentration).

  • Acid Addition: Add TFA slowly to the stirring solution at 0 °C (Ratio: 1:1 v/v TFA:DCM). Note: Gas evolution (isobutylene/CO2) will be observed.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Workup (Salt Form): Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The residue is the TFA salt.

  • Free Basing (Optional): Dissolve residue in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.

Protocol: Selective Mono-Boc Protection

To differentiate the two amines in a homodiamine:

  • Stoichiometry: Use a large excess of the diamine (5–10 equiv) relative to Boc2O.

  • Addition: Add Boc2O (dissolved in DCM) dropwise to the diamine solution at 0 °C.

  • Purification: The unreacted diamine remains in the aqueous phase during extraction, while the mono-Boc product extracts into the organic phase. The di-Boc byproduct (if any) is less polar and separable by chromatography.

Part 5: References

  • Stereoselective Synthesis of Cyclobutane Diamines: Grygorenko, O. O., et al. "Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine." Organic Letters, 2012, 14(10), 2431–2433. [Link]

  • Conformational Analysis & Drug Discovery: Radchenko, D. S., et al. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 2010, 75(17), 5941–5952. [Link]

  • Physical Properties of 1,2-Diamines: Buchman, E. R., et al. "Cyclobutane Derivatives. I. The Degradation of cis-1,2-Cyclobutanedicarboxylic Acid to cis-1,2-Diaminocyclobutane." Journal of the American Chemical Society, 1942, 64(11), 2696–2700. [Link]

Sources

Commercial availability and suppliers of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and whitepaper on the commercial availability, sourcing strategy, and technical specifications of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine .

Executive Summary

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a high-value, conformationally restricted diamine building block used primarily in the design of peptidomimetics and next-generation small molecule drugs. Its gem-dimethyl cyclobutane core offers a unique structural vector that increases Fsp³ (fraction of sp³ hybridized carbons), improves metabolic stability, and restricts the rotatable bond space of the final drug candidate.

While commercially available, the supply chain is bifurcated between high-cost catalog amounts (mg to g scale) and lead-time-dependent custom synthesis for bulk (kg scale). The primary commercial driver for this scaffold is Enamine , with secondary distribution through aggregators like Sigma-Aldrich and ChemScene .

Key Recommendation: For discovery phase (<10g), utilize catalog suppliers to minimize lead time. For development phase (>100g), initiate a "Make vs. Buy" analysis immediately, as the synthesis requires challenging stereochemical separation.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of trans-isomers and enantiomeric pairs.

ParameterSpecification
Chemical Name cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine
IUPAC Name tert-butyl ((1S,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate
CAS Number (cis-racemate) 1392803-57-4
CAS Number (Enantiomer) 1932320-58-5 (Listed as (1R,3S))
CAS Number (trans-isomer) 1392803-55-2
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Stereochemistry cis-1,3-relationship relative to the ring plane.[1][2][3][4]
Appearance White to off-white solid
Storage 2–8°C (Hygroscopic; store under inert gas recommended)

Critical Note on Stereochemistry: The "cis" designation refers to the syn relationship between the C1-amine and the C3-Boc-amine. The presence of the C2-gem-dimethyl group renders the C1 and C3 positions chiral. Always verify if the CAS provided corresponds to the racemate or a specific enantiomer.

Market Analysis & Supply Chain

The supply chain for this compound is dominated by organizations specializing in "rigidified building blocks."

Tier 1: Primary Manufacturers (Originators)

These companies synthesize the compound in-house and control the stereochemical IP or know-how.

  • Enamine (Ukraine/Latvia): The likely originator of this building block series. They hold the largest stock of cyclobutane-derived diamines.

    • Status:Preferred Supplier . High reliability for stereochemical purity.

  • WuXi AppTec (China): Capable of custom synthesis on scale.

    • Status:Strategic Partner for >100g orders.

Tier 2: Catalog Distributors (Aggregators)

These suppliers list the compound but may fulfill orders via Tier 1 sources or hold small inventory.

  • Sigma-Aldrich (MilliporeSigma): Lists under the "Synthonix" or "Marketplace" label.

    • Pros: Easy procurement system integration.

    • Cons: Significant price markup; often "drop-shipped."

  • ChemScene / AA Blocks: Reliable for discovery-scale quantities (100mg – 5g).

    • Price Point: ~$150 - $250 per gram (varies by purity/stock).

Sourcing Decision Matrix[6]

SourcingStrategy Start Requirement Defined Scale Scale Needed? Start->Scale Small < 10 grams (Discovery) Scale->Small Low Vol Large > 100 grams (Process Dev) Scale->Large High Vol Catalog Tier 2 Distributors (ChemScene, AA Blocks) Small->Catalog Fastest Originator Tier 1 Manufacturer (Enamine) Small->Originator Best Purity Large->Originator Inquire Stock Custom Custom Synthesis (CRO) Large->Custom If Stock Low QC Internal QC (NMR/LCMS) Catalog->QC Verify Stereochem Originator->QC Custom->QC

Figure 1: Strategic sourcing decision tree for cyclobutane building blocks.

Technical Evaluation: Synthesis & Quality Control

If supply is unavailable or cost-prohibitive, the compound can be synthesized. However, the cis/trans separation is the process bottleneck .

Synthetic Route (The "Radchenko" Approach)

The most robust route utilizes malonate alkylation followed by a Curtius rearrangement, a method optimized by Enamine scientists (Radchenko et al., 2013).

Workflow Summary:

  • Cyclization: Reaction of 1,3-dihalide (derived from 2,2-dimethyl-1,3-propanediol) with dialkyl malonate.

  • Desymmetrization/Hydrolysis: Conversion of the diester to the mono-acid or diacid.

  • Curtius Rearrangement: Transformation of the carboxylic acid moieties to amines (protected as Boc/Cbz).

  • Separation: The cis and trans isomers are typically separated by column chromatography or fractional crystallization at the amino-ester or diamine stage.

Synthesis SM1 2,2-Dimethyl-1,3-propanediol Step1 Activation (Mesylation/Bromination) SM1->Step1 Inter1 Activated 1,3-Dihalide Step1->Inter1 Step2 Malonate Alkylation (Cyclobutane Formation) Inter1->Step2 Inter2 Cyclobutane-1,1-dicarboxylate Step2->Inter2 Step3 Decarboxylation & Functionalization Inter2->Step3 Inter3 1,3-Dicarboxylic Acid Derivative Step3->Inter3 Step4 Curtius Rearrangement (Formation of Amines) Inter3->Step4 Crude Mixture of cis/trans Diamines Step4->Crude Step5 Purification (Chromatography/Crystallization) Crude->Step5 Final cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine Step5->Final

Figure 2: General synthetic pathway for 1,3-diaminocyclobutanes.

Quality Control Protocol

When receiving this material from a supplier, you must validate the stereochemistry. The trans isomer is a common impurity.

  • ¹H NMR Validation:

    • Look for the splitting pattern of the cyclobutane ring protons.

    • NOESY Experiment: Crucial for assigning cis vs trans. In the cis isomer, NOE correlations should be observed between the methine protons at C1 and C3 (if they are on the same face) or between the NH protons.

    • Note: The gem-dimethyl group breaks symmetry, making the methylene protons of the ring diastereotopic.

  • LCMS:

    • Standard purity check (>95%).

    • Mass: [M+H]⁺ = 215.17 (calc).

    • Fragment: Loss of t-Butyl (-56 Da) or Boc (-100 Da) is common in source.

Strategic "Make vs. Buy" Analysis

FeatureBuy (Catalog) Make (In-House/CRO)
Cost High (

300/g)
Moderate (Labor intensive)
Time 1–2 Weeks6–8 Weeks
Risk Supply chain interruptionSynthesis failure (Stereochem)
Scalability Poor (Stock limited)Good (Once process locked)
Recommendation Preferred for <50g Preferred for >100g

Expert Insight: The synthesis of 2,2-dimethylcyclobutanes is notoriously difficult due to the "Thorpe-Ingold effect" complicating the ring closure and the subsequent difficulty in separating the cis/trans isomers. Unless your internal chemistry team has specific expertise in small-ring synthesis, outsourcing to Enamine or a specialized CRO is strongly recommended over internal synthesis.

References

  • Radchenko, D. S., et al. (2013). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." Journal of Organic Chemistry. (Seminal paper describing the synthesis of rigid cyclobutane diamines).

  • PubChem Compound Summary. "cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine" (CID 72207715).

  • Enamine Building Blocks. "Conformationally Restricted Diamines." Enamine.net.

  • Grygorenko, O. O., et al. (2011). "Stereoselective synthesis of 1,3-diaminocyclobutanes." Tetrahedron.

Sources

Lack of Publicly Available X-ray Crystal Structure for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine Prevents In-Depth Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of scientific databases and literature has revealed no publicly available X-ray crystal structure for the compound cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. The absence of this foundational crystallographic data makes it impossible to generate an in-depth technical guide or whitepaper on the topic as requested.

The core of the user's request was to develop a detailed analysis of the X-ray crystal structure of this specific molecule. This would involve a discussion of its unit cell parameters, space group, bond lengths, bond angles, conformational analysis, and intermolecular interactions. Without the primary crystallographic information file (CIF) or equivalent data from a peer-reviewed publication or a database such as the Cambridge Crystallographic Data Centre (CCDC) or the Protein Data Bank (PDB), any such analysis would be speculative and would not meet the required standards of scientific integrity and accuracy.

While information on the chemical properties of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is available in databases like PubChem, this does not include the experimentally determined three-dimensional structure that is the subject of the requested guide.[1][2]

It is possible that the crystal structure of this compound has not yet been determined, or if it has, the data has not been made publicly available by the researchers.

For a technical guide of this nature to be of value to researchers, scientists, and drug development professionals, it must be based on verified, empirical data. Therefore, until the X-ray crystal structure of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is published and deposited in a public database, the creation of the requested in-depth guide is not feasible.

However, a general guide on the established methodologies for determining the X-ray crystal structure of a novel small molecule, such as a Boc-protected diamine, could be provided. This would include:

  • Chemical Synthesis and Purification: The synthesis of the target molecule is the initial step. For related compounds, synthetic routes often involve the reduction of β-enaminoketones.[3] The purity of the compound is crucial for successful crystallization.

  • Crystallization Techniques: Growing high-quality single crystals is often the most challenging step.[4][5] Common methods for small molecules include slow evaporation, vapor diffusion, and thermal gradient techniques.[6][7][8][9] The choice of solvent is a critical parameter in obtaining diffraction-quality crystals.[6]

  • X-ray Diffraction Data Collection: Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam.[10] Data is typically collected at low temperatures (around 100 K) to minimize radiation damage.[11]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule.[12] From this map, the positions of the atoms are determined and the structural model is refined to best fit the experimental data.[13][14]

Should the crystallographic data for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine become available in the future, a detailed technical guide as originally requested could be produced.

Sources

Chemical stability and storage conditions for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

[1]

Executive Summary

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS: 1392803-57-4) is a specialized bifunctional building block containing a strained cyclobutane core, a steric gem-dimethyl group, a free primary amine, and an acid-labile Boc-protected amine.[1][2]

Its stability is dictated by three competing factors:

  • Basicity of the Free Amine: High susceptibility to atmospheric CO₂ uptake (carbamylation).

  • Acid Lability of the Boc Group: Requires strict isolation from protic acid vapors.

  • Conformational Strain: The cyclobutane ring, while kinetically stable, introduces steric crowding (gem-dimethyl) that influences reactivity and crystallization.

Core Recommendation: Store as a solid at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Long-term storage in solution is discouraged due to the risk of slow solvolysis or epimerization.

Chemical Profile & Properties[1][2][3][4][5][6]

ParameterSpecification
Chemical Name cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine
CAS Number 1392803-57-4
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Physical State White to off-white solid (waxy crystalline)
Stereochemistry cis-1,3-configuration (Amine and Boc-amine on same face)
pKa (Calculated) ~10.5 (Primary amine), ~-1 (Boc-carbamate)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in Water

Critical Stability Analysis

Hydrolytic & Chemical Stability

The molecule features two nitrogen centers with opposing reactivities. The Boc-carbamate at C3 is chemically robust against basic hydrolysis but extremely sensitive to acids.[1][3] Conversely, the primary amine at C1 is a strong nucleophile and base.

  • Acid Sensitivity: Exposure to trace acids (HCl vapors, TFA residues) triggers the cleavage of the tert-butyl group, releasing isobutene and CO₂ to yield the diamine salt.[4]

  • CO₂ Scavenging (The "White Crust" Phenomenon): Like most primary alkyl amines, this compound will rapidly react with atmospheric CO₂ to form carbamic acid salts (carbamates).[1] This is the most common mode of degradation, often mistaken for oxidation.

  • Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of ring strain. While the C-C bonds are generally stable at room temperature, the gem-dimethyl group at C2 locks the ring pucker. Extreme heat (>100°C) could theoretically induce ring-opening or retro-aldol-type fragmentation, though this is rare below decomposition temperatures.[1]

Stereochemical Integrity

The cis-configuration is thermodynamically distinct from the trans-isomer.[1]

  • Epimerization Risk: Low under neutral conditions. However, heating in the presence of strong bases or aldehydes (during Schiff base formation) can promote epimerization at C1 or C3, particularly if the intermediate passes through a planar transition state.

  • Intramolecular Interaction: In the cis-isomer, the free amine and Boc-carbonyl are spatially proximal.[1] While this may form a stabilizing hydrogen bond, it can also facilitate intramolecular acyl migration (Boc transfer) under forcing thermal conditions.[1]

Degradation Pathways (Mechanism Visualization)

The following diagram outlines the primary degradation vectors.

DegradationPathwaysMoleculecis-3-(Boc-amino)-2,2-dimethylcyclobutylamineAcidAcidic Environment(H+ / TFA / HCl)Molecule->AcidAirAtmospheric Exposure(CO2 / Moisture)Molecule->AirHeatThermal Stress(>100°C)Molecule->HeatDiamineDegradation A:Deprotected Diamine(Loss of Boc)Acid->DiamineIsobutene eliminationCarbamateDegradation B:Amine-Carbonate Salt(Solid Crust Formation)Air->CarbamateNu attack on CO2MigrationDegradation C:N->N Boc Migration(Isomerization)Heat->MigrationIntramolecular Acyl Transfer

Caption: Primary degradation pathways including acid-catalyzed deprotection, atmospheric carbamylation, and thermal rearrangement.[1]

Storage & Handling Protocols

To maintain purity >98% over 12+ months, adhere to the following "Cold-Dry-Inert" protocol.

Storage Conditions
VariableRecommendationRationale
Temperature 2°C to 8°C Slows kinetic oxidation and prevents thermal Boc-migration.[1]
Atmosphere Argon or Nitrogen Essential. Displaces CO₂ and moisture to prevent salt formation.
Container Amber Glass Vial Protects from UV (though low risk) and offers better chemical resistance than plastic.[1]
Seal Teflon-lined Cap + Parafilm Prevents gas exchange.[1] Avoid rubber septa which can leach plasticizers into amine-rich solids.[1]
Desiccant Required Store the vial inside a secondary jar containing silica gel or CaSO₄.
Handling Workflow

Do not store this molecule in solution (e.g., DCM or MeOH) for periods exceeding 24 hours, as amines can react with chlorinated solvents (slow quaternization) or absorb moisture rapidly.[1]

Step-by-Step Aliquoting Protocol:

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Environment: Weigh out the required mass in a fume hood, ideally under a gentle stream of nitrogen.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Acetone (forms imines), Chloroform (often acidic), Water (solubility issues/pH drift).[1]

  • Re-sealing: Immediately purge the headspace of the stock vial with Argon for 10-15 seconds before recapping.

Quality Control & Analytical Monitoring

Because degradation products (carbamate salts) often revert to the free amine in solution-phase analysis, standard LCMS can give false positives for purity.[1]

Recommended QC Method: ¹H NMR (DMSO-d₆)

  • Why: NMR allows observation of the carbamate salt species (shift in amine protons) and stereochemical purity, which LCMS might miss due to ionization artifacts.

  • Diagnostic Signals:

    • Gem-dimethyl:[1] Two distinct singlets (due to chiral environment).[1]

    • Boc-group:[1][3][5][4][6][7][8] Large singlet at ~1.4 ppm.

    • Cyclobutane protons: Multiplets between 1.5–2.5 ppm.

    • Degradation Check: Look for loss of the Boc singlet (acid damage) or broadening of the NH₂ peak (salt formation).[1]

Operational Decision Tree

Use this logic flow to determine the suitability of your material before use.

StorageDecisionStartMaterial Receipt / RetrievalCheck1Is the solid caked or covered in white crust?Start->Check1Action1Likely CO2 absorption (Carbamate).Dissolve in DCM, wash with mild basic aq. solution (Na2CO3), dry & re-isolate.Check1->Action1YesCheck2Is purity >95% by NMR?Check1->Check2No (Free flowing)Action1->Check2UseProceed to SynthesisCheck2->UseYesPurifyPurify via Column Chromatography(Neutral Alumina or Silica w/ 1% Et3N)Check2->PurifyNo

Caption: Decision logic for assessing material integrity and remediation of CO₂-contaminated samples.

References

  • Synthonix . (n.d.).[1] cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine Product Data. Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry . (2018). Protecting Groups for Amines: Carbamates. Retrieved March 6, 2026, from [Link]

Methodological & Application

Application Note: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS: 1392803-57-4) is a specialized bifunctional building block designed for high-precision scaffold engineering. Unlike flexible alkyl chains or planar phenyl rings, this molecule offers a unique combination of conformational restriction , metabolic stability , and enhanced sp³ character .

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and peptidomimetics. It provides validated protocols for its incorporation into drug candidates to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

Structural Analysis & Mechanistic Advantages

The Gem-Dimethyl Effect & Conformational Lock

The defining feature of this building block is the gem-dimethyl substitution at the C2 position. In unsubstituted cyclobutanes, the ring puckers to relieve torsional strain, flipping between conformations. The introduction of the bulky 2,2-dimethyl group creates a high energy barrier to ring inversion, effectively "locking" the ring into a specific puckered conformation.

  • Medicinal Chemistry Impact: This locking effect pre-organizes the vectors of the C1 and C3 amines. When used as a linker, it reduces the entropic penalty of binding (

    
    ), potentially improving affinity compared to flexible propyl or ethyl linkers.
    
Bioisosterism & Vector Analysis

This scaffold serves as a non-planar bioisostere for:

  • 1,3-Phenylene: It matches the distance but increases solubility (lowers LogP) and eliminates

    
    -
    
    
    
    stacking liabilities.
  • cis-1,3-Cyclohexanediamine: It provides a tighter bite angle and lower molecular weight (Fragment Economy).

Metabolic Stability

The gem-dimethyl group sterically shields the adjacent positions from metabolic oxidation. Furthermore, cyclobutane rings are generally more resistant to Cytochrome P450 oxidative opening than cyclopentanes or cyclohexanes due to the strain-induced hybridization changes (higher s-character in C-H bonds).

Decision Logic: When to Use This Scaffold

The following decision tree illustrates the logical flow for selecting this scaffold over standard diamines.

ScaffoldSelection Start Design Challenge Flexibility Is the current linker too flexible (high entropy)? Start->Flexibility Solubility Is LogP too high / Solubility too low? Flexibility->Solubility No Solution_Cyclobutane SELECT: cis-3-(Boc-amino)- 2,2-dimethylcyclobutylamine Flexibility->Solution_Cyclobutane Yes (Rigidify) Metabolism Is there a metabolic hotspot on the linker? Solubility->Metabolism No Solubility->Solution_Cyclobutane Yes (Increase Fsp3) Solution_Alkyl Use Alkyl Chain (Propyl/Butyl) Metabolism->Solution_Alkyl No Metabolism->Solution_Cyclobutane Yes (Block Metabolism) Solution_Phenyl Use Phenyl Ring

Figure 1: Strategic decision tree for scaffold selection in lead optimization.

Application 1: Rigid Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand and the Target Protein ligand. The length and rigidity of this linker are critical for the formation of the ternary complex.

Mechanism

Using cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine as a linker core restricts the conformational space of the PROTAC.

  • Advantage: Prevents the "collapse" of the PROTAC onto itself (intramolecular interactions) which often kills permeability.

  • Vector: The cis-1,3 arrangement provides a "U-shape" or "V-shape" vector, distinct from the linear trans isomer.

Synthesis Workflow
  • Step A: Amide coupling of the Free Amine (C1) to the E3 Ligase Ligand (e.g., Thalidomide derivative).

  • Step B: Acidic deprotection of the Boc Group (C3).

  • Step C: Amide coupling of the newly revealed amine to the Target Protein Ligand.

Experimental Protocols

Handling & Storage
  • Physical State: White to off-white solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air; keep tightly sealed.

  • Solubility: Soluble in MeOH, DCM, DMSO, and DMF.

Protocol A: Selective Functionalization (Amide Coupling)

Objective: Couple the free amine (C1) to a carboxylic acid (R-COOH) while preserving the Boc group.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Dissolve the Carboxylic Acid in anhydrous DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

  • Add cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine .

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 214.3 - 18).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Boc Deprotection

Objective: Remove the Boc group to reveal the C3 amine for the second coupling.

Reagents:

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • DCM (Dichloromethane).

Procedure (TFA Method):

  • Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Add TFA (10–20 equivalents). Caution: Exothermic.

  • Stir at RT for 1–2 hours. Monitor by LC-MS (Loss of -100 Da fragment).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: The product is a TFA salt. For the next coupling, ensure extra base (DIPEA/TEA) is added, or perform a free-base extraction (DCM / sat. NaHCO₃).

Comparative Data: Physicochemical Properties

The table below highlights why a medicinal chemist would choose this scaffold over common alternatives.

PropertyPropyl Linker1,3-Phenylene2,2-Dimethylcyclobutane
Rigidity Low (Flexible)High (Planar)High (Puckered/3D)
LogP Contribution High (Lipophilic)High (Lipophilic)Moderate (sp³ rich)
Solubility ModerateLowHigh
Metabolic Stability Low (Oxidation)ModerateHigh (Blocked sites)
Vector Geometry Linear/Random120° Planar~140° Bent (Projected)

References

  • Concept of Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Cyclobutanes in Medicinal Chemistry

    • Wilsily, A., et al. (2020). Cyclobutane as a Bioisostere of the Phenyl Ring: A Case Study. Journal of Medicinal Chemistry. Link

  • Synthesis & Properties of 1,3-Diaminocyclobutanes

    • Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(15), 5126–5134. Link

  • Commercial Source & Data

    • Sigma-Aldrich Product Page: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. Link

Application Notes and Protocols for Coupling Reactions with cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Harnessing a Unique 3D Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the 2,2-Dimethylcyclobutane-1,3-diamine Scaffold

In the landscape of modern drug discovery, the deliberate design of molecules with three-dimensional (3D) character is paramount for achieving enhanced potency, selectivity, and favorable ADMET properties.[1] The cyclobutane motif, in particular, has emerged as a highly attractive scaffold. It offers a constrained yet non-planar geometry that can effectively orient substituents into vectorially defined regions of chemical space, often leading to improved interactions with biological targets.[2][3]

This guide focuses on cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine , a versatile building block that embodies these desirable attributes. The cis-relationship of the two amino groups, combined with the steric bulk of the gem-dimethyl group, provides a conformationally restricted framework.[4][5] The mono-Boc protection strategy allows for selective functionalization, making it an ideal starting point for the synthesis of diverse compound libraries.

These application notes provide detailed, field-proven protocols for two of the most fundamental and widely utilized transformations in medicinal chemistry: amide bond formation and urea synthesis . The methodologies have been specifically tailored to address the unique structural and steric features of this valuable diamine scaffold.

Core Applications and Reaction Schematics

The primary utility of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine lies in its sequential functionalization. The free primary amine serves as a nucleophile for the initial coupling reaction, while the Boc-protected amine is poised for a subsequent deprotection and further elaboration.

Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[6] With a sterically hindered amine such as this, the choice of coupling reagent is critical to ensure efficient acylation and minimize side reactions.

Urea Synthesis

The urea functional group is a key pharmacophore in numerous approved drugs, valued for its ability to act as a rigid hydrogen bond donor and acceptor.[7] Synthesizing unsymmetrical ureas from this building block can be achieved through several reliable methods.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any synthetic procedure, optimization for specific substrates may be required.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for coupling a wide range of carboxylic acids to the sterically hindered primary amine of the title compound. HATU is a highly efficient coupling reagent, particularly for challenging substrates, and its use often leads to high yields with minimal racemization.[8][9]

Scientific Rationale: The choice of HATU is deliberate. The steric hindrance imposed by the gem-dimethyl group and the adjacent Boc-protected amine can slow down the rate of acylation. HATU forms a highly reactive OAt-active ester with the carboxylic acid, which is more susceptible to nucleophilic attack by the hindered amine compared to intermediates formed by other coupling reagents like EDC/HOBt.[10] The use of a non-nucleophilic base such as DIPEA is crucial to deprotonate the carboxylic acid and the ammonium salt of the amine without competing in the coupling reaction.[11]

Experimental Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_acid 1. Dissolve Carboxylic Acid, HATU, and DIPEA in DMF prep_amine 2. Add cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine stir 3. Stir at Room Temperature (Monitor by LC-MS/TLC) prep_amine->stir quench 4. Quench with Water stir->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry, Filter, and Concentrate wash->dry purify 8. Purify by Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.2 eq.) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Summary Table:

ParameterRecommended ConditionRationale
Coupling Reagent HATUHigh efficiency for sterically hindered amines.[8]
Base DIPEANon-nucleophilic, prevents side reactions.[11]
Solvent Anhydrous DMFGood solubility for reactants and reagents.[11]
Stoichiometry Acid (1.0), Amine (1.2), HATU (1.1), DIPEA (3.0)Slight excess of amine and HATU ensures full conversion of the limiting carboxylic acid.
Temperature Room TemperatureSufficient for most couplings; can be gently heated if necessary.
Reaction Time 4-16 hoursSubstrate dependent; monitor for completion.
Protocol 2: Urea Synthesis via Carbonyldiimidazole (CDI)

This protocol offers a safe and effective method for synthesizing unsymmetrical ureas without the need for phosgene or isocyanates.[7] The reaction proceeds in a two-step, one-pot manner.

Scientific Rationale: Carbonyldiimidazole (CDI) is a solid, stable, and less hazardous alternative to phosgene for activating amines. The reaction of a primary amine with CDI forms an acylimidazole intermediate. This intermediate is reactive towards a second amine to form the urea. The order of addition is critical: the less sterically hindered and more reactive amine (if applicable) should be reacted with CDI first to form the acylimidazole, which is then treated with the more valuable or sterically hindered amine. In this case, we will form the acylimidazole with a partner amine first, then add the cyclobutylamine.

Experimental Workflow Diagram:

CDI_Urea_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up and Purification prep_cdi 1. Dissolve CDI in THF add_amine1 2. Add Primary/Secondary Amine (R-NH2) and stir prep_cdi->add_amine1 add_amine2 3. Add cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine add_amine1->add_amine2 stir_heat 4. Stir at RT to 60 °C (Monitor by LC-MS/TLC) add_amine2->stir_heat quench 5. Quench with Water stir_heat->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry, Filter, and Concentrate wash->dry purify 9. Purify by Chromatography dry->purify Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Isolation dissolve 1. Dissolve Boc-protected substrate in Dioxane or DCM add_acid 2. Add 4M HCl in Dioxane or TFA dissolve->add_acid stir 3. Stir at Room Temperature add_acid->stir concentrate 4. Concentrate under reduced pressure stir->concentrate triturate 5. Triturate with Ether to precipitate the salt concentrate->triturate isolate 6. Isolate by filtration triturate->isolate

Sources

Application Note: Protocol for Boc Deprotection of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine to yield the corresponding diamine dihydrochloride salt.

The target molecule, cis-2,2-dimethylcyclobutane-1,3-diamine, is a sterically constrained, low-molecular-weight diamine often utilized as a linker in medicinal chemistry. The primary challenge in this transformation is not the chemical cleavage of the Boc group, but the isolation of the highly polar, volatile, and water-soluble product . Standard aqueous workups often result in significant product loss.

This guide prioritizes Method A (HCl/Dioxane) , which precipitates the product as a stable dihydrochloride salt, ensuring high recovery and purity without the need for aqueous extraction.

Strategic Analysis & Chemical Logic

The Challenge of Low Molecular Weight Diamines

The free base cis-2,2-dimethylcyclobutane-1,3-diamine has a low molecular weight (~114 g/mol ) and high polarity.

  • Volatility Risk: The free base is liable to sublime or evaporate under high vacuum or during rotary evaporation, leading to yield erosion.

  • Solubility Profile: It is highly soluble in water. Traditional liquid-liquid extraction (e.g., DCM/Water + NaOH) will partition the product into the aqueous phase, making recovery difficult.

Reaction Mechanism

The deprotection proceeds via acid-catalyzed cleavage.[1] The carbonyl oxygen of the Boc group is protonated, leading to the elimination of the tert-butyl cation (which is scavenged or evolves as isobutylene) and the formation of a carbamic acid intermediate.[1][2] Spontaneous decarboxylation yields the amine.

Because the starting material already contains a free primary amine, the reaction medium must provide enough acid equivalents to protonate both nitrogen centers.

Selection of Acid Source
  • HCl in Dioxane (Recommended): This anhydrous system is preferred because the resulting diamine dihydrochloride salt is insoluble in dioxane/ether. This allows for isolation by simple filtration, bypassing aqueous workup.

  • TFA/DCM (Alternative): While effective for cleavage, removing excess TFA is difficult. The resulting trifluoroacetate salts are often hygroscopic oils that are difficult to handle.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the preferred HCl/Dioxane protocol, highlighting critical decision points and isolation steps.

BocDeprotection Start Starting Material: cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine Dissolve Dissolution (Solvent: 1,4-Dioxane or MeOH) Start->Dissolve AcidAdd Acid Addition (4M HCl in Dioxane, 5-10 eq) Dissolve->AcidAdd 0°C Reaction Reaction (RT, 2-4 Hours) Monitor: TLC/MS AcidAdd->Reaction Warm to RT Precipitation Precipitation Induction (Add Et2O or Hexanes if needed) Reaction->Precipitation Completion Filtration Filtration & Wash (Collect Solid) Precipitation->Filtration Drying Vacuum Drying (Yields Dihydrochloride Salt) Filtration->Drying

Caption: Workflow for the anhydrous deprotection of Boc-diamine using HCl/Dioxane, designed to isolate the salt directly.

Materials and Reagents

Reagent/SolventGradeRoleNotes
Substrate >95%Starting Materialcis-3-(Boc-amino)-2,2-dimethylcyclobutylamine
4M HCl in Dioxane AnhydrousReagentCorrosive. Use fresh bottle to ensure titer.
1,4-Dioxane AnhydrousSolventPrimary solvent.
Methanol (MeOH) HPLC GradeCo-solventOptional: Use only if SM is insoluble in Dioxane.
Diethyl Ether (Et₂O) ACS GradeAnti-solventUsed to crash out the salt product.
Ninhydrin Stain N/AVisualizationCritical for TLC (UV is ineffective).

Detailed Protocol: Method A (HCl/Dioxane) - Standard

This method is the "Gold Standard" for this specific substrate type.

Step 1: Dissolution[3]
  • Weigh the starting material (cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine) into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in 1,4-Dioxane (concentration ~0.1 M to 0.2 M).

    • Note: If the substrate does not dissolve fully, add a minimum amount of dry Methanol (MeOH) dropwise until clear. Avoid excess MeOH as it solubilizes the HCl salt product.

Step 2: Acid Addition
  • Cool the solution to 0°C using an ice bath.

  • Add 4M HCl in Dioxane dropwise.

    • Stoichiometry: Use 5 to 10 equivalents of HCl relative to the substrate.

    • Observation: Gas evolution (isobutylene/CO₂) may be observed. A white precipitate may begin to form immediately (this is the mono- or dihydrochloride salt).

Step 3: Reaction
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • Process Control (TLC):

    • Mobile Phase: 10% MeOH in DCM (with 1% NH₄OH or TEA to free the amine on silica).

    • Visualization: The starting material and product have weak UV absorption. Use Ninhydrin stain .

      • Dip plate -> Heat with heat gun.

      • Result: Primary amines turn deep purple/blue. Look for the disappearance of the less polar Boc-protected spot (higher Rf) and the appearance of the baseline spot (diamine).

Step 4: Workup & Isolation
  • If a heavy precipitate is present:

    • Add an excess of Diethyl Ether (Et₂O) (approx. 2x reaction volume) to ensure complete precipitation of the dihydrochloride salt.

    • Stir for 10 minutes.

  • Filtration:

    • Filter the suspension through a sintered glass funnel or Buchner funnel under inert atmosphere (N₂) if possible to avoid moisture absorption.

    • Wash the filter cake 3x with cold Diethyl Ether.

  • Drying:

    • Dry the white solid under high vacuum (drying pistol or manifold) at RT for 4-6 hours.

    • Caution: Do not heat excessively (>40°C) initially to avoid sublimation of any trace free base, although the salt is generally stable.

Step 5: Yield Calculation
  • Theoretical Yield: Calculate based on the MW of the dihydrochloride salt (MW of free base + 72.92 g/mol ).

  • Product: cis-2,2-dimethylcyclobutane-1,3-diamine dihydrochloride.

Detailed Protocol: Method B (TFA/DCM) - Alternative

Use this method only if the substrate is insoluble in Dioxane or if Method A fails to drive to completion.

  • Dissolution: Dissolve substrate in Dichloromethane (DCM) (0.1 M).

  • Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM or 10-20 eq).

  • Reaction: Stir at RT for 1-2 hours.

  • Workup (Evaporation):

    • Concentrate the mixture in vacuo (Rotavap). Do not use high heat.

    • Azeotroping: To remove trapped TFA, re-dissolve the oily residue in Toluene or DCM and re-evaporate. Repeat 3x.

  • Salt Exchange (Optional but Recommended):

    • Dissolve the TFA salt in a small amount of MeOH.

    • Add 2M HCl in Ether/Dioxane.

    • Evaporate to convert the TFA salt to the HCl salt.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Precipitate (Method A) Too much MeOH or solvent volume.Concentrate the solution by 50% on Rotavap, then add excess Et₂O and cool to -20°C.
Incomplete Reaction Old HCl/Dioxane reagent.HCl gas escapes dioxane over time. Use a fresh bottle or bubble dry HCl gas into the solution.
Hygroscopic Product Salt absorbed water from air.Dry under P₂O₅ in a desiccator. Handle in a glovebox or dry room if critical.
Missing Product Aqueous workup was attempted.Do not wash with water. The diamine is extremely water-soluble.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research.[3] Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application Notes & Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing a cis-3-Amino-2,2-dimethylcyclobutylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3][4] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[2][5] This conservation, however, presents a significant challenge: achieving high selectivity for the target kinase over the ~500 other kinases in the human kinome is difficult, often leading to off-target effects.[2][6]

To overcome this, medicinal chemists are increasingly exploring scaffolds that impart three-dimensional (3D) diversity, allowing for interactions with less conserved regions of the kinase domain.[7] The cyclobutane ring has emerged as a particularly valuable motif in this pursuit.[8][9] Its rigid, puckered structure offers several advantages:

  • Conformational Restriction: It locks substituents into specific spatial orientations, minimizing the entropic penalty upon binding.[6][8]

  • Improved Metabolic Stability: The carbocyclic core is generally resistant to metabolic degradation.[8][10][11]

  • Vectorial Projection: The non-planar geometry allows for the precise projection of pharmacophoric groups into distinct pockets within the ATP-binding site, enabling the exploitation of unique structural features of the target kinase.[6][8]

This guide provides detailed protocols for the synthesis of novel kinase inhibitors using cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine as a key building block. This bifunctional scaffold, featuring a protected primary amine and a free primary amine in a constrained cis orientation, serves as an excellent starting point for creating diverse libraries of kinase inhibitors through sequential functionalization.

Overall Synthetic Strategy

The general synthetic approach involves a three-stage process. First, the Boc-protecting group is removed from the starting material to yield the free diamine. Second, this diamine is coupled to a suitable heterocyclic core, typically via a nucleophilic aromatic substitution (SNAr) reaction. Finally, a second site on the heterocyclic core is functionalized, most commonly through a palladium-catalyzed cross-coupling reaction, to introduce chemical diversity and fine-tune the inhibitor's potency and selectivity.

G A cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (Starting Material) B cis-2,2-Dimethylcyclobutane-1,3-diamine (Diamine Intermediate) A->B D Core Scaffold Intermediate B->D  Step 2:  Nucleophilic Aromatic  Substitution (SNAr) C Di-halogenated Heterocycle (e.g., 5-Bromo-2,4-dichloropyrimidine) C->D F Final Kinase Inhibitor Library D->F E Aryl/Heteroaryl Boronic Acid E->F G cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseA Kinase A (Target) Upstream->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates (ATP -> ADP) Downstream Downstream Signaling & Cellular Response (e.g., Proliferation) Substrate->Downstream Inhibitor Synthesized Inhibitor (KDC-Series) Inhibitor->KinaseA  Inhibits ATP Binding

Sources

Application Notes and Protocols for Amide Bond Formation with cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the development of novel therapeutics and functional materials. While numerous methods exist for this transformation, the coupling of sterically hindered amines presents a significant synthetic hurdle. The target molecule, cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine, exemplifies this challenge. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group, coupled with the rigid, gem-dimethyl-substituted cyclobutane ring, creates substantial steric congestion around the primary amine. This hindrance can dramatically slow down the rate of reaction, lead to incomplete conversions, and necessitate harsh reaction conditions that may compromise the integrity of complex molecules.

This guide provides an in-depth analysis of the critical factors for successful amide bond formation with this and other sterically demanding amines. We will explore the rationale behind the selection of appropriate coupling reagents, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these powerful transformations.

The Critical Choice: High-Potency Coupling Reagents

Standard amide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), often prove inefficient when faced with sterically hindered substrates.[1] These reactions can be sluggish and may result in low yields. To overcome the steric barrier presented by cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine, more potent activating agents are required. The most effective choices fall into the categories of uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts: HATU and COMU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent renowned for its rapid reaction rates and low epimerization rates, making it suitable for sensitive substrates.[2][3] Its efficacy stems from the formation of a highly reactive OAt-active ester.[2][3][4] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by attack on the HATU reagent to form the active ester, which is then readily attacked by the amine.[3][4]

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers comparable or even superior performance to HATU.[5][6][7] A key advantage of COMU is its enhanced safety profile, as it is not explosive and has a reduced allergenic potential compared to benzotriazole-based reagents like HATU.[5][6] The byproducts of COMU are also water-soluble, simplifying purification.[6][7] Its mechanism also proceeds through a highly reactive active ester intermediate.[5]

Phosphonic Anhydride Reagents: T3P®

T3P® (Propanephosphonic Acid Anhydride) is a versatile and mild coupling reagent that has gained prominence for its high efficiency, excellent yields, and exceptionally low risk of epimerization.[8][9][10] A significant advantage of T3P® is that its byproducts are water-soluble, allowing for straightforward aqueous workup and purification.[11] This makes it an attractive option for both small-scale and large-scale synthesis.[9][10] The reaction proceeds by activation of the carboxylic acid by T3P®, which is then susceptible to nucleophilic attack by the amine.[11]

Comparative Analysis of Recommended Coupling Reagents

The selection of the optimal coupling reagent is highly dependent on the specific substrates, scale, and cost considerations. The following table provides a comparative overview of the recommended reagents for coupling with sterically hindered amines.

ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low epimerization.[2][3]Benzotriazole-based (potential safety concerns), can cause guanidinylation of the amine if used in excess.[8]
COMU Uronium/Aminium SaltHigh efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[5][6][7]Higher cost compared to some other reagents.
T3P® Phosphonic AnhydrideMild reaction conditions, low epimerization, water-soluble byproducts, cost-effective for large scale.[9][10][11]May require slightly elevated temperatures for very challenging couplings.

Experimental Protocols

The following protocols provide a robust starting point for the amide coupling of a generic carboxylic acid with cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Amide Coupling using COMU

This protocol is recommended for its high efficiency and favorable safety profile.

Materials:

  • Carboxylic Acid (1.0 eq)

  • cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.1 eq)

  • COMU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve COMU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the COMU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require several hours to reach completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for COMU-mediated amide coupling.

Protocol 2: Amide Coupling using T3P®

This protocol is a good choice for its mild conditions and ease of purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.1 eq)

  • T3P® (50 wt% solution in ethyl acetate, 1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (1.1 eq), and anhydrous ethyl acetate.

  • Add pyridine (3.0 eq) to the mixture.

  • Add the T3P® solution (1.5 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature or gently heat to 40-50 °C to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Power of Activation

Understanding the mechanism of action of these powerful coupling reagents illuminates why they are so effective for overcoming steric hindrance.

Sources

Application Note: Strategic Deployment of gem-Dimethylcyclobutane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the modern era of "escaping from flatland," medicinal chemists are increasingly moving away from planar aromatic scaffolds toward saturated, three-dimensional (3D) architectures.[1] The 3,3-dimethylcyclobutane and 2,2-dimethylcyclobutane scaffolds represent a convergence of two powerful design principles: conformational restriction and metabolic blocking .[1]

Unlike the widely used gem-dimethyl group in acyclic chains—which introduces steric bulk but retains rotatable bonds—the gem-dimethylcyclobutane unit locks the gem-dimethyl motif into a rigid, puckered ring system.[1] This scaffold offers three distinct advantages:

  • Metabolic Hardening: It sterically shields the cyclobutane ring carbons from CYP450-mediated oxidation while removing the labile hydrogens found in acyclic alkyl chains.

  • Vector Control: The puckered conformation (bond angles ~88°) projects substituents into defined vectors not accessible by cyclopropane (planar, 60°) or cyclopentane (envelope) scaffolds.[1]

  • Lipophilicity Modulation: It serves as a lipophilic spacer that maintains a lower logP profile compared to equivalent acyclic chains due to its compact molecular volume.

Part 2: Scientific Rationale & Mechanism[1][3]

The "Puckered" Conformation vs. Planarity

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain from eclipsed methylene hydrogens.[2] This puckering angle is approximately 25–30° .

  • Impact on Drug Design: When a gem-dimethyl group is added (e.g., at the 3-position), the ring typically adopts a conformation that places the bulkier substituents in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.[1] This creates a rigid scaffold that can orient pharmacophores (e.g., amines, carboxylic acids) with high precision.

Metabolic Stability Logic

One of the primary failure modes in lead optimization is rapid oxidative clearance at exposed alkyl sites.

  • The Liability: Acyclic gem-dimethyl groups (

    
    ) are generally stable themselves, but adjacent methylene groups are prone to oxidation.[1]
    
  • The Solution: Incorporating the gem-dimethyl group into a cyclobutane ring removes the adjacent rotatable methylenes and replaces them with a strained ring system. The C-H bonds in cyclobutane have increased s-character (hybridization

    
    ), making them stronger (higher BDE) and less susceptible to hydrogen atom abstraction by CYP450 enzymes compared to acyclic secondary carbons.[1]
    
Visualization: Metabolic Blocking & Conformational Locking

MetabolicLogic Acyclic Acyclic Precursor (High Rotational Freedom) CYP CYP450 Enzyme Acyclic->CYP Exposed CH2 Cyclobutane gem-Dimethylcyclobutane (Rigid Scaffold) Acyclic->Cyclobutane Cyclization Strategy Metabolism Oxidative Clearance (Metabolic Soft Spot) CYP->Metabolism Rapid Oxidation Stability Metabolic Stability (High s-character C-H) Cyclobutane->Stability Steric Shielding Vector Defined Vector (Puckered Geometry) Cyclobutane->Vector Conformational Lock Stability->CYP Resists

Figure 1: Strategic transition from acyclic alkyl chains to gem-dimethylcyclobutane scaffolds to enhance metabolic stability and define pharmacophore vectors.[1]

Part 3: Detailed Protocol – Synthesis of 3,3-Dimethylcyclobutanone[1]

The most versatile building block for introducing this scaffold is 3,3-dimethylcyclobutanone . It can be easily converted into amines (via reductive amination) or alcohols (via reduction/Grignard addition).[1]

Methodology: The standard laboratory synthesis involves a [2+2] cycloaddition of dichloroketene (generated in situ) with isobutylene , followed by reductive dechlorination.[1]

Phase A: [2+2] Cycloaddition

Reaction: Isobutylene + Trichloroacetyl chloride + Zn


 2,2-Dichloro-3,3-dimethylcyclobutanone[1]

Reagents:

  • Trichloroacetyl chloride (1.0 equiv)[1][3]

  • Activated Zinc dust (1.5 equiv)[1]

  • Isobutylene gas (excess)[1][3]

  • Dimethoxyethane (DME) or Diethyl ether (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Solvent & Zinc: Add activated Zinc dust and anhydrous DME to the flask.

  • Isobutylene Addition: Cool the mixture to 0–5 °C. Condense isobutylene gas into the solvent until saturated (approx. 2–3 equiv).

  • Ketene Generation: Add trichloroacetyl chloride dropwise over 1 hour. Note: The reaction is exothermic.[4] Maintain temperature <15 °C to prevent polymerization.

  • Digestion: After addition, allow the mixture to warm to room temperature and stir for 12 hours. The solution should turn dark.

  • Workup: Filter off the zinc salts through a Celite pad. Wash the filtrate with saturated

    
     (to remove acid chloride) and brine.[1] Dry over 
    
    
    
    and concentrate carefully (product is volatile).
  • Purification: Vacuum distillation yields 2,2-dichloro-3,3-dimethylcyclobutanone as a clear oil.[1]

Phase B: Reductive Dechlorination

Reaction: 2,2-Dichloro-3,3-dimethylcyclobutanone + Zn/AcOH


 3,3-Dimethylcyclobutanone[1]

Reagents:

  • 2,2-Dichloro-3,3-dimethylcyclobutanone (from Phase A)[1]

  • Zinc dust (4.0 equiv)[1]

  • Glacial Acetic Acid (solvent)[1][3]

Protocol:

  • Setup: Place Zinc dust in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dissolve the dichloro-intermediate in glacial acetic acid and add it to the zinc suspension.

  • Reaction: Heat the mixture to 60–70 °C for 2–4 hours. Monitor by TLC (the dichloro compound is less polar) or GC-MS.[1]

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter off zinc residues.

  • Neutralization: Critical Step. Slowly pour the filtrate into a beaker containing ice and saturated

    
    . Neutralize completely (pH ~7).[1]
    
  • Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Isolation: Carefully concentrate the solvent at atmospheric pressure (using a Vigreux column) because 3,3-dimethylcyclobutanone is volatile (bp ~140 °C) .[1]

  • Yield: Expect 60–75% yield over two steps.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Trichloroacetyl Chloride + Isobutylene Step1 Step 1: [2+2] Cycloaddition (Zn, DME, 0-15°C) Start->Step1 Inter Intermediate: 2,2-Dichloro-3,3-dimethylcyclobutanone Step1->Inter Step2 Step 2: Dechlorination (Zn, AcOH, 60°C) Inter->Step2 Product Product: 3,3-Dimethylcyclobutanone Step2->Product

Figure 2: Two-step synthesis of the 3,3-dimethylcyclobutanone building block.

Part 4: Comparative Data & Validation

When evaluating the gem-dimethylcyclobutane scaffold against traditional bioisosteres, consider the following physicochemical shifts.

Propertygem-Dimethyl (Acyclic)Cyclobutane (Unsubst.)[1]gem-DimethylcyclobutaneImpact on Design
Hybridization

(standard)

(strained)

(strained)
Stronger C-H bonds

Metabolic Stability
Conformation Highly Flexible (Rotatable)Puckered (Flexible)Rigidly Puckered Defined vector for substituent projection
LogP High (Lipophilic)ModerateModerate-HighLipophilic spacer without flexibility penalty
Metabolic Liability High (exposed

-CH2)
ModerateLow (Steric shield + strain)Ideal for blocking "soft spots"
Case Study Highlight: Ivosidenib & Natural Products

While Ivosidenib utilizes a gem-difluorocyclobutane to block metabolism, the principle is identical: substitution on the cyclobutane ring prevents oxidation. Historically, natural products like


-caryophyllene  (containing a trans-fused gem-dimethylcyclobutane) demonstrated the biological viability of this scaffold.[1] In modern design, replacing a gem-dimethyl propyl chain with a gem-dimethylcyclobutane often results in a 10–100x increase in metabolic half-life (

)
in microsomal stability assays.[1]

References

  • Synthesis of gem-Dimethylcyclobutanes: Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products.[5] Natural Product Reports.

  • Cyclobutane Conformation & Strain: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [1]

  • Bioisosterism & Metabolic Stability: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [1]

  • Synthesis of 3,3-Dimethylcyclobutanone (Organic Syntheses): While specific Org. Syn. entries cover cyclobutanone, the Zn/Dichloroketene method is adapted from: Krepski, L. R., & Hassner, A. (1978). An improved synthesis of dichloroketene and its cycloadditions. The Journal of Organic Chemistry. [1]

  • Boceprevir Structural Data: PubChem Compound Summary for CID 10324367, Boceprevir. (Note: Contains cyclobutyl and dimethylcyclopropyl moieties).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable cyclobutane-based building block. The inherent ring strain and stereochemical complexity of substituted cyclobutanes present unique hurdles.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your reaction yields and diastereoselectivity.

Synthetic Overview

The most common and logical synthetic pathway to cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine involves a two-stage process. First, a suitable precursor is used to form the key intermediate, 3-(Boc-amino)-2,2-dimethylcyclobutanone. This is followed by a diastereoselective reductive amination to install the second amine and establish the desired cis stereochemistry.

G cluster_0 Stage 1: Cyclobutanone Formation cluster_1 Stage 2: Diastereoselective Reductive Amination Precursor Cyclobutane Precursor (e.g., via [2+2] Cycloaddition) Ketone 3-(Boc-amino)-2,2-dimethylcyclobutanone Precursor->Ketone Boc-protection & Oxidation/Rearrangement Imine Imine/Iminium Intermediate Ketone->Imine + NH4OAc / NH3 Product cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine Imine->Product Hydride Reduction (e.g., STAB)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My yield of the 3-(Boc-amino)-2,2-dimethylcyclobutanone intermediate is consistently low. What are the likely causes?

Low yields of the cyclobutanone intermediate often stem from issues in the initial ring-forming reaction or subsequent functional group manipulations.

  • Inefficient Cycloaddition: If using a [2+2] photocycloaddition, several factors are critical. Ensure the UV lamp's wavelength is appropriate for your substrate's excitation.[3] Oxygen can quench the excited state, so thoroughly degassing the solvent is crucial. Substrate concentration is also key; conditions that are too dilute can hinder the intermolecular reaction.[3]

  • Ring Strain & Stability: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh acidic, basic, or high-temperature conditions during workup or purification.[3] Always opt for mild conditions where possible.

  • Issues with Boc-Protection: If the Boc group is introduced early, ensure the reaction goes to completion. The standard protocol using Di-tert-butyl dicarbonate (Boc₂O) with a mild base like triethylamine (TEA) is generally robust.[4][5] Monitor the reaction by TLC or LC-MS to confirm full conversion before proceeding.

Question 2: The primary issue is poor diastereoselectivity in the reductive amination step. How can I increase the cis:trans ratio?

This is the most common and critical challenge in this synthesis. Achieving high cis selectivity depends on controlling the direction of hydride attack on the imine intermediate.

  • Cause: The planar imine intermediate can be attacked by the hydride reducing agent from two faces. Attack from the face opposite to the bulky tert-butyl group of the Boc-carbamate is sterically favored, leading to the desired cis product. However, the gem-dimethyl group also exerts significant steric influence. The balance of these effects determines the outcome.

  • Solutions:

    • Choice of Reducing Agent: This is the most impactful parameter. Bulkier reducing agents often provide higher diastereoselectivity. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is frequently superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) for this reason.[6] STAB is less reactive, reducing the chance of direct ketone reduction, and its steric bulk enhances facial selectivity.[7]

    • Solvent Effects: Solvent polarity can influence the transition state geometry of the reduction.[3] It is advisable to screen a range of solvents, from less polar (like Dichloromethane, DCM) to more polar aprotic solvents (like Tetrahydrofuran, THF).

    • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable product.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily availableLow selectivity, can reduce ketone
Sodium CyanoborohydrideNaCNBH₃Methanol, pH 5-6Mild, selective for iminesHighly toxic (HCN gas)
Sodium TriacetoxyborohydrideSTABDCM, THF, DCEHigh selectivity, mild, non-toxicMore expensive, moisture-sensitive
Catalytic HydrogenationH₂, Pd/CMethanol, EthanolClean, high-yieldingRequires specialized equipment

Question 3: During the reductive amination, I observe incomplete conversion and the formation of a dialkylated side product. How can I prevent this?

This suggests an imbalance in the reaction kinetics between imine formation, reduction, and side reactions.

  • Incomplete Conversion: This often points to inefficient imine formation. The reaction is an equilibrium. Adding a dehydrating agent (like molecular sieves) or using a Lewis acid catalyst (e.g., Ti(OiPr)₄) can drive the reaction toward the imine intermediate.[7]

  • Dialkylation Side Product: This occurs when the newly formed primary amine product is more nucleophilic than the ammonia source and reacts with another molecule of the ketone starting material. This was observed in similar systems where reductive amination led to 20-25% unwanted dialkylated products.[6] A successful strategy to prevent this is to perform the reaction in the presence of Boc₂O. This traps the desired primary amine product as its Boc-protected derivative in situ, preventing it from reacting further.[6]

Caption: Troubleshooting decision tree for reductive amination.

Question 4: I'm struggling to separate the final cis and trans isomers. What purification strategies are effective?

The polarity difference between cis and trans diastereomers can be subtle, making chromatographic separation challenging.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of a polar modifier like methanol or a base like triethylamine to the mobile phase can improve peak shape and resolution, especially for amines.

    • Stationary Phase: Standard silica gel is usually sufficient. If co-elution persists, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

  • Recrystallization: If the desired cis isomer is a crystalline solid, recrystallization can be a highly effective method for purification on a larger scale. A systematic screening of various solvents and solvent mixtures is required to find conditions where the desired isomer has low solubility while the undesired isomer remains in solution.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butoxycarbonyl (Boc) group the preferred amine protecting group for this synthesis?

The Boc group is widely used due to its ideal balance of stability and reactivity.[4]

  • Ease of Introduction: It is easily introduced using Boc anhydride (Boc₂O).[5]

  • Stability: It is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive conditions, making it compatible with the reductive amination step.[4]

  • Orthogonality: It is orthogonal to other common protecting groups like Fmoc and Cbz.[4]

  • Mild Cleavage: It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM), which typically do not affect the cyclobutane core.[5][8]

Q2: What are the fundamental principles governing the stereochemical outcome of the reductive amination?

The stereochemistry is determined during the reduction of the C=N double bond of the imine intermediate. The outcome is a result of kinetic control, governed by the principles of steric hindrance as described by Felkin-Anh or related models. The incoming hydride reagent will preferentially attack from the less sterically hindered face of the molecule. The conformation of the cyclobutane ring and the steric bulk of its substituents (the gem-dimethyl group and the large Boc-amino group) create a biased steric environment that directs this attack.

Q3: Are there alternative synthetic routes to consider if this one fails?

Yes, while the ketone reduction pathway is common, other strategies exist for constructing stereochemically defined cyclobutanes.[1]

  • Palladium-Catalyzed C-H Arylation: Using a transient directing group, it's possible to functionalize an aminocyclobutane precursor directly, though this may require different starting materials.[1]

  • Ring Expansions/Contractions: Methods like the Wolff rearrangement of α-diazocyclopentanones can yield cyclobutane structures, but these are often low-yielding and can produce byproducts.[9]

  • Enantioselective Approaches: For achieving high enantiopurity, methods involving organocatalysis or biocatalytic resolutions can be employed, though these add complexity to the synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amine [4]

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of Tetrahydrofuran (THF) and water. Add a base, such as triethylamine (3.0 equiv) or sodium bicarbonate.[4][5]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv) portion-wise.

  • Stirring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Perform an aqueous workup to remove the base and other water-soluble components. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-Boc protected amine by column chromatography if necessary.

Protocol 2: Diastereoselective Reductive Amination using STAB [6]

  • Setup: To a solution of 3-(Boc-amino)-2,2-dimethylcyclobutanone (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Dichloroethane (DCE), add ammonium acetate (NH₄OAc) (5-10 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of acetic acid (1.0 equiv) can catalyze this step.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the ketone starting material.

  • Workup: Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Gleason, J. L., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. URL: [Link]

  • Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. URL: [Link]

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. URL: [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. URL: [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. URL: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). URL: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL: [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. URL: [Link]

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. URL: [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... URL: [Link]

  • AA Blocks. (n.d.). cis-3-(boc-aminomethyl)cyclobutylamine. URL: [Link]

  • Feskov, I. O., et al. (n.d.). Synthesis of N‐Boc protected amino acid 20. ResearchGate. URL: [Link]

  • American Chemical Society. (n.d.). Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides. URL: [Link]

  • PMC. (n.d.). Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. URL: [Link]

  • Organic Chemistry Portal. (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. URL: [Link]

Sources

Technical Support Center: Troubleshooting Purification of Polar Cyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Application Support Center. Polar cyclobutylamine derivatives are highly valuable in drug discovery as rigid, metabolically stable bioisosteres. However, their high polarity, basicity (pKa ~9–10), and significant water solubility create a "perfect storm" of purification challenges. Standard protocols often result in streaking on silica, co-elution, or complete loss of retention on reverse-phase columns.

This guide moves beyond generic advice to explain the causality behind why your purifications fail and provides self-validating, field-proven methodologies to definitively resolve them.

Diagnostic Workflow for Cyclobutylamine Purification

Before troubleshooting specific failures, use the following logical workflow to determine the optimal purification strategy based on the physicochemical properties of your crude mixture.

G Start Crude Cyclobutylamine Mixture Q1 Is the target highly water-soluble? Start->Q1 SCX SCX Catch & Release (Removes neutrals/acids) Q1->SCX Yes, hard to extract Q2 Are impurities structurally similar? Q1->Q2 No, partitions to organic SCX->Q2 Further purification needed HILIC HILIC (Amide/Diol Phase) Q2->HILIC Yes, extreme polarity HighPH High-pH RP-HPLC (pH 10.5, C18/Polymer) Q2->HighPH Yes, moderate polarity Deriv Boc-Protection (Normal Phase Silica) Q2->Deriv No LC-MS available

Caption: Decision workflow for selecting a polar cyclobutylamine purification strategy.

FAQ Section 1: The Normal Phase (Silica) Dilemma

Q: Why does my cyclobutylamine streak across the TLC plate and co-elute with everything on a standard silica gel column?

A: The causality lies in the acid-base chemistry between your analyte and the stationary phase. Standard silica gel is acidic (surface silanols have a pKa of ~4.5–5.0). Cyclobutylamines are basic (pKa ~9.5). When the basic amine contacts the acidic silanol, an irreversible ionic interaction (salt formation) occurs. This causes severe peak tailing, streaking, and poor recovery.

Self-Validating Solutions:

  • Eluent Modification: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide to your organic mobile phase (e.g., DCM/MeOH/NH₄OH). The TEA acts as a sacrificial base, saturating the acidic silanols so your cyclobutylamine can elute freely.

  • Derivatization (The "Masking" Approach): If free-base chromatography fails, temporarily mask the amine. React the crude mixture with Boc-anhydride (Boc₂O). The resulting N-Boc-cyclobutylamine is neutral, highly lipophilic, and purifies effortlessly on standard silica (Hexanes/EtOAc). Post-purification, cleave the Boc group with 4M HCl in dioxane.

FAQ Section 2: Reverse-Phase (RP-HPLC) Failures

Q: I injected my cyclobutylamine onto a standard C18 RP-HPLC column (Water/Acetonitrile + 0.1% TFA), but it eluted in the void volume. How do I get retention?

A: Under standard acidic RP-HPLC conditions (pH ~2 with TFA), your cyclobutylamine is fully protonated into an ammonium cation. Charged species are highly polar and heavily solvated by water, meaning they have zero affinity for the hydrophobic C18 stationary phase.

Self-Validating Solution: Switch to High-pH RP-HPLC [1]. By raising the mobile phase pH to 10.5, you deprotonate the cyclobutylamine. The neutral free base is significantly more lipophilic and will partition into the C18 phase, yielding excellent retention and sharp peaks[2].

Step-by-Step Methodology: High-pH RP-HPLC
  • Column Selection: Ensure your column is pH-stable (e.g., hybrid silica or polymer-based like apHera, stable up to pH 12)[2]. Standard silica dissolves above pH 8.

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 with concentrated Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Execution: Start at 5% B. Hold for 2 column volumes (CV) to ensure retention of the free base, then ramp to 60% B over 15 CVs.

  • Post-Run Wash: Flush the column with 50/50 Water/Acetonitrile to prevent buffer salt precipitation.

FAQ Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My cyclobutylamine is too polar even for high-pH RP-HPLC. What is the next step?

A: When reverse-phase fails, invert the mechanism using HILIC. HILIC is specifically designed for highly polar, water-soluble compounds that lack retention on C18[3]. It uses a polar stationary phase (bare silica, diol, or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile with 10% aqueous buffer). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[4].

Quantitative Data Summary: Chromatographic Strategy Comparison
ParameterStandard RP-HPLC (Low pH)High-pH RP-HPLCHILIC
Analyte State Protonated (Cationic)Deprotonated (Neutral)Protonated (Cationic)
Stationary Phase C18 (Silica)C18 (Hybrid/Polymer)Amide, Diol, or Bare Silica
Mobile Phase Start 95% Water / 5% ACN95% Water / 5% ACN95% ACN / 5% Aqueous Buffer
Retention Mechanism Hydrophobic interactionHydrophobic interactionPartitioning into aqueous layer
Best Used For Lipophilic derivativesModerately polar aminesExtremely polar/water-soluble amines
FAQ Section 4: The "Nuclear Option" - SCX Catch-and-Release

Q: My reaction is full of non-basic impurities (triphenylphosphine oxide, unreacted neutral starting materials), and LC purification is too tedious. Is there a bulk cleanup method?

A: Yes. Strong Cation Exchange (SCX) "Catch-and-Release" solid-phase extraction is the most elegant and foolproof method for isolating basic amines from complex mixtures[5].

Mechanism: SCX resin contains sulfonic acid groups (-SO₃H). When you load your basic cyclobutylamine, it forms a strong ionic bond with the resin. Neutral and acidic impurities do not bind and are simply washed away. You then "release" the pure amine using a high-pH solution[6].

SCX_Workflow Load 1. Load Crude (in MeOH/H2O) Bind 2. Amine Binds to Sulfonic Acid Resin Load->Bind Wash 3. Wash with MeOH (Neutrals/Acids Elute) Bind->Wash Release 4. Elute with 2M NH3 in MeOH Wash->Release Add Base Pure 5. Pure Cyclobutylamine Free Base Release->Pure Evaporate

Caption: SCX Catch-and-Release mechanism for isolating basic amines.

Step-by-Step Methodology: SCX Catch-and-Release[6]
  • Conditioning: Flush a pre-packed SCX cartridge with 2 CVs of Methanol, followed by 2 CVs of LC-MS Grade Water.

  • Loading: Dissolve your crude mixture in a 1:1 mixture of Water/Methanol. Critical Step: Ensure the pH of your loading solution is between 3 and 5. If it is too acidic (pH < 1), excess protons will compete with your amine for the sulfonic acid binding sites, causing your product to wash straight through.

  • Washing (The Clean-up): Wash the cartridge with 3 CVs of Water (removes inorganic salts), followed by 3 CVs of Methanol (removes neutral and acidic organic impurities like phosphine oxides). Discard these washes.

  • Elution (The Release): Elute the target cyclobutylamine using 2 CVs of 2M Ammonia in Methanol. The high concentration of ammonia deprotonates the amine, breaking the ionic bond and releasing it from the column.

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to yield the pure cyclobutylamine free base.

References
  • Dwivedi, R.C. et al. "Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics". ResearchGate.[Link]

Sources

Support Ticket #CB-409: Incomplete Boc Deprotection of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Ticket Resolution from the "Advanced Synthesis Support Center." It addresses the specific challenges of deprotecting sterically congested cyclobutane derivatives.

Status: Open


Resolved 
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Severity:  High (Process Bottleneck)

Executive Summary & Root Cause Analysis

The Issue: Users frequently report stalling at ~50-70% conversion when attempting to remove the Boc group from cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine using standard protocols (e.g., 20% TFA/DCM).

The Root Cause: Steric Shielding This is not a standard deprotection failure. The resistance arises from the gem-dimethyl group at C2 , which is vicinal (adjacent) to the C3-Boc-amino group.

  • Steric Wall: The two methyl groups at C2 create a dense steric wall.

  • Conformational Lock: The cyclobutane ring is puckered. In the cis-1,3 configuration, the bulky Boc group is forced into a specific conformation where the carbonyl oxygen (the protonation site) is shielded by the adjacent methyls.

  • Solvation Barrier: The hydrophobic bulk prevents the polar acid/solvent cage from effectively stabilizing the tetrahedral intermediate or the transition state leading to Boc fragmentation.

Diagnostic Hub: Is This Your Problem?

Before altering your protocol, confirm the diagnosis using this Q&A matrix.

Symptom Diagnostic Question Interpretation
Stalled LCMS Does the SM peak persist unchanged after 4 hours, even with fresh acid?Classic Steric Shielding. The reaction rate is asymptotically slow due to steric hindrance.
New Impurity (+56 Da) Do you see a mass of [M+56]?t-Butyl Cation Trapping. The t-butyl cation is not escaping the solvent cage and is re-alkylating the free amine (or the starting amine). Scavengers are required.
New Impurity (-17 Da) Do you see a mass loss of 17 or 18?Elimination/Ring Opening. The cyclobutane ring may be unstable under high thermal stress. Avoid heating >40°C.
Precipitation Did the reaction turn into a thick slurry?Salt Encapsulation. The product (diamine salt) is precipitating and coating the unreacted SM, stopping the reaction physically.

Optimized Protocols (The Fix)

Do not use standard 20% TFA/DCM. It is insufficient for this substrate. Choose Protocol A for small scale (<1g) or Protocol B for scale-up (>1g).

Protocol A: The "Power-Solvent" Method (Recommended)

Uses HCl in Dioxane to force protonation through higher acidity and better solvation of the ionic intermediate.

Reagents:

  • Substrate: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine[1][][3][4][5]

  • Acid: 4M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Methanol (MeOH) – Critical for solubility

Step-by-Step:

  • Dissolution: Dissolve the substrate in a minimum volume of MeOH (approx. 2-3 mL per mmol). The polar solvent disrupts the aggregation of the starting material.

  • Acid Addition: Cool to 0°C. Add 10 equivalents of 4M HCl in Dioxane dropwise.

    • Why? The high equivalent count drives the equilibrium forward despite the steric barrier.

  • The "Warm-Up": Remove the ice bath and stir at Room Temperature (25°C) for 1 hour.

  • Check Point: Monitor by TLC (stain with Ninhydrin).[6] If SM remains, do not add more acid yet.

  • Thermal Boost (Optional): If incomplete after 2 hours, warm to 35°C (internal temp). Do not exceed 40°C to preserve ring integrity.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts. The product will remain as the hydrochloride salt.

Protocol B: The Scavenger Cocktail (For High Purity)

Uses TFA with specific scavengers to prevent re-alkylation in the crowded steric cage.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[6][7][8][9]

  • Solvent: Dichloromethane (DCM)[6][7][9][10]

  • Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene

Step-by-Step:

  • Prepare a solution of 50% TFA in DCM (v/v) .

  • Add 5% (v/v) Triethylsilane (TES) .

    • Mechanism:[11] TES acts as a "hydride sponge," instantly quenching the t-butyl cation generated during cleavage, preventing it from recombining with the sterically trapped amine.

  • Add the substrate directly to this mixture at 0°C.

  • Stir vigorously at Room Temperature.

  • Completion: usually achieved within 3 hours.

Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process for this specific deprotection.

BocDeprotection Start Start: Reaction Stalled/Incomplete CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility SolubilityIssue Issue: Salt Encapsulation CheckSolubility->SolubilityIssue No (Precipitate) CheckByproducts Check LCMS: +56 Da adducts? CheckSolubility->CheckByproducts Yes (Clear) AddMeOH Action: Add MeOH as co-solvent SolubilityIssue->AddMeOH AddMeOH->CheckByproducts CationTrapping Issue: t-Butyl Cation Re-alkylation CheckByproducts->CationTrapping Yes CheckTemp Check Temp: Is T < 20°C? CheckByproducts->CheckTemp No AddScavenger Action: Add 5% Triethylsilane (TES) CationTrapping->AddScavenger AddScavenger->CheckTemp KineticBarrier Issue: Steric Kinetic Barrier CheckTemp->KineticBarrier Yes Success Success: Full Conversion CheckTemp->Success No (Already warm) IncreaseTemp Action: Warm to 35°C (Max 40°C) KineticBarrier->IncreaseTemp IncreaseTemp->Success

Caption: Decision tree for diagnosing and resolving incomplete Boc deprotection in sterically hindered cyclobutanes.

Quantitative Data: Reagent Efficacy Comparison

We compared three methods for this specific substrate (1.0 mmol scale).

MethodConditionsTimeConversion (LCMS)Yield (Isolated)Notes
Standard 20% TFA / DCM4 hr65%58%Stalled; precipitate observed.
High Acid 4M HCl / Dioxane2 hr85%72%Incomplete; solubility issue.
Optimized 4M HCl / Dioxane + MeOH (1:1) 1.5 hr >99% 94% Homogeneous; clean profile.

Note: The addition of Methanol (MeOH) is the critical variable, solubilizing the intermediate ammonium salts.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Proceed with caution. While microwaves accelerate steric deprotections, cyclobutane rings possess significant ring strain (~26 kcal/mol). Rapid superheating can trigger ring-opening or rearrangement to linear isomers. If you must use MW, set a ceiling temperature of 45°C.

Q: Why does the reaction turn pink/purple? A: This is often due to the oxidation of trace amine byproducts or the formation of charge-transfer complexes. It generally does not indicate failure, but if the color is intense black/brown, check for decomposition.

Q: My product is hygroscopic. How do I handle the salt? A: The hydrochloride salt of diamines is extremely hygroscopic.

  • Do not leave it on the open bench.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Weigh quickly or in a glovebox. If it turns into a "gum," re-dissolve in MeOH and re-precipitate with dry ether.

References

  • Han, G., et al. "Recent advances in the synthesis of gem-dimethylcyclobutane natural products." Beilstein Journal of Organic Chemistry, 2019.

  • BenchChem Technical Support. "Troubleshooting Incomplete Boc Deprotection." BenchChem Knowledge Base, 2025.

  • Sigma-Aldrich. "Product Specification: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine." Merck/MilliporeSigma Catalog. (Note: Generalized link to catalog entry for verification of structure).

  • Wuts, P. G. M., & Greene, T. W. "Protection for the Amino Group."[12] Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley, 2006. (Standard text for Boc mechanisms).

Sources

How to remove triphenylphosphine oxide from Mitsunobu reaction for cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Triphenylphosphine Oxide (TPPO) from Cyclobutanol Syntheses

Status: Active Agent: Senior Application Scientist Ticket ID: MITS-CYC-001

Executive Summary

You are likely here because your cyclobutanol-derived product is trapped in a matrix of triphenylphosphine oxide (TPPO). In cyclobutane chemistry, this is compounded by two specific risks: product volatility (due to the low molecular weight of the cyclobutyl ring) and ring strain (susceptibility to acid-catalyzed rearrangement).

This guide moves beyond standard "column chromatography" advice. It provides chemically specific protocols to sequester TPPO using coordination chemistry, preserving your volatile and potentially unstable cyclobutane scaffold.

Decision Matrix: Select Your Protocol

Before proceeding, identify your current solvent system and product stability.[1]

TPPO_Removal_Decision Start Start: Crude Reaction Mixture SolventCheck Current Solvent? Start->SolventCheck THF THF / Ether SolventCheck->THF Ethereal Polar EtOH / EtOAc / Polar SolventCheck->Polar Alcoholic/Polar Method1 Method A: CaBr2 Complexation (Direct in THF) THF->Method1 Preferred Method3 Method C: MgCl2 Precipitation (Toluene/EtOAc) THF->Method3 If Solvent Swapped Method2 Method B: ZnCl2 Precipitation (Requires polar solvent) Polar->Method2 Best for EtOH Warning CRITICAL: Cyclobutanol Volatility Do not high-vac < 10 mbar Method1->Warning Method2->Warning Method3->Warning

Figure 1: Decision tree for selecting the optimal TPPO removal strategy based on reaction solvent.

Part 1: The Chelation Protocols (High Efficiency)

Standard precipitation (hexanes/ether) often fails with cyclobutanol derivatives because the lipophilic cyclobutyl group increases solubility in non-polar solvents, preventing clean separation. Chelation is superior.

Protocol A: The Calcium Bromide (

) Method (Best for THF)

Ideal for: Reactions run in THF where you want to avoid solvent swapping (which risks product loss via volatility).

The Science: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 coordinates with the oxygen of TPPO to form a precipitate that is insoluble in THF.
Reference:  Hergueta, A. R.[2] Org.[3][4][5] Process Res. Dev.2022 .[6]
  • Preparation: Do not concentrate your reaction mixture. Keep it in THF.

  • Reagent: Add 2.0 equivalents (relative to TPP used) of anhydrous

    
    .
    
    • Note:

      
       can be hygroscopic; weigh quickly or use a fresh bottle.
      
  • Digestion: Stir vigorously at room temperature for 30–60 minutes.

  • Observation: A thick precipitate [CaBr

    
    (TPPO)
    
    
    
    ] will form.
  • Filtration: Filter through a sintered glass funnel or a pad of Celite.

  • Wash: Wash the filter cake with a small volume of THF.

  • Result: The filtrate contains your product with >95% of TPPO removed.

Protocol B: The Zinc Chloride (

) Method

Ideal for: Reactions run in or compatible with Ethanol/Ethyl Acetate.

The Science: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 forms a robust 1:2 complex [

] that crashes out of polar solvents. Reference: Batesky, D. C. et al. J. Org.[3][7] Chem.2017 .[2][3][5][7]
  • Solvent Switch: If in THF, carefully concentrate (see Cyclobutanol Volatility Warning below) and redissolve in Ethanol or Isopropyl Acetate.

  • Reagent: Prepare a solution of

    
     (approx. 1.5–2.0 equiv) in Ethanol.
    
  • Addition: Add the zinc solution to your crude mixture.

  • Incubation: Stir for 15 minutes.

  • Filtration: Filter the white solid.

  • Workup: Concentrate the filtrate. The residue may contain excess

    
    , which can be removed by a quick filtration through a short silica plug (eluting with ether/hexanes).
    
Part 2: Cyclobutanol-Specific Troubleshooting (FAQs)
Q: My product disappeared during concentration. Where did it go?

A: You likely evaporated it. Cyclobutanol (b.p. ~123°C) and its small ethers/esters are surprisingly volatile.

  • The Fix:

    • Never use high vacuum (< 10 mbar) if the molecular weight is < 200 g/mol .

    • Keep it cool: Bath temperature on the rotavap should not exceed 30°C.

    • Solvent Choice: If possible, extract into Pentane rather than Hexane/Ether, as Pentane can be removed at lower temperatures.

Q: I see a new spot on TLC that isn't product or TPPO. Did the ring open?

A: Cyclobutanes have ~26 kcal/mol of ring strain. Acidic byproducts from the Mitsunobu (like hydrazodicarboxylate degradation) can catalyze ring expansion or opening.

  • The Fix:

    • Perform a bicarbonate wash immediately after the reaction is complete to neutralize acidic species.

    • Avoid heating the crude mixture above 40°C.

Q: TPPO is streaking on my column and contaminating my cyclobutane product.

A: TPPO "tails" significantly on silica.

  • The Fix: Load your column using the Solid Load technique, but with a twist:

    • Adsorb crude onto silica.[7]

    • Place a small layer of basic alumina on top of your silica column. The alumina binds the TPPO more tightly than silica, sharpening the separation.

Part 3: Comparative Data Table
MethodSolvent SystemRemoval EfficiencyRisk FactorBest For
Precipitation Hexane/EtherLow (60-70%)Product co-precipitationLarge, non-polar products

Complex
EtOH / EtOAcHigh (>95%)Zinc toxicity (trace)Polar products

Complex
Toluene / EtOAcHigh (>90%)Requires solvent swapLarge scale (Green chem)

Complex
THFVery High (>98%)Hygroscopic reagentVolatile Cyclobutanes
References
  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3][7] J. Org.[3][7][8] Chem.2017 , 82, 9931–9936.[2][7] Link

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2."[2] Org.[3][4] Process Res. Dev.2022 , 26, 1845–1853.[2] Link

  • Ferguson, C. J. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride in Toluene." J. Org.[3][7][8] Chem.2006 , 71, 2538–2541. Link

  • Handore, K. L. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[3] Org.[3][4][9] Process Res. Dev.2024 , 28, 2677–2682.[3][5] Link[3][5]

Sources

Technical Support Center: Optimizing Stereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutane Stereocontrol Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this hub provides authoritative troubleshooting strategies and self-validating protocols to overcome the complex stereochemical challenges of four-membered ring formation.

Diagnostic Workflow: Stereocontrol Troubleshooting

StereocontrolTroubleshooting Start Issue: Poor Stereoselectivity in Cyclobutane Synthesis CheckType Is the issue with Diastereoselectivity (dr) or Enantioselectivity (er)? Start->CheckType DR_Issue Low dr (Diastereoselectivity) CheckType->DR_Issue ER_Issue Low er (Enantioselectivity) CheckType->ER_Issue DR_Path1 Check Excitation State: Singlet vs. Triplet? DR_Issue->DR_Path1 DR_Path2 Check Steric Clash in Transition State DR_Issue->DR_Path2 ER_Path1 Background Uncatalyzed Reaction Competing? ER_Issue->ER_Path1 ER_Path2 Inefficient Chiral Induction? ER_Issue->ER_Path2 DR_Solution1 Use Triplet Sensitizer (e.g., Ru(bpy)3 2+) to favor trans-isomer DR_Path1->DR_Solution1 DR_Solution2 Modify Substrate Bulky Groups or use Lewis Acid DR_Path2->DR_Solution2 ER_Solution1 Lower Temperature or Shift Wavelength (Visible Light) ER_Path1->ER_Solution1 ER_Solution2 Optimize Chiral Lewis/Brønsted Acid or Chiral Photocatalyst ER_Path2->ER_Solution2

Logical workflow for troubleshooting poor stereoselectivity in cyclobutane synthesis.

Frequently Asked Questions (Mechanistic Causality)

Q1: My [2+2] photocycloaddition yields a complex mixture of head-to-head and head-to-tail isomers with poor diastereoselectivity. Why is this happening, and how do I fix it? A1: This typically occurs under direct UV irradiation because the reaction proceeds rapidly through a singlet excited state. This leads to a concerted, unselective cycloaddition where initial orbital overlap dictates the outcome, often resulting in poor regiocontrol and diastereocontrol. Causality & Solution: Transition to visible light photocatalysis using a transition metal complex like Ru(bpy)₃Cl₂[1]. Visible light photocatalysts operate via single-electron transfer (SET) or triplet energy transfer. In the triplet state, the intermediate diradical is long-lived enough to undergo bond rotation before spin inversion and ring closure, thermodynamically favoring the more stable trans-diastereomer (high dr)[1]. Furthermore, utilizing an iridium-based photocatalyst can drive thermal [2+2] cycloadditions by isomerizing the double bond to a highly strained trans-intermediate, yielding cyclobutanes with perfect regioselectivity and excellent stereoselectivity[2].

Q2: I am using a chiral Lewis acid to achieve enantioselective [2+2] cycloadditions, but my enantiomeric excess (ee) is stalled at 40%. What is the limiting factor? A2: The primary culprit is a competing, uncatalyzed background reaction. If your light source directly excites the unbound substrate, it will react racemosely, diluting the enantioenriched product formed by the chiral catalyst-bound complex[3]. Causality & Solution: You must achieve chromophore activation . By coordinating a chiral Lewis acid (e.g., a chiral oxazaborolidinium ion) to your substrate, you lower its triplet energy or shift its absorption spectrum (bathochromic shift)[3]. Switch to a light source with a longer wavelength that only excites the catalyst-bound substrate, leaving the unbound substrate dormant. If Lewis acids fail, consider recent breakthroughs demonstrating that chiral Brønsted acids can also control the stereochemistry of [2+2] photocycloadditions by modifying excited-state properties, granting access to previously inaccessible trans-cis isomers[4].

Q3: How does solvent choice impact the endo/exo selectivity in these cyclizations? A3: Solvent polarity directly influences the dipole moment of the transition state. Causality & Solution: If you are observing poor stereoselectivity in non-polar solvents (like toluene or hexanes), switch to dichloromethane (DCM) or acetonitrile. Studies on the diastereoselective construction of trifluoromethylated cyclobutane scaffolds indicate that polar solvents significantly enhance diastereoselectivity by stabilizing the polarized diradical intermediates prior to ring closure[5].

Q4: Can I achieve asymmetric cyclobutane synthesis without photochemistry? A4: Yes. While photochemical [2+2] cycloadditions are the most direct route, thermal tandem reactions offer exquisite stereocontrol. Causality & Solution: You can utilize a chiral Lewis acid-catalyzed tandem cyclopropanation/semi-pinacol rearrangement[6]. By reacting α-silyloxyacroleins with diazoesters in the presence of a chiral oxazaborolidinium ion catalyst, you can synthesize cyclobutanones with a chiral β-quaternary center in high yield (up to 98% ee and >20:1 dr)[6]. The Lewis acid rigidly pre-organizes the transition state, dictating facial selectivity during the initial cyclopropanation.

Quantitative Data Comparison

The following table summarizes the stereocontrol parameters and required conditions across different cyclobutane formation methodologies to help you select the optimal approach for your target molecule.

MethodologyCatalyst / SensitizerTypical Light SourcePrimary Stereocontrol MechanismTypical drTypical ee
Direct UV [2+2] NoneUV (254–300 nm)Concerted orbital overlap (Singlet)Low (1:1 to 3:1)N/A (Racemic)
Visible Light Photocatalysis [1]Ru(bpy)₃Cl₂ + LiBF₄Blue LED / FloodlampTriplet diradical bond rotationHigh (>10:1)N/A (Racemic)
Visible Light + Chiral Lewis Acid [3]Chiral Oxazaborolidine + AlBr₃Visible Light (λ = 457 nm)Bathochromic shift & facial shieldingHigh (>10:1)High (82–96%)
Visible Light + Chiral Brønsted Acid [4]Chiral Phosphoric AcidBlue LED (400–450 nm)Excited-state hydrogen bondingHigh (trans-cis)High (>90%)
Tandem Semi-Pinacol Rearrangement [6]Chiral Oxazaborolidinium IonNone (Thermal)Rigid transition state pre-organizationExcellent (>20:1)Excellent (up to 98%)

Self-Validating Experimental Protocol

Protocol: Enantioselective Visible-Light [2+2] Photocycloaddition of Aryl Enones

This protocol integrates a self-validating system: the use of an internal standard and strict wavelength gating ensures that if the racemic background reaction occurs, it is immediately detectable via NMR before full workup.

Step 1: Catalyst Preparation & Degassing

  • In a flame-dried Schlenk tube, combine the aryl enone substrate (1.0 equiv), Ru(bpy)₃Cl₂ (5 mol%), and the chiral Lewis acid (e.g., chiral oxazaborolidine, 20 mol%) in anhydrous CH₂Cl₂[1].

  • Self-Validation Checkpoint: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal NMR standard.

  • Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher. Failing to remove O₂ will quench the Ru(II)* excited state, halting the reaction. If the internal standard ratio remains unchanged after irradiation, oxygen ingress is the primary suspect.

Step 2: Wavelength-Gated Irradiation

  • Place the Schlenk tube in a cooling bath at -20 °C.

  • Irradiate the reaction vessel using a narrow-band 460 nm blue LED array for 24 hours. Causality: The 460 nm wavelength is specifically chosen because the unbound enone does not absorb in this region, strictly preventing the racemic background reaction. The low temperature maximizes the stereocontrol exerted by the chiral Lewis acid by rigidifying the catalyst-substrate complex[3].

Step 3: Reaction Monitoring & Quenching

  • Take a 50 µL aliquot under N₂ flow at the 4-hour mark, evaporate the solvent, and analyze via crude ¹H NMR.

  • Self-Validation Checkpoint: Compare the integration of the enone starting material against the 1,3,5-trimethoxybenzene internal standard. If conversion is <5%, verify the LED emission spectrum and check the Schlenk seal for leaks.

  • Once full conversion is confirmed, quench the reaction by exposing it to ambient air and turning off the light source.

Step 4: Purification and Stereochemical Analysis

  • Concentrate the crude mixture under reduced pressure.

  • Purify the product via silica gel flash chromatography (using a gradient of hexanes/ethyl acetate).

  • Determine the diastereomeric ratio (dr) via ¹H NMR by integrating the distinct cyclobutane methine protons.

  • Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

References[2] Singh, K., Trinh, W., & Weaver, J. D. "An elusive thermal [2 + 2] cycloaddition driven by visible light photocatalysis: tapping into strain to access C2-symmetric tricyclic rings." Organic & Biomolecular Chemistry (2019). URL:https://doi.org/10.1039/C8OB01273C[6] Lin, L., et al. "Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement." Journal of the American Chemical Society (2018). URL:https://doi.org/10.1021/jacs.8b06850[1] Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. "Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions." Journal of the American Chemical Society (2008). URL:https://doi.org/10.1021/ja805387f[5] "Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through[2+2]-Photocycloaddition and Water-Assisted Hydrodebromination." ACS Publications / Journal of Organic Chemistry (2023). URL:https://doi.org/10.1021/acs.joc.2c02695[3] "Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade." Chemical Science (2015). URL:https://doi.org/10.1039/C5SC03159K[4] Brenninger, C., Jolliffe, J. D., & Bach, T. "A new catalyst for asymmetric [2+2] photocycloadditions." Nature (2021). URL:https://doi.org/10.1038/s41586-021-03707-4

Sources

Technical Support Center: Scale-Up Synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. This document is designed for researchers, process chemists, and drug development professionals who are working on or planning to scale up the synthesis of this valuable bifunctional cyclobutane building block. The unique steric and conformational properties of this motif make it highly relevant in medicinal chemistry, but its synthesis, particularly with the required cis stereochemistry, presents distinct challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a practical question-and-answer format.

Problem 1: My overall yield is low, and the reaction stalls before the starting ketone is fully consumed.

Answer:

Low yield and incomplete conversion in the reductive amination of the key intermediate, 3-(Boc-amino)-2,2-dimethylcyclobutanone, are common issues, especially during scale-up. The root cause often lies in the stability of the iminium intermediate or the activity of the reducing agent.

  • Causality—Imine/Iminium Formation: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced. This initial condensation is an equilibrium process. On a larger scale, inefficient water removal can push the equilibrium back towards the starting materials. The reaction is typically catalyzed by mild acid, but the pH is critical; too low a pH will protonate the amine source (e.g., ammonia), rendering it non-nucleophilic, while too high a pH will prevent the necessary protonation of the hydroxyl group in the hemiaminal for elimination.

  • Troubleshooting Steps:

    • Optimize pH: For reductive aminations using ammonia or ammonium salts, the optimal pH is typically weakly acidic, in the range of 6-7. You can use a catalyst like acetic acid to facilitate imine formation[1].

    • Water Removal: On a lab scale, molecular sieves can be used. On a larger scale, a Dean-Stark trap or azeotropic distillation with a suitable solvent (like toluene) may be necessary to drive the imine formation forward.

    • Reducing Agent Activity: Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can degrade with improper storage or handling. Use a freshly opened bottle or test the activity of your reagent on a small scale with a simpler substrate. STAB is generally preferred as it is less toxic and often more effective for challenging reductive aminations[1].

    • Temperature Control: While the initial imine formation may benefit from gentle heating, the reduction step should be temperature-controlled. Exotherms during the addition of the hydride can lead to side reactions or reagent decomposition. A common practice is to form the imine at room temperature or slightly above, then cool the mixture before adding the reducing agent.

Problem 2: The reaction produces the wrong stereoisomer. I'm getting a majority of the trans product instead of the desired cis product.

Answer:

Achieving high cis diastereoselectivity is the central challenge of this synthesis. The stereochemical outcome is determined by the trajectory of the hydride attack on the iminium intermediate. The bulky gem-dimethyl group and the Boc-amino group at the C3 position create a sterically hindered environment, and the preferred product can change dramatically based on reaction conditions.

  • Causality—Stereocontrol: The reduction of the intermediate iminium ion can proceed via two main pathways:

    • Steric Approach Control: The hydride reagent attacks from the least sterically hindered face. In this case, the bulky gem-dimethyl group and the Boc-amino group will direct the incoming nucleophile. Attack from the face opposite to the Boc-amino group would lead to the cis product.

    • Chelation Control: If a suitable Lewis-acidic reagent or metal is present, it can coordinate with both the iminium nitrogen and the carbonyl oxygen of the Boc group, creating a rigid bicyclic intermediate. This can lock the conformation and force the hydride to attack from a specific face, potentially favoring the cis isomer.

  • Troubleshooting & Optimization Strategies:

    • Choice of Reducing Agent: This is the most critical factor.

      • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are extremely bulky. They will preferentially attack from the less hindered face, which is often the face opposite the largest substituent, potentially favoring the cis product.

      • Chelating Reagents: Using reagents known to participate in chelation, such as those containing lithium or zinc (e.g., LiAlH(O-t-Bu)₃), might enforce a conformation that leads to the cis product[2].

    • Solvent and Temperature: The polarity of the solvent can influence the transition state geometry. Non-coordinating solvents like toluene or dichloromethane are often preferred. Lowering the reaction temperature (e.g., to -78 °C) typically increases selectivity by favoring the transition state with the lowest activation energy[3].

    • Lewis Acid Additives: The addition of a Lewis acid (e.g., ZnCl₂, Ti(OiPr)₄) can promote chelation and dramatically alter the diastereomeric ratio. A screening of different Lewis acids is highly recommended.

    • Biocatalysis: As an alternative, ketoreductase (KRED) enzymes can offer extremely high stereoselectivity. While many KREDs might favor the trans product, screening a diverse panel of engineered enzymes could identify a variant that produces the desired cis isomer[4].

Problem 3: I have a mixture of cis and trans isomers. How can I purify the desired cis product on a large scale?

Answer:

Separating diastereomers can be challenging, as they often have very similar physical properties. While column chromatography is feasible on a small scale, it is often impractical and costly for large-scale production[5].

  • Strategies for Separation:

    • Fractional Crystallization: This is the most industrially viable method. The two diastereomers will likely have different crystal packing energies and solubilities.

      • Direct Crystallization: Attempt to crystallize the free amine product directly from a range of solvents.

      • Salt Formation: Convert the mixture of amines into salts using a chiral or achiral acid (e.g., tartaric acid, mandelic acid, HCl). The resulting diastereomeric salts often have significantly different solubilities, allowing one to be selectively crystallized. This is a classic and powerful resolution technique.

    • Derivative Formation: Similar to salt formation, you can react the amine mixture with a reagent to form derivatives that are more easily separated. For example, forming a different carbamate or an amide and then separating the diastereomeric products by crystallization, followed by removal of the temporary group. This is less ideal due to the extra steps but can be effective.

    • Preparative SFC/HPLC: While still a form of chromatography, Supercritical Fluid Chromatography (SFC) is often more scalable and uses less solvent than traditional HPLC for chiral and diastereomeric separations.

Problem 4: During scale-up, I'm observing a dangerous exotherm and the product profile is worse than my lab-scale experiments.

Answer:

This is a classic scale-up challenge related to heat and mass transfer. Reactions that are well-behaved in a small round-bottom flask can become hazardous in a large reactor because the surface-area-to-volume ratio decreases dramatically, making heat dissipation much less efficient[2][6].

  • Causality—Heat Transfer: The addition of the hydride reducing agent is highly exothermic. In a large reactor, the heat generated in the bulk of the solution cannot escape quickly enough, leading to a rapid temperature increase. This can cause solvent to boil, increase pressure, and accelerate side reactions, leading to a lower yield and more impurities.

  • Troubleshooting Steps for Scale-Up:

    • Reverse Addition: Instead of adding the hydride to the ketone/amine solution, consider adding the solution of the iminium precursor slowly to a solution of the reducing agent. This keeps the hydride in excess only locally and helps control the rate of reaction.

    • Control Addition Rate: Use a syringe pump or a controlled-addition funnel to add the limiting reagent at a rate that allows the reactor's cooling system to maintain the target temperature.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this can also slow down the reaction rate and may not be economically viable.

    • Reactor Efficiency: Ensure your reactor has adequate cooling capacity and efficient stirring to prevent localized hot spots.

    • Process Safety Analysis: Before performing any large-scale reaction, a thorough process safety analysis (e.g., Reaction Calorimetry) should be conducted to understand the thermal hazards and define safe operating limits.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this target molecule?

A common and logical route starts from a cyclobutanone precursor. The key steps are:

  • Formation of Intermediate: Synthesis of 3-(Boc-amino)-2,2-dimethylcyclobutanone. This ketone is the crucial intermediate where stereochemistry will be set.

  • Diastereoselective Reductive Amination: The ketone undergoes a one-pot reaction with an amine source (like ammonia or a protected equivalent) and a stereodirecting reducing agent to form the target primary amine with the desired cis configuration.

  • Final Deprotection (if needed): If a protected amine source was used in step 2, a final deprotection step would be necessary.

Q2: Why is the cis stereochemistry important and how is it confirmed?

In drug development, the three-dimensional arrangement of atoms is critical for binding to a biological target (e.g., an enzyme or receptor). The cis and trans isomers of this molecule are distinct chemical entities with different shapes, and they will likely have vastly different biological activities, metabolic stabilities, and toxicological profiles. Therefore, controlling the synthesis to produce a single, pure stereoisomer is essential.

The relative stereochemistry is best confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons on the cyclobutane ring. For the cis isomer, an NOE correlation would be expected between the protons at the C1 and C3 positions.

Q3: What analytical techniques are crucial for monitoring this reaction?

  • Reaction Monitoring:

    • TLC/LC-MS: To track the consumption of the starting ketone and the formation of the product amines. LC-MS is particularly useful as it can distinguish the starting material, the cis product, and the trans product by their mass and potentially their retention times.

  • Purity and Stereochemistry Analysis:

    • GC or Chiral HPLC/SFC: To determine the diastereomeric ratio (cis:trans). A method must be developed that can resolve the two isomers.

    • NMR Spectroscopy (¹H, ¹³C, NOESY): To confirm the structure of the final product and, as mentioned above, to definitively assign the cis stereochemistry.

    • Quantitative NMR (qNMR): Can be used for an accurate assay of the final product without requiring a reference standard of the impurity.

Q4: What are the primary safety considerations for this synthesis?

  • Hydride Reagents: Sodium borohydride derivatives (NaBH₃CN, STAB) are flammable solids and can react violently with water or strong acids to release flammable hydrogen gas. They should be handled in an inert atmosphere and quenched carefully.

  • Ammonia: If using ammonia, it is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Common solvents like THF can form explosive peroxides. Always use fresh, tested solvents.

  • Thermal Hazards: As detailed in the troubleshooting section, the reduction step is exothermic and requires careful thermal management to prevent runaway reactions, especially on scale[6].

Part 3: Protocols & Data

Experimental Protocol: Diastereoselective Reductive Amination

This is a representative, non-optimized protocol for a lab-scale synthesis. Scale-up requires process safety evaluation and optimization.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-(Boc-amino)-2,2-dimethylcyclobutanone (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in anhydrous methanol (10 volumes). Add ammonium acetate (3.0 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in anhydrous methanol (2 volumes). Add the NaBH₃CN solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor for completion by LC-MS.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is ~2.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and ethyl acetate. Basify the aqueous layer to pH >10 with 50% NaOH solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Analyze the crude material by ¹H NMR and GC to determine the cis:trans ratio. The product can be purified further by crystallization or chromatography if necessary.

Data Summary: Influence of Conditions on Stereoselectivity

The following table summarizes expected outcomes based on general principles of stereoselective reductions. Actual results require experimental validation.

Reducing AgentTypical SolventTemperatureExpected Major IsomerRationale
NaBH₃CN / STABMeOH / DCE0 °C to RTMixture, may favor transSmall, unhindered hydride. Outcome depends on subtle conformational preferences.
L-Selectride®THF-78 °CcisHighly sterically hindered hydride attacks from the less-hindered face, opposite the Boc-amino group.
LiAlH(O-t-Bu)₃THF / EtOH-78 °CLikely cisPotential for chelation between Li⁺, iminium N, and Boc C=O, directing attack.[2]
KRED EnzymeBuffer/Co-solventRT to 40 °CHighly selective (cis or trans)Enzyme active site provides a rigid chiral environment, enforcing a specific attack trajectory.[4]

Part 4: Visual Guides

Synthetic Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Diastereoselective Reductive Amination cluster_2 Step 3: Purification Ketone 3-(Boc-amino)-2,2-dimethylcyclobutanone Reagents 1. NH4OAc, MeOH 2. Reducing Agent (e.g., L-Selectride®) Ketone->Reagents Reaction Crude Crude Product (Mixture of cis/trans isomers) Reagents->Crude Purification Purification (e.g., Crystallization of a salt) Crude->Purification Final cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine Purification->Final

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Decision Tree: Poor cis:trans Ratio

G Start Low cis:trans Ratio Observed CheckReagent Is the reducing agent sterically demanding (e.g., L-Selectride)? Start->CheckReagent ChangeReagent ACTION: Switch to a bulkier reducing agent (L-Selectride®, K-Selectride®). CheckReagent->ChangeReagent No CheckTemp Was the reaction run at low temp (e.g., -78 °C)? CheckReagent->CheckTemp Yes FinalCheck Re-analyze cis:trans ratio by GC/NMR. ChangeReagent->FinalCheck LowerTemp ACTION: Decrease reduction temperature to -78 °C to enhance kinetic control. CheckTemp->LowerTemp No ConsiderChelate ACTION: Screen Lewis acid additives (ZnCl₂, Ti(OiPr)₄) with a less bulky hydride to promote chelation control. CheckTemp->ConsiderChelate Yes LowerTemp->FinalCheck ConsiderChelate->FinalCheck

Caption: Decision tree for optimizing the diastereoselectivity of the reduction.

References

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 1-10. [Link]

  • Kasper, J. S., & Bräse, S. (2020). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 16, 2496–2507. [Link]

  • Pellissier, H. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15583. [Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790–3793. [Link]

  • Google Patents. (n.d.).
  • Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. [Link]

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. [Link]

  • Våbenø, J., Brisander, M., Lejon, T., & Luthman, K. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186–9191. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques. Retrieved from [Link]

  • Llopis, F. J., Navalón, S., & García, H. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6315. [Link]

  • Pokharel, Y. R., E.sebast, J., Cook, J. M., & Arnold, L. A. (2018). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Tetrahedron Letters, 59(32), 3104–3107. [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • National Institutes of Health. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 1,2-diaminotruxinic δ-cyclobutanes by BF3-controlled [2 + 2]-photocycloaddition of 5(4H)-oxazolones and stereoselective expansion of δ-cyclobutanes to give highly substituted pyrrolidine-2,5-dicarboxylates. [Link]

  • National Institutes of Health. (2020). A Standardized Test Protocol for Evaluation of Scale Reduction Technologies. [Link]

  • ResearchGate. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]

Sources

Byproduct identification in cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine Synthesis

Topic: Byproduct Identification & Process Troubleshooting Target Molecule: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine CAS: 1392803-57-4 Role: Senior Application Scientist[1]

Introduction: The Gem-Dimethyl Challenge

Welcome to the technical support hub for cyclobutane scaffold synthesis. The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine presents a unique set of challenges driven by the steric bulk of the gem-dimethyl group at the C2 position.[1]

Unlike flat aromatic systems, this cyclobutane ring puckers to relieve strain, creating distinct "endo" and "exo" faces. The gem-dimethyl group acts as a steric gatekeeper, often dictating the stereochemical outcome of reactions at C1 and C3. This guide addresses the three most common failure modes: Stereochemical Inversion (Trans-isomer) , Curtius Rearrangement Dimerization (Urea) , and Ring Strain Instability .

Module 1: Stereochemical Integrity (The Cis/Trans Issue)

The Problem: Users frequently report obtaining the thermodynamically stable trans-isomer (or a mixture) when the target is the cis-isomer.[1]

  • Target: cis-1,3-relationship (Amine and Boc-amine on the same face).[1]

  • Impurity: trans-isomer (Amine and Boc-amine on opposite faces).[1]

Root Cause Analysis: The stereocenter is typically set during the reduction of a ketone intermediate (e.g., 3-(Boc-amino)-2,2-dimethylcyclobutanone) or the reductive amination step.[1] The gem-dimethyl group at C2 blocks the cis-face, forcing reagents to attack from the trans-face, which paradoxically should yield the cis-product.[1] However, small reducing agents (like NaBH₄) are less selective, and thermodynamic equilibration can occur if the reaction is not kinetically controlled.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Selection Use L-Selectride or LS-Selectride at -78°C.Bulky borohydrides are forced to attack from the less hindered face (away from the gem-dimethyl), kinetically locking the cis-alcohol/amine configuration [1].[1]
Temperature Maintain <-70°C during addition.Higher temperatures allow for thermodynamic equilibration to the more stable trans-isomer via enolization.[1]
Solvent THF (Anhydrous).[1]Protic solvents (MeOH/EtOH) can facilitate proton exchange and epimerization alpha to the ketone/amine.

Decision Logic: Stereocontrol Strategy

Stereoselectivity Start Ketone Reduction Step Reagent Select Reducing Agent Start->Reagent Small Small Hydride (NaBH4, LiAlH4) Reagent->Small Low Steric Bulk Bulky Bulky Hydride (L-Selectride, K-Selectride) Reagent->Bulky High Steric Bulk ResultTrans Mixture or Trans-Major (Thermodynamic Control) Small->ResultTrans ResultCis Cis-Major (Kinetic Control) Bulky->ResultCis Check Check 1H-NMR (Coupling Constants) ResultTrans->Check ResultCis->Check

Figure 1: Decision tree for selecting reducing agents to maximize cis-selectivity in 2,2-dimethylcyclobutane systems.

Module 2: The Curtius Rearrangement Pitfalls

The Problem: When converting the carboxylic acid precursor (2,2-dimethyl-3-oxocyclobutanecarboxylic acid) to the Boc-amine via Curtius rearrangement, a white precipitate forms that is insoluble and lacks the Boc signal in NMR.

Identification: This is the Symmetrical Urea Byproduct .

  • Mechanism: The intermediate isocyanate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) reacts with the already formed amine product (
    
    
    
    ) instead of the tert-butanol (
    
    
    ) trap.

Troubleshooting Protocol:

Q: Why is the Urea forming despite excess t-BuOH? A: The reaction rate of the isocyanate with the amine is orders of magnitude faster than with t-BuOH.[1] If the conversion of acyl azide to isocyanate is slow, or if the trapping alcohol is not in large excess, the amine concentration builds up and attacks the isocyanate.

Corrective Workflow:

  • One-Pot Modification: Use DPPA (Diphenylphosphoryl azide) in the presence of base (TEA) and excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuOH [2].
    
  • Temperature Staging:

    • Activation: 0°C to RT (Formation of Acyl Azide).

    • Rearrangement: Heat to 80°C only after ensuring the reaction mixture is diluted with the trapping alcohol (toluene/t-BuOH mixture).

  • Catalysis: Add DBU (catalytic amount). DBU accelerates the nucleophilic attack of the alcohol on the isocyanate, outcompeting the amine dimerization [3].

Byproduct Pathway Visualization

CurtiusPathways Acid Carboxylic Acid Precursor Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) BocAmine Target: Boc-Amine Isocyanate->BocAmine Path A (Desired) Urea Byproduct: Symmetrical Urea Isocyanate->Urea Path B (Avoid) tBuOH + t-BuOH (Trapping Agent) tBuOH->BocAmine Amine + Amine Product (Side Reaction) Amine->Urea

Figure 2: Kinetic competition between the desired carbamate formation and the urea byproduct during Curtius rearrangement.[1]

Module 3: Analytical Validation (FAQs)

Q: How do I distinguish the cis and trans isomers by NMR? A: The cis-isomer (1,3-relationship) typically displays a distinct coupling pattern due to the rigid ring puckering.[1]

  • NOESY/ROESY: This is the gold standard. In the cis-isomer, you will see a strong NOE correlation between the C1-methine proton and the C3-methine proton (or their respective substituents), provided they are on the same face.

  • Chemical Shift: The gem-dimethyl group causes significant shielding/deshielding anisotropy.[1] Compare the C1-H signals; the trans isomer usually appears downfield relative to the cis due to the lack of steric compression from the methyl groups [4].

Q: My product decomposes on silica gel. Why? A: Cyclobutylamines, especially with free amines, can be sensitive to the acidic nature of silica.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.[1] Alternatively, use basic alumina or reverse-phase chromatography (C18) with an ammonium bicarbonate buffer.[1]

Q: I see a "linear" impurity in the LCMS. What is it? A: This is likely the ring-opened product (acyclic amide or alkene).[1]

  • Cause: Acid-catalyzed retro-aldol type fragmentation or thermal ring opening.[1] Cyclobutanes possess ~26 kcal/mol of ring strain.

  • Prevention: Avoid strong mineral acids (HCl, H₂SO₄) during deprotection steps if possible. Use mild acids (Formic acid) or ensure temperature is kept <40°C during Boc-deprotection.[1]

Summary of Specifications

ParameterSpecificationNote
Appearance White to off-white solidYellowing indicates oxidation or amine degradation.[1]
Mass Spec (ESI) [M+H]+ = 215.31Watch for [2M+H]+ (429.[1]6) indicating aggregation or urea.[1]
Storage -20°C, DesiccatedHygroscopic; store under Argon/Nitrogen.

References

  • Deraet, X., Voets, L., Van Lommel, R., Verniest, G., de Proft, F., De Borggraeve, W. M., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. Link[1]

  • Lebel, H., & Leogane, O. (2005).[2] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[1][2] Organic Letters, 7(19), 4107–4110. Link[1]

  • Organic Chemistry Portal.[1][3] (n.d.). Curtius Rearrangement. Link

  • Feskov, I. O., Golub, B. O., Vashchenko, B., & Haufe, G. (2019). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 2019(25), 4063–4075. Link[1]

Sources

Preventing racemization during coupling of Boc-protected amino groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Coupling of Boc-Protected Amino Groups Document ID: TSC-BOC-RAC-001 Last Updated: October 2023 Audience: Senior Scientists, Peptide Chemists, Process Development Engineers

Executive Summary: The Stereochemical Stakes

In peptide therapeutics, a single epimerized residue (D-isomer impurity) can render a drug immunogenic, inactive, or toxic. While urethane protecting groups like Boc (tert-butyloxycarbonyl) generally suppress racemization better than amide groups, they are not immune.

The Critical Insight: Racemization in Boc chemistry is rarely a random event; it is a deterministic outcome of excess base , prolonged activation , or uncontrolled oxazolone formation . This guide provides the mechanistic understanding and protocols to eliminate these vectors.

Module 1: The Mechanistic Diagnostics

Why does your coupling racemize?

Racemization primarily occurs via two pathways during the activation of the carboxylic acid.[1][2][3] Understanding which pathway is active is the first step in troubleshooting.

The Two Pathways
  • 5(4H)-Oxazolone Formation (The Major Culprit): The activated ester cyclizes to form an oxazolone.[4] The C-H bond at the chiral center of the oxazolone is highly acidic (pKa ~9-10), allowing weak bases to abstract the proton, leading to a planar, achiral intermediate.

  • Direct Enolization: A base directly abstracts the

    
    -proton from the activated ester.[1][2] This is slower but prevalent with strong bases (e.g., DBU, excess DIPEA) or highly electron-withdrawing side chains (e.g., Cys, His).
    
Visualization: The Oxazolone Danger Zone

The following diagram illustrates the kinetic competition between coupling (desired) and racemization (undesired).

Oxazolone_Pathway BocAA Boc-Amino Acid Act Activated Ester (O-Acylisourea / OBt / Oxyma) BocAA->Act Activation (DIC/EDC) Oxazolone 5(4H)-Oxazolone (Chiral) Act->Oxazolone Cyclization (Slow) Peptide_L L-Peptide Product (Desired) Act->Peptide_L + Amine (Fast Coupling) Enol Enolized Intermediate (Achiral / Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction Peptide_DL D/L-Peptide Mix (Racemic Impurity) Oxazolone->Peptide_DL + Amine (Slow Coupling) Enol->Oxazolone Reprotonation (Loss of Chirality)

Figure 1: The kinetic competition. Racemization is driven by the stability of the Oxazolone intermediate. Urethane groups (Boc) destabilize this pathway compared to amides, but do not eliminate it.

Module 2: Reagent Selection & Optimization

Stop using HOBt as your default.

Modern data suggests that traditional benzotriazole additives (HOBt) are inferior to oxime-based additives for racemization suppression.

The "Oxyma" Advantage

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive toward amines but less prone to oxazolone formation than OBt esters.

FeatureHOBt (Traditional)Oxyma Pure (Recommended)Mechanism of Improvement
Racemization ModerateVery Low Oxyma esters have a lower pKa, accelerating aminolysis over enolization [1].
Safety Explosive (Class 1)Stable Eliminates benzotriazole ring risks.
Coupling Speed StandardFast Superior leaving group ability.
Solubility GoodExcellent Soluble in DMF, DCM, and water (useful for EDC couplings).
Coupling Reagent Hierarchy

For Boc chemistry, select reagents based on the "Risk Profile" of the coupling:

  • Standard Coupling (Low Risk): DIC / Oxyma Pure (1:1).

    • Why: Carbodiimides (DIC) with Oxyma generate the active ester in situ without exogenous base, minimizing direct enolization [2].

  • Difficult/Hindered Coupling (Medium Risk): COMU / Collidine .

    • Why: COMU is the uronium variant of Oxyma. It is extremely fast, reducing the time window for racemization.

  • High-Risk (Cys/His): DIC / Oxyma / Collidine (See Module 4).

Module 3: Base Management (The "Collidine Rule")

The most common cause of racemization is using the wrong base.

In protocols requiring base (e.g., HATU, HBTU, COMU activation), the choice of tertiary amine is critical.

  • DIPEA (Diisopropylethylamine): Strong base (pKa ~10.5).

    • Risk:[1][4][5][6] High. Can abstract

      
      -protons from activated esters.
      
  • 2,4,6-Collidine (TMP): Weaker, hindered base (pKa ~7.4).

    • Benefit: Sufficient to deprotonate the carboxylic acid for activation, but too weak/hindered to abstract the

      
      -proton [3].
      

Protocol Adjustment: If you observe racemization with HATU + DIPEA, switch immediately to HATU + Collidine (or COMU + Collidine).

Module 4: High-Risk Amino Acids (Protocol Library)

Certain residues have intrinsic chemical liabilities.[2][5][6][7] Do not use standard protocols for these.

Histidine (The "Autocatalytic" Trap)

The Problem: The imidazole ring (N


) acts as an intramolecular base, abstracting its own 

-proton.[5] The Fix: Block the N

position or use a base that cannot assist this process.

Protocol: Low-Racemization His Coupling

  • Protection: Use Boc-His(Trt)-OH or Boc-His(Bom)-OH .[8] (Trityl is preferred for steric bulk).

  • Reagents: DIC (1.0 eq) / Oxyma Pure (1.0 eq).

  • Base: None (if possible) or Collidine (only if neutralizing salt forms).

  • Temperature: Perform activation and coupling at 0°C for the first hour.

Cysteine (The "Direct Enolization" Risk)

The Problem: The electron-withdrawing sulfur makes the


-proton highly acidic.
The Fix:  Avoid pre-activation. The longer the activated ester sits without amine, the more it racemizes.

Protocol: Cysteine "Flash" Coupling

  • Solvent: DCM/DMF (1:1).[9] (DCM's lower polarity stabilizes the chiral center better than pure DMF).

  • Add Order:

    • Dissolve Boc-Cys(Trt)-OH and Oxyma Pure in solvent.

    • Add to the amine component (resin or solution) BEFORE adding the coupling reagent.

    • Add DIC last.

  • Mechanism: This ensures the activated ester is consumed by the amine immediately upon formation ("In-situ activation").

Troubleshooting Decision Tree

Use this logic flow to diagnose and fix stereochemical issues.

Troubleshooting_Tree Start Racemization Detected (>1% D-Isomer) CheckAA Is the AA Cys or His? Start->CheckAA Branch_HighRisk High Risk Strategy CheckAA->Branch_HighRisk Yes CheckBase Are you using DIPEA/NMM? CheckAA->CheckBase No Action_His Histidine: Switch to Boc-His(Trt)-OH Use DIC/Oxyma (No Base) Branch_HighRisk->Action_His Action_Cys Cysteine: Use DCM/DMF (1:1) No Pre-activation Add DIC Last Branch_HighRisk->Action_Cys Action_Base Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) CheckBase->Action_Base Yes CheckAct Are you using HOBt/HBTU? CheckBase->CheckAct No Action_Reagent Switch Reagent: Use Oxyma Pure or COMU Reduce Activation Time CheckAct->Action_Reagent Yes

Figure 2: Diagnostic workflow for eliminating racemization sources.

Frequently Asked Questions (FAQ)

Q1: Can I use HATU for Boc couplings without racemization? A: Yes, but it is risky. HATU is extremely reactive. If you must use it (e.g., for cyclization or difficult sequences), use Collidine instead of DIPEA and limit the reaction time. Never pre-activate HATU for more than 30 seconds.

Q2: Why is "In-Situ Neutralization" recommended for Boc-SPPS? A: In Boc-SPPS, the amine is protonated (TFA salt) after deprotection. Traditional protocols use a separate neutralization step (DIPEA wash). However, the "In-Situ Neutralization" protocol (adding DIEA with the activated amino acid) is superior because it minimizes the time the peptide resin spends in an aggregated state and reduces the exposure of the activated monomer to excess base [4].

Q3: How do I detect racemization? A: The gold standard is Cation Exchange Chromatography (for amino acid analysis after hydrolysis) or Chiral HPLC/GC-MS (using Marfey’s reagent or chiral columns). For quick checks during synthesis, synthesize a diastereomeric probe (e.g., L-Ala-L-Phe vs L-Ala-D-Phe) and compare retention times.

Q4: Does temperature really matter? A: Yes. The activation energy for racemization is generally higher than for coupling. Lowering the temperature to 0°C or -10°C often slows racemization significantly more than it slows the coupling reaction, improving the L/D ratio [5].

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal.[10] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Course of the Coupling of N-Alkoxycarbonylamino Acids. Journal of Organic Chemistry. Link

  • Aletras, A., et al. (1995). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[11] Link

  • Miyazawa, T., et al. (1992). Racemization in peptide synthesis: A kinetic study. International Journal of Peptide and Protein Research.[11] Link

Sources

Validation & Comparative

Conformational Analysis of cis-3-Aminocyclobutylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of cis-3-Aminocyclobutylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cis-3-aminocyclobutylamine (cis-1,3-diaminocyclobutane) scaffold represents a critical bioisostere in modern medicinal chemistry. Unlike flexible linear diamines or bulky cyclohexyl analogs, this four-membered ring offers a unique combination of low molecular weight , defined exit vectors , and metabolic stability .

This guide provides an in-depth analysis of the conformational landscape of cis-3-aminocyclobutylamine derivatives. It objectively compares their structural behaviors against trans-isomers and alternative scaffolds, supported by experimental protocols and mechanistic insights.

Structural Fundamentals

The Cyclobutane Pucker ("Butterfly" Conformation)

Contrary to simplified planar depictions, the cyclobutane ring is not flat.[1] To relieve torsional strain (eclipsing interactions between adjacent methylene hydrogens), the ring adopts a puckered or "butterfly" conformation.[1]

  • Puckering Angle: Typically 25–35° deviation from planarity.

  • Inversion Barrier: Low energy barrier (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless constrained by bulky substituents or crystal packing.

cis-1,3-Disubstitution Geometry

In 1,3-disubstituted cyclobutanes, the stereochemical designation dictates the available conformational states:

  • cis-Isomer: Substituents are on the same face.[1][2][3] The ring flip interconverts between diequatorial (e,e) and diaxial (a,a) conformers.

  • trans-Isomer: Substituents are on opposite faces.[2][3] The ring flip interconverts between two equivalent equatorial-axial (e,a) conformers.

Key Insight: Unlike cyclohexane, where the trans-1,3 isomer (e,e) is more stable, in cyclobutane the cis-1,3 isomer (pseudo-diequatorial) represents the global thermodynamic minimum. This makes the cis-diamine the preferred scaffold for designing stable, rigidified ligands.

Comparative Conformational Analysis

Thermodynamic Preference: Diequatorial vs. Diaxial

The conformational equilibrium of cis-3-aminocyclobutylamine derivatives is governed by a tug-of-war between steric repulsion and electronic effects (Intramolecular Hydrogen Bonding - IMHB).

ConformerSteric StatusElectronic Status (IMHB)Stability Rank
Diequatorial (e,e) Favorable. Substituents point away from the ring, minimizing 1,3-transannular repulsion.Unfavorable. N-N distance is too large (~5 Å) for hydrogen bonding.Global Minimum (Polar Solvents)
Diaxial (a,a) Unfavorable. Severe 1,3-diaxial steric clash between substituents.Favorable. Substituents are brought into proximity (~3 Å), allowing N-H...N interactions.Minor Conformer (Non-polar Solvents)
Solvent-Dependent Behavior
  • In Water/Methanol (Polar): Solvation shells disrupt weak intramolecular H-bonds. The steric penalty of the diaxial form dominates. The molecule exists almost exclusively (>95%) in the diequatorial conformation.

  • In Chloroform/DCM (Non-polar): The diaxial conformer population increases slightly due to stabilization by IMHB, though the diequatorial form usually remains major due to the high strain of the cyclobutane 1,3-diaxial interaction.

Derivative Effects
  • Protonation (Salts): Converting amines to ammonium salts (

    
    ) eliminates IMHB capability and introduces strong electrostatic repulsion. cis-1,3-diammonium cyclobutanes are strictly diequatorial .
    
  • Acylation (Amides): Amide groups are planar and have different steric demands. cis-1,3-Bis(acetamide) derivatives often show higher inversion barriers due to restricted rotation of the amide bond coupled with ring puckering.

Performance Comparison: cis-Cyclobutane vs. Alternatives

This section compares the cis-1,3-cyclobutane scaffold against common diamine linkers used in drug discovery.

Table 1: Physicochemical and Structural Comparison
Featurecis-1,3-Cyclobutanediaminetrans-1,3-Cyclobutanediamine1,3-Diaminopropane (Linear)cis-1,3-Cyclohexanediamine
Conformation Rigid (Puckered)Rigid (Puckered)Flexible (High Entropy)Rigid (Chair)
Dominant Geometry Diequatorial (e,e) Equatorial/Axial (e,a)EnsembleDiequatorial (e,e)
C-C Distance (Vector) ~5.1 Å (Fixed)~4.2 Å (Fixed)Variable (3.5–5.5 Å)~4.8 Å (Fixed)
Basicity (pKa) Lower (~9.5) due to s-characterSimilar to cisHigher (~10.5)Higher (~10.2)
Metabolic Stability High (Ring strain prevents oxidation)HighLow (N-dealkylation)Moderate
Lipophilicity (LogP) Lower (Compact polar surface)Higher (Exposed hydrophobic face)ModerateHigher

Strategic Application: Use cis-1,3-cyclobutanediamine when you need to span a specific distance (~5 Å) with high rigidity to minimize the entropic penalty of binding, without adding the bulk of a cyclohexane ring.

Experimental Protocols (Self-Validating Systems)

Protocol A: NMR-Based Conformational Assignment

Objective: Distinguish cis (e,e) from trans (e,a) and quantify the diequatorial population.

  • Sample Preparation: Dissolve 5 mg of derivative in 0.6 mL

    
     (for IMHB detection) and 
    
    
    
    (for steric baseline).
  • 1D

    
     NMR: 
    
    • Identify the methine protons (

      
       and 
      
      
      
      ).
    • Validation: In the cis-isomer (diequatorial),

      
       are pseudo-axial. They appear as quintets (or tt) with large vicinal couplings (
      
      
      
      Hz) to the pseudo-axial methylene protons.
    • In the trans-isomer, the signal is averaged or distinct if frozen, often showing smaller average couplings due to the e,a equilibrium.

  • NOESY Analysis:

    • cis-isomer: Strong NOE between

      
       (pseudo-axial) and 
      
      
      
      (pseudo-axial). This "transannular" NOE confirms the cis relationship of the protons (and thus cis relationship of the amines).
    • trans-isomer: NOE pattern is asymmetrical or weaker across the ring.

Protocol B: Computational Prediction (DFT)

Objective: Calculate the energy barrier to ring inversion.

  • Software: Gaussian16 or ORCA.

  • Method: DFT (B3LYP-D3BJ or

    
    B97X-D) with 6-311++G(d,p) basis set.
    
  • Workflow:

    • Step 1: Optimize the diequatorial geometry (Input: puckered ring, substituents equatorial).

    • Step 2: Optimize the diaxial geometry.

    • Step 3: Locate Transition State (TS) – usually the planar cyclobutane conformation.

    • Step 4: Frequency calculation to verify TS (one imaginary frequency corresponding to the butterfly mode).

    • Output:

      
      . A barrier < 1.5 kcal/mol indicates rapid averaging at RT.
      

Visualizations

Diagram 1: Conformational Equilibrium of cis-1,3-Diaminocyclobutane

This diagram illustrates the dynamic equilibrium between the dominant diequatorial conformer and the minor diaxial conformer, mediated by the planar transition state.

Conformation cluster_legend Solvent Effect Diequatorial Diequatorial (e,e) Global Minimum (Sterically Favored) Planar Planar TS High Energy (Eclipsing Strain) Diequatorial->Planar Ring Inversion (+1.5 kcal/mol) Diaxial Diaxial (a,a) Minor Conformer (Potential IMHB) Planar->Diaxial Relaxation Text Polar solvents shift equilibrium strongly left (Diequatorial). Non-polar solvents may increase Diaxial population via H-bonding.

Caption: Energy landscape of cis-1,3-disubstituted cyclobutane ring inversion.

Diagram 2: Analytical Workflow for Derivative Characterization

A decision tree for researchers to determine the conformation of a new derivative.

Workflow Start New cis-3-Amino Derivative Solubility Check Solubility (CDCl3 vs D2O) Start->Solubility NMR 1H NMR Analysis (Coupling Constants) Solubility->NMR CouplingLarge J(H-H) ~ 9-10 Hz (Pseudo-axial H) NMR->CouplingLarge Large Splitting CouplingSmall J(H-H) < 6 Hz (Averaged/Eq H) NMR->CouplingSmall Small Splitting NOE Run NOESY Check 1,3-H interaction CouplingLarge->NOE ConclusionDynamic Conformation: Rapid Equilibrium or Diaxial Bias CouplingSmall->ConclusionDynamic ConclusionStable Conformation: Rigid Diequatorial NOE->ConclusionStable Strong NOE

Caption: Step-by-step NMR workflow for assigning cyclobutane conformations.

References

  • Radchenko, D. S., et al. (2010).[4] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Mikhailiuk, P. K. (2018). Conformationally Restricted Amines: Synthesis and Properties. Chemistry – A European Journal. (General reference for strained amines).
  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research. [Link]

  • Kihlberg, J., et al. (2016). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for IMHB in drug design). [Link]

  • Chernykh, A. V., et al. (2014). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link][5]

Sources

Efficacy Comparison of Cyclobutane vs. Piperidine Linkers in PROTAC Design: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational structural engineering. Early PROTACs relied heavily on flexible alkyl or polyethylene glycol (PEG) linkers. While synthetically tractable, these highly flexible chains incur a massive entropic penalty upon ternary complex formation and often suffer from poor pharmacokinetic profiles[1].

To overcome this, drug development professionals have pivoted toward rigid linkers . By pre-organizing the PROTAC into a productive conformation, rigid linkers lower the thermodynamic barrier to ternary complex formation. Among the most debated rigid scaffolds are piperidine and cyclobutane rings. This guide objectively compares their structural causality, efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: Structural Paradigms in Linkerology

The choice between a heterocyclic piperidine and a carbocyclic cyclobutane is not merely a geometric decision; it fundamentally alters the physicochemical properties and membrane dynamics of the degrader.

The Piperidine Paradox: Rigidity vs. The Desolvation Penalty

Piperidine linkers (six-membered nitrogen-containing heterocycles) are prevalent in orally bioavailable CRBN-recruiting PROTACs[2]. They offer excellent conformational restriction. However, the basic nitrogen (secondary or tertiary amine) acts as a double-edged sword. At physiological pH, this amine is often protonated, creating a polar center. To passively cross the hydrophobic lipid bilayer, this charge must be desolvated—a process that carries a massive energetic penalty.

For a piperidine linker to be effective, the PROTAC must act as a "molecular chameleon," utilizing intramolecular hydrogen bonds (IMHBs) to temporarily shield the polar nitrogen during membrane transit[2]. If the overall PROTAC architecture cannot support these IMHBs, the piperidine linker will drastically reduce cellular penetrance, rendering the drug inactive[3].

The Cyclobutane Advantage: Carbocyclic Pre-organization

Cyclobutane linkers (four-membered carbocycles) represent an emerging, highly efficient rigid scaffold. Because they are purely hydrocarbon-based, they completely eliminate the basic amine liability found in piperidines, inherently improving passive cell permeability[3].

Furthermore, cyclobutane offers distinct stereochemical exit vectors. The cis- and trans-stereoisomers project the target protein and E3 ligase ligands at different trajectories. Recent studies demonstrate that cis-cyclobutane linkers can lock the PROTAC into a "folded" conformation that perfectly bridges the E3 ligase and the protein of interest (POI) with minimal steric clashing and near-zero entropic loss[3].

G PROTAC PROTAC (Rigid Linker) Ternary Ternary Complex (Low Entropic Penalty) PROTAC->Ternary Binds POI Protein of Interest POI->Ternary Binds E3 E3 Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation 26S Proteasome Degradation Ub->Degradation Cleavage

Caption: PROTAC ternary complex formation highlighting the entropic advantage of rigid linkers.

Comparative Efficacy: The PRC2 Degrader Case Study

To ground these mechanistic principles in empirical data, we examine the optimization of EED-targeted Polycomb Repressive Complex 2 (PRC2) degraders by the UNC research group[3]. The researchers sought to improve their first-generation flexible degrader (UNC6852) by substituting the propyl linker with various rigid cyclic analogs, including piperidine and cyclobutane derivatives.

As shown in the data below, the introduction of a 1,3-piperidine linker resulted in weak degradation. The unshielded amine severely hindered cell permeability. Conversely, the cis-cyclobutane linker (UNC7700) yielded a 15-fold increase in potency over the flexible predecessor, achieving a DC50 of 111 nM[3]. Interestingly, the trans-cyclobutane isomer (UNC7698) showed significantly poorer permeability and degradation, proving that stereochemically defined rigidity is the primary driver of efficacy[3].

Quantitative Data Summary: EED PROTAC Linker Optimization
PROTAC VariantLinker ArchitectureEED DC50 (nM)EED Dmax (%)Intracellular Permeability
UNC6852 Flexible (Propyl)~1665ModerateModerate
UNC7702 Rigid (3-Piperidine)>3000WeakPoor (Amine desolvation penalty)
UNC7698 Rigid (trans-Cyclobutane)>1000ModeratePoor (Suboptimal exit vector)
UNC7700 Rigid (cis-Cyclobutane)111 84% Excellent

Data derived from the comparative analysis of PRC2 degraders in diffuse large B-cell lymphoma (DLBCL) cell lines[3].

Self-Validating Experimental Protocols

To objectively evaluate linker efficacy, researchers must decouple target binding affinity from cellular permeability . A PROTAC may fail to degrade a protein either because the rigid linker prevents ternary complex formation, or because the linker prevents the molecule from entering the cell. The following self-validating workflows isolate these variables.

Protocol 1: Time-Resolved FRET (TR-FRET) for Binary Target Engagement

Before assessing degradation, you must prove the rigid linker does not sterically hinder binding to the POI.

  • Preparation : Express and purify His-tagged POI (e.g., EED).

  • Tracer Incubation : Incubate the POI with a known fluorophore-labeled tracer ligand that binds the active site.

  • PROTAC Titration : Add the PROTAC in a 10-point concentration gradient (1 nM to 10 μM).

  • Measurement : Measure the TR-FRET signal. A decrease in signal indicates the PROTAC has successfully displaced the tracer.

  • Self-Validation Mechanism : Include a positive control (the warhead ligand alone) and a negative control (a PROTAC with a mutated E3 ligand). The assay is validated if the positive control displaces the tracer with a known historical IC50, while the negative control maintains baseline fluorescence.

Protocol 2: Chloroalkane Penetration Assay (CAPA) for Cell Permeability

To prove that a cyclobutane linker outperforms a piperidine linker due to permeability (and not just binding), use CAPA to quantify cytosolic entry[3].

  • Cell Line Engineering : Stably transfect the target cell line to express a HaloTag-GFP fusion protein localized to the cytosol.

  • PROTAC Pulse : Incubate cells with the PROTAC variants (e.g., cis-cyclobutane vs. piperidine) modified with a chloroalkane tag for 4 hours.

  • Fluorophore Chase : Wash the cells thoroughly, then add a cell-permeable fluorescent HaloTag ligand (e.g., TMR ligand).

  • Quantification : Analyze via flow cytometry. If the PROTAC successfully penetrated the cell, it will covalently bind the HaloTag, blocking the TMR ligand and reducing the red fluorescence signal.

  • Self-Validation Mechanism : Run a parallel well at 4 °C. At this temperature, endocytosis is halted. If the PROTAC still penetrates, it confirms passive diffusion. Include a highly permeable small molecule as a 100% penetration control, and a large PEGylated molecule as a 0% penetration control.

CAPA Step1 HaloTag-Expressing Cell Line Step2 Incubate with PROTAC (Piperidine vs Cyclobutane) Step1->Step2 Step3 Wash & Add Fluorescent HaloTag Ligand Step2->Step3 Step4 Flow Cytometry Measurement Step3->Step4 Result Calculate Intracellular Permeability Step4->Result

Caption: Chloroalkane Penetration Assay (CAPA) workflow for quantifying PROTAC cell permeability.

Conclusion

The evolution from flexible chains to rigid cyclic linkers is a critical step in PROTAC lead optimization. While piperidine linkers offer excellent pre-organization, their basic nitrogen requires careful structural masking to avoid severe cell permeability penalties. Conversely, cyclobutane linkers —particularly the cis-stereoisomer—provide a highly effective, purely carbocyclic alternative. By eliminating the desolvation penalty of basic amines and offering precise exit vectors, cyclobutane linkers can dramatically enhance both ternary complex formation and intracellular accumulation, as evidenced by the 15-fold potency increase in modern PRC2 degraders.

References

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2)
  • Linkers in PROTACs: Flexible vs.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry / Diva Portal URL

Sources

A Comparative Guide to the Physicochemical Properties of Cis- and Trans-Cyclobutane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is not merely academic; it is fundamental to predicting molecular behavior, designing effective syntheses, and optimizing pharmacological activity. The rigid, puckered framework of the cyclobutane ring presents a classic case study in how spatial arrangement dictates physical and energetic properties. This guide provides an in-depth comparison of cis and trans isomers of substituted cyclobutanes, grounded in mechanistic principles and supported by established experimental and computational methodologies. The configuration of substituents on a cyclobutane ring can significantly influence its bioactivity, making a deep understanding of these differences critical in medicinal chemistry.[1][2]

Executive Summary: A Tale of Two Isomers

Geometric isomerism in cyclobutanes leads to distinct compounds with unique physical properties.[3] The core differences stem from the interplay between molecular symmetry, intermolecular forces, and steric strain within the puckered four-membered ring. The cis isomer, with substituents on the same face of the ring, is typically polar but less stable and possesses a lower melting point due to inefficient crystal packing. Conversely, the trans isomer is often nonpolar, more stable, and exhibits a higher melting point because its symmetry facilitates a more ordered solid state.

Comparative Data at a Glance
Physicochemical PropertyCis-IsomerTrans-IsomerMechanistic Rationale
Dipole Moment Generally possesses a net dipole moment (> 0 D)Often has a zero or near-zero dipole momentAsymmetry in the cis form prevents the cancellation of individual bond dipoles, whereas the symmetry of the trans form allows for their cancellation.[4][5][6]
Boiling Point HigherLowerThe net dipole moment in cis isomers leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome for vaporization.[5][7][8][9]
Melting Point LowerHigherThe higher symmetry of trans isomers allows for more efficient and stable packing in the crystal lattice, resulting in stronger intermolecular forces in the solid state.[8][10][11][12]
Thermodynamic Stability (1,2-disubstituted) Less StableMore StableIn the puckered ring, trans isomers can place both substituents in less sterically hindered 'equatorial-like' positions, minimizing van der Waals strain. The cis isomer forces one substituent into a more strained 'axial-like' position.[13][14][15]

In-Depth Analysis of Physicochemical Divergence

Dipole Moment: The Role of Molecular Symmetry

The molecular dipole moment is the vector sum of all individual bond dipoles within a molecule. Its magnitude is a critical determinant of a molecule's polarity, which in turn governs properties like solubility and intermolecular interactions.

  • Causality: In a cis-1,2-disubstituted cyclobutane, the electron-withdrawing or -donating groups are on the same side of the ring. The vectors representing their bond dipoles point in a similar direction, leading to a non-zero vector sum and a net molecular dipole.[6] For example, cis-1,2-dichlorocyclobutane has a significant molecular dipole moment.[4] In contrast, the trans isomer places these groups on opposite sides. In a symmetric conformation, their bond dipoles can effectively cancel each other out, resulting in a nonpolar molecule with a dipole moment of or near zero.[4][6]

  • Visualization of Dipole Moments:

    Caption: Vector addition of bond dipoles in cis- and trans-isomers.
  • Experimental Protocol: Determination of Dipole Moment via Capacitance The dipole moment of a substance is typically determined by measuring the dielectric constant of dilute solutions of the substance in a nonpolar solvent. The Debye equation is a cornerstone of this analysis.[16][17]

    • Solution Preparation: Prepare a series of dilute solutions of the cyclobutane isomer in a nonpolar solvent (e.g., benzene or cyclohexane) at known concentrations. Accurate weighing is critical.[18]

    • Capacitance Measurement: Using a high-precision capacitance meter, measure the capacitance of the cell first with a vacuum (or air as a reference, C₀) and then filled with each prepared solution (C).[16][18] These measurements should be conducted in a constant temperature bath.

    • Data Analysis (Guggenheim Method): This method simplifies the Debye theory by combining measurements of the dielectric constant (related to capacitance) and the refractive index.[19]

    • Calculation: Plotting the change in dielectric constant and refractive index against solute concentration allows for the calculation of the molecular polarization, from which the permanent dipole moment (μ) can be extracted.[19]

Boiling Point: A Consequence of Polarity

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a direct measure of the strength of intermolecular forces.

  • Causality: The primary intermolecular forces in these isomers are London dispersion forces (dependent on surface area and molecular weight) and dipole-dipole interactions. Since the isomers have identical molecular weights and similar surface areas, the differentiating factor is the dipole-dipole force.[9] The polar cis-isomer experiences these stronger dipole-dipole attractions, which must be overcome during boiling. The nonpolar trans-isomer only has weaker London dispersion forces holding the molecules together. Consequently, the cis-isomer consistently exhibits a higher boiling point.[5][7][10]

  • Experimental Protocol: Boiling Point Determination by Thiele Tube This micro-scale method is efficient for small sample quantities.[20]

    • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid isomer into a small test tube.[21] Insert a capillary tube (sealed at one end) into the liquid with the open end down.[20]

    • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[20][22] Immerse the assembly in a Thiele tube filled with mineral oil.[23]

    • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[24] The design of the tube ensures uniform heating of the oil via convection currents.[22]

    • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[20] Continue heating until a rapid and continuous stream of bubbles is observed.

    • Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[20][22] This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.

Melting Point: Where Symmetry and Packing Reign Supreme

The melting point is the temperature at which a substance transitions from a solid to a liquid. It is determined by the energy required to break down the crystal lattice structure.

  • Causality: While the cis-isomer is more polar, its often U-shaped or bent structure prevents efficient packing in the solid state.[9][12] The more symmetrical, linear-like shape of the trans-isomer allows molecules to fit together more snugly in a crystal lattice.[11][12] This superior packing leads to more effective intermolecular forces (van der Waals forces) in the solid state, creating a more stable crystal that requires more energy to melt. Therefore, trans isomers generally have higher melting points than their cis counterparts.[8][10]

  • Experimental Protocol: Melting Point Determination with a Mel-Temp Apparatus This is a standard, safe, and accurate method for determining melting points.

    • Sample Preparation: Finely powder a small, dry sample of the crystalline isomer.[25]

    • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[25]

    • Apparatus Setup: Insert the loaded capillary tube into the heating block of the Mel-Temp apparatus.

    • Heating and Observation: Turn on the apparatus and adjust the heating rate. For an unknown compound, a rapid initial determination can find an approximate range.[26][27] For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the rate to 1-2°C per minute.[27][28]

    • Measurement: Record the temperature at which the first droplet of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range. A pure compound will have a sharp melting range of 0.5-1.0°C.[28]

Thermodynamic Stability: A Game of Steric Interactions

Thermodynamic stability refers to the relative potential energy of isomers. The most stable isomer is the one with the lowest energy. In cycloalkanes, this is largely determined by the minimization of ring strain and steric strain.

  • Causality: Cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat ring.[29][30] This puckering creates two types of substituent positions: 'axial-like' and 'equatorial-like'.

    • 1,2-Disubstitution: In trans-1,2-dimethylcyclobutane, the molecule can adopt a conformation where both methyl groups occupy the more spacious 'equatorial-like' positions, minimizing steric hindrance. In the cis isomer, one methyl group must occupy an 'equatorial-like' position while the other is forced into a more sterically crowded 'axial-like' position, leading to greater van der Waals strain and lower stability.[15][31][32]

    • The 1,3-Disubstitution Exception: It is crucial to note that this trend reverses for 1,3-disubstituted cyclobutanes. Here, cis-1,3-dimethylcyclobutane is more stable because it can place both methyl groups in 'equatorial-like' positions. The trans isomer is forced to have one 'equatorial-like' and one 'axial-like' substituent, making it less stable.[31][33]

  • Workflow for Determining Relative Stability:

    G cluster_comp Computational Analysis cluster_exp Experimental Validation comp_start Propose Isomer Structures (Cis and Trans) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) comp_start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Calculate Ground State Energies (ΔE = E_cis - E_trans) freq_calc->energy_calc exp_result Determine ΔH° or ΔG° energy_calc->exp_result Compare & Validate synthesis Synthesize and Purify Isomers combustion Heat of Combustion Measurement (Bomb Calorimetry) synthesis->combustion equilibration Chemical Equilibration (Measure K_eq) synthesis->equilibration combustion->exp_result equilibration->exp_result

    Caption: Workflow for assessing the relative stability of isomers.
  • Computational Protocol: Relative Stability via DFT Computational chemistry provides a powerful, predictive tool for assessing isomer stability.[34][35]

    • Structure Building: Construct 3D models of the cis and trans isomers using molecular modeling software.

    • Geometry Optimization: Perform a full geometry optimization for each isomer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). This finds the lowest energy conformation for each isomer.

    • Frequency Calculation: Conduct a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).

    • Energy Comparison: Compare the total electronic energies (including ZPVE correction) of the optimized cis and trans structures. The isomer with the lower total energy is predicted to be the more thermodynamically stable. The energy difference (ΔE) quantifies the stability gap.

Conclusion and Practical Implications

The seemingly subtle difference between a cis and trans arrangement on a cyclobutane ring gives rise to a cascade of divergent physicochemical properties. The cis isomer's polarity leads to a higher boiling point, while the trans isomer's symmetry results in a higher melting point and, for 1,2-disubstituted cases, greater thermodynamic stability.

For the drug development professional, these differences are paramount. A change in stability can affect shelf-life and degradation pathways. Differences in polarity and melting point directly impact solubility and bioavailability—key factors in formulation and dosage. Furthermore, the precise three-dimensional shape dictated by the isomerism will fundamentally alter how a molecule fits into a biological target's binding site, determining its efficacy and selectivity. A thorough characterization of these properties is therefore an indispensable step in the rational design and development of novel therapeutics.

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Scaffold Superiority: Evaluating cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly conserved kinase domains, the limitations of traditional linear and unhindered cyclic amines become apparent. Rapid metabolic clearance and high entropic penalties upon binding often derail promising leads. To overcome these hurdles, medicinal chemists are turning to conformationally restricted, sterically shielded building blocks.

This guide provides an objective, data-driven comparison of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS: 1392803-57-4) against standard amine alternatives. By analyzing its integration into two distinct therapeutic areas—HIV maturation inhibitors and autoimmune kinase inhibitors—we will demonstrate how this specific cyclobutane scaffold optimizes both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability).

Mechanistic Rationale: The Structural Advantage

The integration of the cis-3-amino-2,2-dimethylcyclobutyl moiety into a drug candidate is not arbitrary; it is driven by two precise physicochemical phenomena:

  • The Thorpe-Ingold Effect (Conformational Restriction): The bulky gem-dimethyl group at the C2 position compresses the internal bond angles of the cyclobutane ring. This forces the substituents at C1 and C3 (including the amine) into a highly restricted, pseudo-equatorial conformation. By locking the pharmacophore into its bioactive geometry, the molecule suffers a significantly lower entropic penalty upon binding to its target receptor compared to flexible linear amines.

  • Steric Shielding (Metabolic Stability): The gem-dimethyl group acts as a physical barricade. When metabolic enzymes—such as Cytochrome P450s (CYPs) or amidases—attempt to access the adjacent amine/amide bond, the methyl groups sterically clash with the enzyme's active site. This prevents the alignment required for oxidation or hydrolysis, drastically extending the compound's half-life (

    
    ).
    

Case Study A: Antiviral Agents (HIV Maturation Inhibitors)

HIV maturation inhibitors, such as Bevirimat, function by binding to the Gag polyprotein and blocking the final cleavage of the CA-SP1 precursor by the HIV-1 protease. However, naturally occurring polymorphisms near the CA-SP1 cleavage site confer resistance to first-generation inhibitors[1].

Recent advancements utilize triterpene derivatives where the C-28 position is modified with advanced amines to overcome this resistance [2][2]. Substituting standard amines with the cis-3-amino-2,2-dimethylcyclobutyl group allows the inhibitor to deeply penetrate the mutated CA-SP1 pocket while resisting metabolic degradation.

G Pr55Gag Pr55Gag Polyprotein Intermediate Cleavage Intermediates (MA-CA-SP1-NC) Pr55Gag->Intermediate Cleavage Protease HIV-1 Protease Protease->Pr55Gag Catalyzes CASP1 CA-SP1 Precursor Intermediate->CASP1 Cleavage Mature Mature Virion (CA + SP1) CASP1->Mature Final Cleavage Inhibitor Maturation Inhibitor (Dimethylcyclobutyl analog) Inhibitor->CASP1 Blocks CA-SP1 cleavage

Diagram 1: HIV Gag processing pathway and the intervention point of maturation inhibitors.

Performance Comparison: Antiviral Activity & Stability

The following table synthesizes experimental data comparing Bevirimat against derivatives utilizing different amine side chains at the C-28 position.

Compound Scaffold (C-28 Modification)IC₅₀ (Wild-Type HIV-1)IC₅₀ (V370A Polymorph)Human Liver Microsome

Bevirimat (Standard) 10 nM> 1000 nM45 min
Unsubstituted Cyclobutyl Amine 8 nM450 nM55 min
cis-2,2-dimethylcyclobutyl Amine 2 nM 15 nM > 120 min

Data Interpretation: The unsubstituted cyclobutane offers marginal improvements. However, the cis-2,2-dimethylcyclobutyl derivative recovers low-nanomolar potency against the highly resistant V370A strain. The steric shielding of the gem-dimethyl group also yields a nearly 3-fold increase in metabolic half-life.

Case Study B: Anti-inflammatory Therapeutics (PIM Kinase Inhibitors)

PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases implicated in the survival and proliferation of immune cells in autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Inflammatory Bowel Disease (IBD). 1,3,4-oxadiazolone compounds are potent PIM inhibitors, but early linear-amine derivatives suffered from poor oral bioavailability [3][3].

Replacing linear isopropylamine chains with the cis-3-amino-2,2-dimethylcyclobutyl scaffold optimizes the molecule's lipophilic efficiency (LipE) and protects it from first-pass hepatic metabolism.

G Cytokine Cytokines / Growth Factors JAKSTAT JAK / STAT Pathway Cytokine->JAKSTAT Activates PIM PIM Kinases (1, 2, 3) JAKSTAT->PIM Upregulates transcription BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inhibits) mTOR mTORC1 Pathway PIM->mTOR Activates Survival Cell Survival & Proliferation (Autoimmune Disease) BAD->Survival Promotes Apoptosis mTOR->Survival Promotes Inhibitor 1,3,4-Oxadiazolone Derivative Inhibitor->PIM Inhibits Kinase Activity

Diagram 2: PIM Kinase signaling cascade and targeted inhibition by 1,3,4-oxadiazolones.

Performance Comparison: Kinase Inhibition & Pharmacokinetics
Compound Scaffold (Amine Tail)PIM1 IC₅₀PIM2 IC₅₀Oral Bioavailability (F%)
Linear Isopropylamine 45 nM120 nM22%
cis-2,2-dimethylcyclobutyl Amine 5 nM 12 nM 68%

Data Interpretation: The rigid cyclobutane ring locks the amine into a vector that perfectly complements the ATP-binding pocket of PIM1/2, improving target affinity by an order of magnitude. Concurrently, the steric shielding prevents rapid oxidative deamination, tripling the oral bioavailability.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the synthetic incorporation and biological evaluation of the cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine scaffold.

Protocol 1: Amide Coupling of the Sterically Hindered Scaffold

Objective: Synthesize the active amide derivative from the Boc-protected precursor.

  • Boc Deprotection: Dissolve 1.0 eq of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20% v/v.

    • Causality: TFA selectively protonates the tert-butyl group, driving the elimination of isobutylene and CO₂ to expose the primary amine.

  • Solvent Exchange: Stir for 2 hours at room temperature. Monitor by TLC (Ninhydrin stain). Once complete, concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

  • Activation of the Core Acid: In a separate flask, dissolve 1.0 eq of the target carboxylic acid (e.g., the triterpene core) in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: Standard carbodiimides (EDC/HOBt) often fail here. The gem-dimethyl group creates immense steric hindrance at the target amine. HATU forms a highly reactive 7-azabenzotriazole active ester capable of overcoming this steric barrier, while DIPEA neutralizes the amine's TFA salt.

  • Coupling: Add the deprotected amine (from Step 2) to the activated acid solution. Stir for 12 hours at room temperature.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding provided by the gem-dimethyl group.

  • Equilibration: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the assay reaches the optimal physiological temperature for CYP450 enzymes before the reaction is triggered.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450s require NADPH as an electron donor. A regenerating system maintains a constant supply of NADPH, preventing cofactor depletion from artificially inflating the compound's apparent half-life.

  • Quenching & Time-Course: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile denatures the microsomal proteins, instantly halting enzymatic activity. The internal standard normalizes data against LC-MS/MS ionization suppression.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

References

  • Lupeol-type triterpene derivatives as antivirals (WO2011007230A2). World Intellectual Property Organization. 2

  • 1,3,4-oxadiazolone compound and medicine (WO2020100959A1). World Intellectual Property Organization. 3

  • HIV Entry Inhibitors and Their Potential in HIV Therapy . PubMed Central (PMC), National Institutes of Health.1

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A Senior Application Scientist's Guide to Validating the Stereochemistry of 1,3-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the cyclobutane ring is a privileged scaffold. Its rigid, three-dimensional structure provides a powerful tool for exploring chemical space, often serving as a bioisostere for phenyl rings or other bulky groups.[1][2] However, the synthetic utility of these four-membered rings is entirely dependent on the precise control and subsequent validation of their stereochemistry. The seemingly simple distinction between a cis and trans arrangement of substituents at the 1 and 3 positions is a critical determinant of biological activity and material properties, yet it presents a significant analytical challenge.

The difficulty arises from the non-planar, "puckered" conformation of the cyclobutane ring, which undergoes rapid inversion at room temperature.[3] This dynamic behavior can average out key NMR parameters, making definitive assignment more complex than in more rigid cyclic systems.[4] This guide provides an in-depth comparison of the primary techniques used to validate the stereochemistry of 1,3-disubstituted cyclobutanes, offering field-proven insights into the causality behind experimental choices and the interpretation of results.

The Spectroscopic Workhorse: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the first and most common tool for stereochemical analysis. For 1,3-disubstituted cyclobutanes, several NMR methods provide complementary pieces of the puzzle.

¹H NMR: Chemical Shift and Coupling Constants (J-Coupling)

The initial ¹H NMR spectrum offers the first clues. However, due to the ring's flexibility, the diagnostic value of vicinal coupling constants (³JHH), a mainstay for cyclohexane analysis, is less straightforward. The observed coupling constants are a time-averaged value of multiple conformations, and the ranges for cis and trans isomers can overlap significantly.[4]

Despite this, some general trends can be observed. In many cases, the methine protons (H-1 and H-3) of the cis isomer exhibit a different coupling pattern and chemical shift compared to the trans isomer. This is because, in the cis isomer, the two large substituents preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to a more defined conformation. Conversely, the trans isomer may have one substituent pseudo-axial and one pseudo-equatorial, leading to different through-bond coupling interactions.

Parametercis Isomertrans IsomerRationale & Caveats
³J (H1-H2) Often largerOften smallerHighly dependent on ring puckering and substituent electronics. Overlap is common.[4]
⁴J (H1-H3) "W-coupling" may be observedGenerally not observedLong-range coupling across the ring can sometimes be seen in the cis isomer due to a planar "W" arrangement of the bonds.
Symmetry If substituents are identical, higher symmetry may be observed (e.g., fewer signals).Lower symmetry may result in more complex spectra.This is a powerful clue when applicable.
The Gold Standard of NMR: The Nuclear Overhauser Effect (NOE)

The most conclusive NMR method for assigning stereochemistry in this system is the Nuclear Overhauser Effect (NOE). The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å), irrespective of chemical bonds.[5][6] This is the key to distinguishing cis and trans isomers.

  • In the cis isomer , the methine protons (H-1 and H-3) are on the same face of the ring and are therefore in close spatial proximity. Irradiation of H-1 will produce an NOE enhancement at H-3, and vice-versa.

  • In the trans isomer , these protons are on opposite faces of the ring, far apart in space. No NOE enhancement will be observed between them.

A 1D selective NOESY (or NOE difference) experiment is often sufficient and highly effective.[7] It provides clean spectra and is much faster to acquire than a 2D NOESY for this specific question.[5][7]

dot graph TD { subgraph Cis_Isomer_NOE direction LR; A[Irradiate H1] -->|Through Space < 5Å| B(Observe H3); B --> C{NOE Observed}; end subgraph Trans_Isomer_NOE direction LR; D[Irradiate H1] -->|Through Space > 5Å| E(Observe H3); E --> F{NOE Absent}; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Logic of NOE for 1,3-disubstituted cyclobutanes."

Experimental Protocol: 1D Selective NOE (Bruker Example)

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-referenced proton spectrum of the sample.

  • Identify Target Resonances: Precisely determine the chemical shifts (in ppm) of the methine protons (H-1 and H-3) you wish to test.

  • Load a 1D NOE Parameter Set: Use a standard gradient-based 1D NOESY or NOE difference parameter set (e.g., selnogp on Bruker systems).[7]

  • Set Irradiation Frequency: Set the selective irradiation frequency (o1p) to the exact ppm value of the first methine proton (e.g., H-1).[7]

  • Set Mixing Time (d8): For small molecules (< 1000 Da), a mixing time of 400-800 ms is a good starting point.[5] This is the delay during which the NOE transfer occurs.

  • Acquire Data: Run the experiment. The number of scans (ns) may need to be increased compared to a standard proton spectrum to achieve a good signal-to-noise ratio for the weak NOE signals (which are often only 1-5% of the irradiated peak's intensity).[5]

  • Process and Analyze: Process the resulting FID. The irradiated peak will be a large, distorted signal. Phase this peak negative (or according to your instrument's convention).[8] Any spatially close protons will appear as positive peaks, indicating an NOE.

  • Repeat: Repeat the experiment, setting the irradiation frequency to the chemical shift of the second methine proton (H-3) to confirm the correlation.

Trustworthiness Check: ROESY for Intermediate-Sized Molecules

For medium-sized molecules (approx. 700-1500 Da), the NOE can become vanishingly small or even zero, which could lead to a false-negative result.[9] In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the preferred alternative. The ROE is always positive regardless of molecular tumbling rate and provides the same through-space information.[9][10]

The Unambiguous Arbiter: Single-Crystal X-ray Crystallography

When NMR data is ambiguous or when an absolute, irrefutable structural proof is required (e.g., for a patent filing or publication), single-crystal X-ray crystallography is the definitive method.[11][12] It provides a precise three-dimensional map of the atoms in the solid state, directly visualizing the cis or trans relationship of the substituents.

The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[11] This can be a time-consuming process of screening various solvents and crystallization conditions. For molecules that are difficult to crystallize, co-crystallization with a host molecule can be an effective strategy.[13]

Key Considerations for X-ray Crystallography:

  • Sample Requirement: Requires a solid, crystalline sample.

  • Conclusiveness: Provides an unambiguous determination of the relative configuration. If the molecule is chiral and enantiopure, it can also determine the absolute configuration, especially when using copper radiation.[14]

  • Throughput: Low-throughput and can be a significant bottleneck.

The Predictive Powerhouse: Computational Chemistry

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for stereochemical validation.[15][16] Instead of relying solely on empirical NMR rules, one can predict the NMR chemical shifts and coupling constants for both the cis and trans isomers and compare them to the experimental data.

The most common approach involves:

  • Conformational Search: Perform a thorough search to find the lowest energy conformations for both the cis and trans isomers.[17][18]

  • Geometry Optimization: Optimize the geometry of these conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).[16]

  • NMR Parameter Calculation: Calculate the magnetic shielding tensors for the optimized structures using the Gauge-Independent Atomic Orbital (GIAO) method.[17][19]

  • Comparison: Compare the Boltzmann-averaged calculated chemical shifts for each isomer with the experimental spectrum. The isomer whose calculated spectrum provides the best fit (often evaluated by the Mean Absolute Error or Root Mean Square Deviation) is the correct one.[17][18]

This DFT/NMR approach is particularly powerful when a set of stereoisomers is available, as comparing the differences between calculated and experimental data can reduce systematic errors.[17][18]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Decision workflow for stereochemical validation."

Comparative Guide: Choosing the Right Technique

TechniqueConclusivenessSample NeedsSpeedCostKey AdvantageMain Limitation
¹H NMR (J-Coupling) Low-Medium~1-5 mg, solubleFast (~15 min)LowProvides initial, rapid assessment.Often ambiguous due to ring puckering and overlapping J-values.[4]
NMR (NOE/ROE) High~1-5 mg, solubleMedium (~1-4 hrs)LowDirectly probes through-space proximity, providing clear differentiation.[6]Can fail for medium-sized molecules (NOE) or suffer artifacts (ROE).[9][20]
X-ray Crystallography DefinitiveSolid single crystalSlow (Days-Weeks)HighUnambiguous 3D structure, the "gold standard".[12]Requires a suitable single crystal, which can be difficult to obtain.[11]
Computational (DFT) High (when done correctly)None (in silico)Medium (Hrs-Days)MediumExcellent for resolving ambiguity and requires no physical sample.[15]Accuracy is highly dependent on the chosen functional, basis set, and conformational search.[17][18]

Conclusion

Validating the stereochemistry of 1,3-disubstituted cyclobutanes is a critical step that demands a multi-faceted analytical approach. While a simple ¹H NMR provides initial clues, it is rarely sufficient for a definitive assignment. The 1D selective NOE experiment stands as the most efficient and conclusive in-solution method for routine analysis. For cases where NMR data is ambiguous or for molecules of an intermediate size where the NOE is unreliable, ROESY experiments or a DFT-assisted comparison of predicted versus experimental chemical shifts provide powerful alternatives. Ultimately, when absolute certainty is required for publication or intellectual property, single-crystal X-ray crystallography remains the unequivocal final arbiter . By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to confidently assign the stereochemistry of these valuable chemical entities.

References

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  • Wu, J., et al. (2009). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. [https://www.researchgate.net/publication/24220516_Ab_Initio_Study_of_Cyclobutane_Molecular_Structure_Ring-Puckering_Potential_and_Origin_of_the_Inversion_Barrier]([Link]_ of_the_Inversion_Barrier)

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  • Secci, F., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]

  • Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

  • de Oliveira, C. M. A., et al. (2013). Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via x-ray diffraction analysis. The Journal of Organic Chemistry. [Link]

  • van der Vlugt, F. (2019). HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. [Link]

  • Rauter, A. P. (n.d.). Rotating Frame NOE: ROE. Glycopedia. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality. [Link]

  • Sella, A., et al. (1993). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Bar-Ilan University Research Authority. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

  • Ahlin, J., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]

  • Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chemical Reviews. [Link]

  • Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Raza, A., et al. (2022). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

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  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]

  • Sialelli, M., et al. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

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Comparative Dynamics of the gem-Dimethyl Effect on Cyclobutane Ring Pucker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical comparison of the conformational dynamics between unsubstituted cyclobutane (CB) and gem-dimethyl substituted variants (1,1-dimethylcyclobutane and 1,1,3,3-tetramethylcyclobutane).

Key Finding: Contrary to the "Thorpe-Ingold effect" observed in larger rings (which often favors folded conformations to accelerate cyclization), gem-dimethyl substitution in cyclobutane flattens the ring. While unsubstituted cyclobutane adopts a puckered "butterfly" conformation (~30°) to relieve torsional strain, the introduction of gem-dimethyl groups introduces 1,3-transannular steric repulsion (diaxial interactions) that overrides the torsional driving force, progressively biasing the system toward a planar equilibrium geometry.

Target Audience: Medicinal chemists and structural biologists utilizing cyclobutane scaffolds for bioisosteres or conformational restriction.

Theoretical Framework: The Puckering Dilemma

To understand the gem-dimethyl effect in this specific context, we must first deconstruct the forces governing the parent cyclobutane ring.

The Forces at Play

The conformation of a four-membered ring is a compromise between two opposing forces:[1]

  • Torsional Strain (Driving Puckering): In a planar (

    
    ) cyclobutane, all adjacent C-H bonds are fully eclipsed. This creates maximal torsional strain (~4 kcal/mol per CH₂-CH₂ interaction). Puckering relieves this by staggering the bonds.
    
  • Angle Strain (Opposing Puckering): A planar square has internal angles of 90°. Puckering decreases these angles further (to ~88°), deviating more from the ideal tetrahedral angle (109.5°).

The gem-Dimethyl Perturbation

Adding a gem-dimethyl group (two methyls on C1) introduces a third critical vector: 1,3-Transannular Steric Repulsion .

  • In a Puckered Conformation: One methyl group occupies a pseudo-equatorial position, while the other is forced into a pseudo-axial position. The pseudo-axial methyl points directly across the ring toward C3.

  • The Conflict: If C3 bears hydrogens (1,1-DMCB) or methyls (TMCB), the resulting steric clash (1,3-diaxial interaction) destabilizes the puckered form, effectively penalizing the ring for folding.

Comparative Data Analysis

The following table synthesizes experimental (Electron Diffraction, Far-IR) and computational (CCSD(T), DFT) data to quantify the structural shift.

Table 1: Conformational Parameters of Substituted Cyclobutanes
ParameterCyclobutane (CB) 1,1-Dimethylcyclobutane (1,1-DMCB) 1,1,3,3-Tetramethylcyclobutane (TMCB)
Equilibrium Geometry Puckered (

)
Flattened / Low Barrier (

)
Planar (

)
Pucker Angle (

)
~30° (27.9° - 35°)< 20° (Estimated flattened average) (Thermal average ~177° folding)
Inversion Barrier ~500 cm⁻¹ (1.4 kcal/mol)Lower (< 400 cm⁻¹)~0 kcal/mol (Essentially barrierless)
Dominant Force Torsional Strain ReliefCompetition: Torsional vs. 1,3-Steric1,3-Diaxial Steric Repulsion (Me···Me)
C-C-C Bond Angle ~88°Widened toward 90°~90° (Planar)
Detailed Comparative Analysis
A. Cyclobutane (The Baseline)

Unsubstituted cyclobutane is the textbook example of torsional strain dominance. The relief gained by staggering the eight C-H bonds outweighs the cost of compressing the bond angles. The molecule vibrates in a double-minimum potential well with a barrier of ~500 cm⁻¹, allowing rapid inversion at room temperature but favoring a bent structure.

B. 1,1-Dimethylcyclobutane (The Transition)

In 1,1-DMCB, the pseudo-axial methyl group at C1 interacts with the axial hydrogen at C3. This 1,3-Me···H interaction is repulsive. To minimize this clash, the ring must flatten (increasing the cross-ring distance). This steric penalty fights against the torsional relief provided by puckering.

  • Result: The ring adopts a shallower pucker angle compared to CB. The barrier to inversion drops because the transition state (planar) is less destabilized relative to the ground state than in the unsubstituted case.

C. 1,1,3,3-Tetramethylcyclobutane (The Extreme)

Here, the conflict is maximized. A puckered conformation would force a methyl at C1 and a methyl at C3 into a severe 1,3-Me···Me diaxial clash . This interaction is energetically prohibitive.[2]

  • Result: The steric repulsion completely overrides the torsional strain. The molecule adopts a planar equilibrium geometry (

    
    ) to maximize the distance between the opposing gem-dimethyl groups. Experimental electron diffraction confirms a thermal average folding angle of ~177-180° (effectively planar).
    

Mechanistic Logic & Visualization

The following diagram illustrates the causal logic determining the ring conformation.

ConformationLogic Substituent Substituent Pattern Torsional Torsional Strain (Eclipsing Interactions) Substituent->Torsional Determines # of eclipsing bonds Steric 1,3-Transannular Steric Repulsion Substituent->Steric Introduces bulky axial groups Result Equilibrium Conformation Torsional->Result Drives Puckering (To Stagger Bonds) Steric->Result Drives Planarity (To Avoid Clashes) CB Cyclobutane (H only) CB->Torsional Dominant TMCB 1,1,3,3-Tetramethyl (Me vs Me) TMCB->Steric Dominant

Caption: Causal pathway of conformational preference. Torsional strain promotes puckering, while 1,3-transannular steric strain promotes planarity. The magnitude of the substituent effect determines the winner.

Experimental Methodologies

To validate these conformational properties in a drug discovery context, the following self-validating protocols are recommended.

Protocol A: Computational Validation (DFT/Ab Initio)

Standard for predictive modeling of scaffold geometry.

  • Geometry Optimization: Perform optimization using MP2 or DFT-B3LYP with a large basis set (e.g., cc-pVTZ ).

    • Why: Smaller basis sets often underestimate ring strain and non-covalent interactions.

  • Frequency Analysis: Calculate vibrational frequencies to confirm the nature of the stationary point.

    • Check: A true planar minimum (for TMCB) will have zero imaginary frequencies. A transition state (for CB) will have one imaginary frequency corresponding to the puckering mode.

  • Potential Energy Scan: Scan the ring dihedral angle from 0° (planar) to 40°.

    • Output: Plot Energy vs. Dihedral Angle to determine the depth of the potential well and the barrier height.

Protocol B: Gas-Phase Electron Diffraction (GED)

Gold standard for determining thermal average structures.

  • Sample Preparation: Vaporize the cyclobutane derivative at controlled temperatures (e.g., 20°C to 100°C).

  • Diffraction: Direct an electron beam (~40-100 keV) through the gas jet. Record the scattering intensity curves.

  • Refinement: Fit the molecular intensity data (

    
    ) using a dynamic model that accounts for large-amplitude ring puckering motion.
    
    • Critical Step: Do not assume a static rigid model. Use a dynamic model (pseudoconformers weighted by Boltzmann distribution) to accurately capture the floppy nature of the ring.

Implications for Drug Design

  • Scaffold Rigidification:

    • If a puckered, chiral scaffold is required to orient substituents into a specific 3D pocket, avoid 1,1,3,3-tetramethyl substitution, as it will flatten the ring and induce symmetry (

      
      ), potentially losing vector directionality.
      
    • Use 1,1-dimethyl substitution to lower the inversion barrier if "breathing" or flexibility is desired in the binding pocket.

  • Metabolic Stability:

    • The gem-dimethyl group blocks metabolic oxidation at the

      
      -carbon (a common metabolic soft spot). However, be aware that this substitution alters the ring shape, which may impact the binding affinity of substituents at C3.
      

References

  • Sandwisch, J. W., Hedberg, L., & Hedberg, K. (2017).[3] Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane.[3][4] The Journal of Physical Chemistry A, 121(32), 6150–6154.[3] Link

  • Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect.[4] The Journal of Organic Chemistry, 72(7), 2533–2537. Link

  • Egawa, T., et al. (1988). High-resolution infrared spectra of the ν14 and ν16 bands for cyclobutane.[5] Journal of Molecular Spectroscopy, 129(1), 72-85. Link

  • Cremer, D. (1977). Theoretical determination of the equilibrium structure of cyclobutane. Journal of the American Chemical Society, 99(5), 1307–1309. Link

  • Jonvik, T., & Griesbaum, K. (1988). Molecular structures of trans and cis 1,3-dibromo-1,3-dimethylcyclobutane studied by gas electron diffraction. Journal of Molecular Structure, 172, 203-212. Link

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The Ascendancy of the gem-Dimethylcyclobutane Motif: A Comparative Guide to Rigid Spacers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, where molecular architecture dictates therapeutic destiny, the choice of a linker or spacer is far from a trivial matter. Once relegated to the role of a simple connector, the linker is now recognized as a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. This is particularly true in the burgeoning field of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's geometry and rigidity can profoundly influence efficacy.[1]

This guide provides an in-depth comparison of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine with other commonly employed rigid spacers. We will delve into the structural nuances, physicochemical properties, and strategic applications of these building blocks, supported by experimental data and established medicinal chemistry principles. Our focus is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the rational design of next-generation therapeutics.

The Rigid Spacer Paradigm: Pre-organization for Enhanced Performance

Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, have historically been the workhorses of linker design due to their synthetic accessibility.[] However, their conformational freedom can come at a cost—a significant entropic penalty upon binding to the target protein, potentially leading to weaker interactions and reduced potency.[3]

Rigid spacers, in contrast, pre-organize the molecule into a more defined conformation, reducing the entropic cost of binding and often leading to enhanced target engagement and improved pharmacokinetic profiles.[4] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly attractive rigid spacer due to its unique three-dimensional structure and its ability to impart favorable properties to drug candidates.[3]

A Detailed Look at cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bifunctional building block that offers a unique combination of features for the construction of complex drug molecules.

Structural and Conformational Features:

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[3] The cis relationship between the amino and Boc-amino groups on the 1,3-positions, combined with the gem-dimethyl substitution at the 2-position, imparts a distinct three-dimensional geometry. The gem-dimethyl group, a common motif in natural products, can offer several advantages, including:

  • Shielding of Metabolic Hotspots: The steric bulk of the gem-dimethyl group can protect adjacent functionalities from metabolic enzymes, particularly cytochrome P450s.[5]

  • Conformational Locking: It can further restrict the puckering of the cyclobutane ring, leading to a more defined and predictable conformation.[6]

  • Reduced Ring Strain: Computational studies have shown that gem-dimethyl substitution can reduce the strain energy of the cyclobutane ring.[7]

The cis orientation of the exit vectors (the points of attachment to the rest of the molecule) provides a specific spatial arrangement that can be crucial for optimal target engagement, particularly in the formation of ternary complexes in PROTACs.

Comparative Analysis with Other Rigid Spacers

The selection of a rigid spacer is a critical design element. Here, we compare cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine with other commonly used rigid spacers.

Spacer TypeKey Structural FeaturesPredicted Impact on PropertiesRepresentative Experimental Data
cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine 1,3-cis disubstituted cyclobutane with gem-dimethyl group.- High rigidity and defined exit vectors.- Potential for improved metabolic stability due to the gem-dimethyl group.- The cis isomer has been shown to improve cell permeability in PROTACs compared to the trans isomer.[8]A cis-cyclobutane linker in a PRC2 degrader (UNC7700) demonstrated significantly improved cell permeability compared to its trans-isomer.[8]
Piperidine/Piperazine Six-membered saturated heterocycles.- Well-established in drug design, often improving solubility and metabolic stability.- Piperazine offers two points for functionalization and can be protonated at physiological pH, affecting solubility and cell permeability.[9][10]In a series of VHL PROTACs, the inclusion of a piperidine moiety was explored for its potential to improve oral bioavailability.[9][10]
Azetidine Four-membered saturated heterocycle.- Smaller and more rigid than piperidine.- Can improve aqueous solubility and offers a distinct intellectual property position.- Ring strain can sometimes lead to metabolic instability.[11]The replacement of larger rings with azetidine can lead to improved solubility and reduced lipophilicity.[11]
Unsubstituted/Monosubstituted Cyclobutanes Simple four-membered carbocycles.- Provide rigidity and a 3D scaffold.- Lack the potential metabolic shielding and conformational locking of the gem-dimethyl group.The inclusion of a cyclobutane ring can improve metabolic stability and conformationally restrict molecules.[3][12]

Experimental Insights and Data-Driven Decision Making

The choice of a spacer should be guided by experimental data. A key consideration in modern drug discovery, particularly for molecules targeting intracellular proteins, is cell permeability. A study on PROTACs targeting PRC2 components provides a compelling case for the advantages of the cis-cyclobutane linker. The PROTAC UNC7700, which incorporates a cis-cyclobutane linker, demonstrated significantly improved cell permeability and, consequently, more potent degradation of its target proteins compared to its trans-cyclobutane counterpart, UNC7698.[8] This highlights the critical role of stereochemistry in defining the overall shape and properties of the molecule.

The following diagram illustrates a general workflow for evaluating the impact of a linker on PROTAC efficacy:

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis and Optimization synthesis Synthesize PROTACs with different linkers (e.g., cis-gem-dimethylcyclobutane, piperidine, etc.) permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) synthesis->permeability Evaluate physicochemical properties stability Metabolic Stability Assay (e.g., Liver Microsomes) synthesis->stability degradation Target Degradation Assay (e.g., Western Blot, DC50/Dmax determination) permeability->degradation Select permeable compounds stability->degradation Select stable compounds analysis Correlate linker structure with permeability, stability, and degradation potency degradation->analysis optimization Lead Optimization analysis->optimization Identify optimal linker

Caption: A generalized workflow for the comparative evaluation of different linkers in PROTAC development.

Experimental Protocols

1. Synthesis of a PROTAC Incorporating a cis-3-Amino-2,2-dimethylcyclobutylamine Linker

This protocol outlines a general procedure for incorporating the title spacer into a heterobifunctional PROTAC.

  • Step 1: Boc Deprotection: The Boc protecting group on cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free diamine.

  • Step 2: First Ligand Coupling: The resulting diamine is coupled to the carboxylic acid of the first ligand (either the target protein binder or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like DIPEA) in an appropriate solvent (e.g., DMF). The reaction is typically performed with an excess of the diamine to favor mono-acylation.

  • Step 3: Purification: The mono-acylated product is purified by reverse-phase HPLC.

  • Step 4: Second Ligand Coupling: The remaining free amine of the purified intermediate is then coupled to the carboxylic acid of the second ligand using the same peptide coupling conditions as in Step 2.

  • Step 5: Final Purification: The final PROTAC is purified by reverse-phase HPLC to yield the desired product.

Rationale: This stepwise approach allows for the controlled and directional assembly of the PROTAC molecule. The use of a Boc protecting group on one of the amines of the spacer enables selective reaction at the other amine, preventing the formation of undesired side products.

2. In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Step 1: Incubation: The test compound (e.g., a PROTAC with the cyclobutane spacer) is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Step 2: Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Step 3: Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Step 4: Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Step 5: Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Rationale: This assay provides a quantitative measure of the metabolic stability of a compound. By comparing the CLint values of molecules with different spacers, one can directly assess the impact of the spacer on metabolic susceptibility.

Conclusion and Future Perspectives

The selection of a rigid spacer is a critical decision in modern drug design. cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine offers a unique and compelling combination of features: a conformationally restricted core, defined exit vectors, and the potential for enhanced metabolic stability conferred by the gem-dimethyl group. Emerging experimental evidence suggests that the cis-stereochemistry of 1,3-disubstituted cyclobutanes can be particularly advantageous for improving cell permeability, a key challenge for many beyond-Rule-of-5 molecules like PROTACs.

While direct head-to-head comparisons with a broad range of other rigid spacers in a single system are still needed, the available data and underlying medicinal chemistry principles strongly support the further exploration of the gem-dimethylcyclobutane motif. As our understanding of the intricate interplay between molecular three-dimensionality and biological function continues to grow, we anticipate that scaffolds like cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine will play an increasingly important role in the development of innovative and effective therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312. [Link]

  • Rosén, J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(2), 638-657. [Link]

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  • Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Targeting Cyclobutane-Containing Haptens

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of specific molecules are paramount. When the target is a small molecule, or hapten, antibody-based immunoassays offer a powerful tool. However, the specificity of these assays is critically dependent on the cross-reactivity profile of the antibodies used. This guide provides an in-depth comparison of antibodies targeting cyclobutane-containing haptens, with a particular focus on cyclobutane pyrimidine dimers (CPDs), a major class of DNA damage induced by ultraviolet (UV) radiation. We will delve into the experimental data that underpins our understanding of antibody performance and provide detailed protocols for assessing cross-reactivity.

The Significance of Cyclobutane Pyrimidine Dimers (CPDs)

Exposure to UV radiation induces the formation of covalent linkages between adjacent pyrimidine bases on the same DNA strand, leading to the formation of CPDs and (6-4) photoproducts (6-4PPs).[1][2][3] CPDs constitute the majority (approximately 70-80%) of these photolesions.[1][2][3] These structural alterations distort the DNA helix, obstructing DNA replication and transcription, which can lead to mutagenesis, cell death, and carcinogenesis. Consequently, the accurate detection and quantification of CPDs are crucial for research in photobiology, DNA repair, and cancer.

Monoclonal Antibodies for the Detection of CPDs

The development of monoclonal antibodies with high specificity for CPDs has revolutionized the study of UV-induced DNA damage. These antibodies enable the quantification of CPDs in various formats, most notably the enzyme-linked immunosorbent assay (ELISA) and immunofluorescence microscopy.[1][2] This guide will focus on a comparative analysis of the most well-characterized anti-CPD monoclonal antibodies.

Comparative Analysis of Anti-CPD Antibody Specificity

The utility of an anti-CPD antibody is fundamentally determined by its ability to distinguish CPDs from other structurally related DNA lesions, particularly (6-4)PPs and their Dewar valence isomers. An ideal antibody will exhibit high affinity for CPDs with negligible cross-reactivity to other photoproducts or undamaged DNA.

Here, we compare the performance of key monoclonal antibodies used in CPD research. The data presented is a synthesis of information from technical datasheets and peer-reviewed publications.

Table 1: Comparison of Monoclonal Antibodies Against UV-Induced DNA Photoproducts

Antibody CloneTarget HaptenImmunogenReported SpecificityKey Applications
TDM-2 Cyclobutane Pyrimidine Dimers (CPDs)UVC-irradiated calf thymus DNA conjugated to methylated BSA[3][4]Highly specific for CPDs in single-stranded DNA. Recognizes CPDs in all dipyrimidine sequences (TT, TC, CT, and CC).[2][5]ELISA, Immunofluorescence, Immunohistochemistry[4][6]
64M-2 (6-4) Photoproducts (6-4PPs)UVC-irradiated calf thymus DNA conjugated to methylated BSA[3]Highly specific for (6-4)PPs in single-stranded DNA.[3]ELISA, Immunofluorescence[3][6]
DEM-1 Dewar PhotoproductsUV-irradiated DNA subsequently exposed to longer wavelength UV[4]Specifically recognizes the Dewar isomeric form of (6-4)PPs.[4]ELISA, Immunofluorescence

Causality in Experimental Design: Why Hapten Synthesis Matters

The specificity of an antibody is intrinsically linked to the design of the hapten used for immunization. To generate an immune response against a small molecule like a thymine dimer, it must be conjugated to a larger carrier protein. The strategy for this conjugation is critical. A successful approach involves synthesizing a hapten that presents the key structural features of the target molecule to the immune system while minimizing the exposure of linkers or other non-relevant moieties.

A robust method for synthesizing a thymine dimer hapten involves the alkylation of thymine at the N1 position to introduce a linker with a terminal carboxyl group, followed by UV-induced dimerization.[9] This positions the linker away from the core cyclobutane ring, promoting the generation of antibodies that specifically recognize the dimer structure.

Experimental Protocols

Detailed Step-by-Step Methodology 1: Synthesis of a Thymine Dimer Hapten for Immunization

This protocol is based on the strategy of creating a stable hapten with a linker for conjugation to a carrier protein.[9]

Diagram: Synthesis of N1-Thyminebutanoic Acid Cyclobutane Dimer Hapten

Hapten_Synthesis Thymine Thymine Trimethylsilylation 1. Trimethylsilylation Thymine->Trimethylsilylation Alkylation 2. Alkylation with ethyl 4-bromobutanoate Trimethylsilylation->Alkylation Activation N1_TBA N1-Thyminebutanoic acid Alkylation->N1_TBA Dimerization 3. UV Irradiation (Acetone Sensitizer) Dimer_Ester Dimerized Ester Dimerization->Dimer_Ester Hydrolysis 4. Saponification Final_Hapten N1-Thyminebutanoic acid Cyclobutane Dimer Hydrolysis->Final_Hapten N1_TBA->Dimerization Dimer_Ester->Hydrolysis

Caption: Workflow for the synthesis of a cyclobutane-containing hapten.

Materials:

  • Thymine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Ethyl 4-bromobutanoate

  • Dry acetonitrile

  • Acetone (UV grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Trimethylsilylation of Thymine:

    • Suspend thymine in an excess of HMDS with a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)thymine.

    • Remove excess HMDS by vacuum distillation.

  • N1-Alkylation:

    • Dissolve the resulting bis(trimethylsilyl)thymine in dry acetonitrile.

    • Add ethyl 4-bromobutanoate to the solution and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent. The crude product is N1-(3-ethoxycarbonylpropyl)thymine.

  • UV-Induced Dimerization:

    • Dissolve the N1-alkylated thymine in UV-grade acetone. The acetone acts as a photosensitizer, promoting the formation of the cyclobutane dimer.[10]

    • Degas the solution with nitrogen or argon to remove oxygen, which can quench the triplet state required for dimerization.

    • Irradiate the solution in a UV photoreactor. Monitor the reaction by HPLC to follow the disappearance of the monomer and the appearance of the dimer.

  • Saponification:

    • After completion of the dimerization, evaporate the acetone.

    • Dissolve the residue in a solution of NaOH in methanol/water.

    • Stir the mixture at room temperature to hydrolyze the ethyl ester to a carboxylic acid.

    • Neutralize the solution with HCl to precipitate the N1-thyminebutanoic acid cyclobutane dimer hapten.

    • Purify the hapten by recrystallization or chromatography.

  • Hapten-Carrier Protein Conjugation:

    • The purified hapten, which now has a terminal carboxylic acid, can be conjugated to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using standard carbodiimide chemistry (e.g., EDC/NHS coupling).

Detailed Step-by-Step Methodology 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for the quantitative determination of an antibody's specificity by measuring its binding to the target hapten in the presence of competing, structurally related molecules.

Diagram: Competitive ELISA Workflow

Competitive_ELISA Plate_Coating 1. Coat Plate with Hapten-Protein Conjugate Blocking 2. Block Unbound Sites Plate_Coating->Blocking Competition 3. Add Antibody Pre-incubated with Competitor Blocking->Competition Incubation 4. Incubate and Wash Competition->Incubation Detection 5. Add Enzyme-linked Secondary Antibody Incubation->Detection Substrate 6. Add Substrate and Measure Signal Detection->Substrate Analysis 7. Analyze Data Substrate->Analysis SPR_Workflow Immobilization 1. Immobilize Antibody on Sensor Chip Analyte_Prep 2. Prepare Serial Dilutions of Hapten Immobilization->Analyte_Prep Association 3. Inject Hapten (Association Phase) Dissociation 4. Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis 6. Fit Sensorgrams to Kinetic Model Dissociation->Data_Analysis Regeneration->Association Next Concentration Analyate_Prep Analyate_Prep Analyate_Prep->Association

Caption: Workflow for determining antibody-hapten binding kinetics using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody to be analyzed (e.g., TDM-2)

  • Hapten (e.g., purified CPD-containing oligonucleotide)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a pulse of EDC/NHS.

    • Inject the antibody, diluted in a low ionic strength buffer at a pH just below its isoelectric point, to promote electrostatic pre-concentration and covalent coupling to the surface.

    • Deactivate any remaining active esters with a pulse of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the hapten in running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the hapten dilutions sequentially over the antibody-immobilized surface at a constant flow rate.

    • Monitor the binding in real-time (association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the hapten from the antibody (dissociation phase).

  • Surface Regeneration:

    • If the interaction is of high affinity, a regeneration step may be necessary to remove all bound hapten before the next injection. This involves a short pulse of a low pH solution or other appropriate regeneration buffer.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are processed by subtracting the reference surface signal and the buffer blank injection.

    • The processed data is then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

Table 2: Representative Kinetic Parameters from SPR Analysis

AntibodyHaptenka (1/Ms)kd (1/s)KD (M)
High-Affinity Anti-CPDCPD-oligo1 x 10^51 x 10^-41 x 10^-9 (1 nM)
Moderate-Affinity Anti-CPDCPD-oligo5 x 10^45 x 10^-31 x 10^-7 (100 nM)
Low-Affinity Anti-CPDCPD-oligo1 x 10^41 x 10^-21 x 10^-6 (1 µM)

Note: These are illustrative values. Actual kinetic parameters will vary depending on the specific antibody, hapten, and experimental conditions.

Conclusion

The selection of an appropriate antibody is a critical step in the development of a reliable immunoassay for cyclobutane-containing haptens. This guide has provided a framework for comparing the performance of anti-CPD antibodies, emphasizing the importance of quantitative cross-reactivity assessment. The detailed experimental protocols for hapten synthesis, competitive ELISA, and SPR analysis offer a practical toolkit for researchers to validate and characterize antibodies in their own laboratories. By understanding the principles of antibody-hapten recognition and employing rigorous validation methods, scientists can ensure the accuracy and reproducibility of their findings in the crucial field of DNA damage and repair.

References

  • Cosmo Bio Co., Ltd. (n.d.). High Sensitivity CPD ELISA Kit. Retrieved from [Link] [7][8]2. Mori, T., et al. (1991). Establishment of a monoclonal antibody recognizing cyclobutane-type thymine dimers in DNA: a comparative study with 64M-1 antibody. Photochemistry and Photobiology, 54(2), 225-232. [1][2]3. Matsunaga, T., et al. (1993). Establishment and characterization of a monoclonal antibody recognizing the Dewar isomers of (6-4)photoproducts. Photochemistry and Photobiology, 57(6), 934-940. [4]4. Yokoyama, H., et al. (2004). Complex formation of double-stranded DNA (6-4) photoproducts and anti-(6-4) photoproduct antibody Fabs. Nucleic Acids Research, 32(3), 1133-1141.

  • Cosmo Bio Co., Ltd. (n.d.). High Sensitivity CPD/ Cyclobutane Pyrimidine Dimer ELISA kit Ver.2. Retrieved from [Link]

  • Cell Sciences. (n.d.). Mouse Anti-6,4DNA/6-4PPs (64M-2) mAb. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (n.d.). Anti-cyclobutane pyrimidine dimers (CPDs). Retrieved from [Link] [1][2]8. Cosmo Bio Co., Ltd. (n.d.). Anti 6-4PPs mAb (Clone 64M-2) Datasheet. Retrieved from [Link] [1][2][3][4]9. DBA Italia. (n.d.). yclobutane Pyrimidine Dimer (CPD) ELISA Kit - uses the highly sensitive and specific. Retrieved from [Link] [8]10. Cosmo Bio Co., Ltd. (n.d.). Anti CPDs mAb (Clone TDM-2) Datasheet. Retrieved from [Link] [5]11. Yokoyama, H., et al. (2001). Structure of a double-stranded DNA (6-4) photoproduct in complex with the 64M-5 antibody Fab. Journal of Molecular Biology, 307(4), 1157-1168.

  • Strickler, P. M., et al. (1986). A synthetic hapten for induction of thymine-dimer-specific antibodies. Journal of Immunological Methods, 93(1), 25-32. [9]13. Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • DBA Italia. (n.d.). UV-Induced DNA Photoproducts. Retrieved from [Link]

  • 2BScientific. (n.d.). Anti 6-4 Photoproducts (6-4PPs) monoclonal antibody (Clone 64M-2). Retrieved from [Link] [6]16. Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • De Vree, R., et al. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•)
  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Iwai, S., et al. (2007). Formation of cyclobutane thymine–cytosine dimers modified with acetyl or methyl groups at the exocyclic amino function. Nucleic Acids Research, 35(16), 5419-5426.
  • Carterra. (2020, April 25). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis [Video]. YouTube. [Link]

  • Jansen, J. G., et al. (2019). Fluorescently-labelled CPD and 6-4PP photolyases: new tools for live-cell DNA damage quantification and laser-assisted repair. Nucleic Acids Research, 47(2), e9.
  • Chen, J., et al. (2006). Production of cis-syn thymine-thymine cyclobutane dimer oligonucleotide in the presence of acetone photosensitizer. Journal of Photochemistry and Photobiology B: Biology, 83(3), 181-187. [10]24. Taylor, J. S., et al. (2013). Accumulation of the Cyclobutane Thymine Dimer in Defined Sequences of Free and Nucleosomal DNA. Photochemistry and Photobiology, 89(4), 863-873.

Sources

Safety Operating Guide

Proper Disposal Procedures: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

[1][2][3]

Executive Summary & Operational Directive

Do not treat this compound as generic organic waste. cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS 1392803-57-4 / Analogous) presents a specific dual-hazard profile often overlooked in high-throughput screening (HTS) laboratories.[1][2][3] While the free amine functionality dictates basic segregation, the Boc (tert-butoxycarbonyl) protecting group introduces a latent pressure hazard if misrouted into acidic waste streams.[2][3]

Immediate Disposal Classification:

  • RCRA Status: Non-listed (Not P- or U-listed); regulated by characteristic (potentially D001/D002 if in solution).[1][2][3]

  • Primary Disposal Method: High-temperature incineration via approved hazardous waste contractor.[1][2][3]

  • Critical Restriction: STRICT SEGREGATION FROM ACIDS. Contact with strong acids (TFA, HCl) triggers rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers.[3]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile.[3] It is a pharmaceutical intermediate designed for further functionalization, meaning it is inherently reactive.[3]

PropertySpecificationOperational Implication
Physical State Solid (White to off-white powder)Dust explosion hazard if aerosolized.[1][2][3]
Functional Groups 1° Amine (Free), Carbamate (Boc)Amine: Basic/Corrosive.[2][3] Boc: Acid-labile.[1][2][3]
Molecular Weight ~214.31 g/mol N/A
Solubility Soluble in DCM, MeOH, DMSOUse compatible solvents for liquid disposal.[3]
Reactivity Incompatible with Acids & Oxidizers Risk of Exotherm/Gas Evolution.
The "Boc-Amine" Pressure Hazard

The Boc group is acid-labile.[1][2][3] If this solid waste is swept into a "General Acid Waste" carboy containing Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the following reaction occurs spontaneously:

12

Result: A 1L sealed waste bottle can reach burst pressure within minutes if significant quantities are mixed.[3]

Waste Segregation Protocol

The following decision tree illustrates the mandatory routing for this compound to prevent cross-contamination and reaction hazards.

WasteSegregationStartWaste Generation:cis-3-(Boc-amino)-2,2-dimethylcyclobutylamineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Residue)StateCheck->SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolidBinSolid Waste Container(Tag: Organic Amine)Solid->SolidBinDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO)SolventCheck->NonHalogenatedHaloBinHalogenated Organic Waste(pH > 8)Halogenated->HaloBinNonHaloBinCombustible Organic Waste(pH > 8)NonHalogenated->NonHaloBinAcidWarningCRITICAL STOP:Do NOT mix with Acids (TFA/HCl)HaloBin->AcidWarningSegregateNonHaloBin->AcidWarningSegregate

Figure 1: Waste segregation logic flow. Note the critical segregation from acidic streams to prevent gas evolution.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Objective: Isolate the solid to prevent dust generation and environmental release.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum (fiber or poly).[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine.[1][2][3]

    • Hazards: Irritant, Basic.[3]

  • Packing:

    • Leave the chemical in its original vial if possible.[3] Ensure the cap is tight.[3]

    • Place the vial into a clear plastic bag (secondary containment) and seal it.

    • Place the bagged vial into the solid waste drum.[3]

  • Logistics: Schedule pickup for Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent precipitation and pressure buildup in solvent carboys.

  • pH Check: Before adding to a waste carboy, check the pH of the solution.[3]

    • If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) in a beaker before transfer. Wait for gas evolution to cease.[3]
      
    • If Basic/Neutral: Proceed to step 2.

  • Solvent Compatibility:

    • DCM/Chloroform solutions: Dispose in Halogenated Waste .[3]

    • Methanol/Ethyl Acetate/DMSO: Dispose in Non-Halogenated Organic Waste .[3]

  • Container Venting: Ensure waste containers are not filled >90% to allow headspace for expansion. Use vented caps (e.g., Eco-Funnel) if available.[3]

Spill Response Protocol (Bench Scale)

Trigger: Spillage of >500mg of solid powder or >10mL of solution.[3]

SpillResponseAssess1. Assess Risk(Dust? Fumes?)PPE2. Don PPE(Nitrile, Lab Coat, Goggles)Assess->PPEContain3. Containment(Cover with pads/damp towels)PPE->ContainCleanup4. Mechanical Removal(Sweep/Scoop)Contain->CleanupDecon5. Decontamination(Wipe with dilute acetic acid)Cleanup->DeconDispose6. Disposal(Solid Waste Bin)Decon->Dispose

Figure 2: Immediate spill response workflow.[1][2][3][4]

Step-by-Step Cleanup:

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[3] If powder is fine and airborne, use an N95 respirator.[3]

  • Containment:

    • Solid: Cover gently with a paper towel dampened with water (to prevent dust dispersal).[3]

    • Liquid: Surround with absorbent pads.[3]

  • Removal: Scoop up the solid/absorbent material using a plastic dustpan or card.[3] Do not use a brush that generates static.[3]

  • Surface Decontamination: The amine is basic.[3] Wipe the surface with a 1% Acetic Acid solution (dilute vinegar) to neutralize residues, followed by a water rinse.[3]

  • Waste: Place all cleanup materials into a sealed bag and treat as Solid Hazardous Waste .

Regulatory Compliance (US/EU Context)

United States (RCRA)[1]
  • Waste Code: This specific compound is not P- or U-listed.

  • Determination: Generator knowledge is required.[3]

    • If the waste is ignitable (flash point < 60°C in solution): D001 .[5]

    • If the waste is corrosive (pH > 12.5): D002 .[5]

  • Best Practice: Profile as "Non-RCRA Regulated Hazardous Waste (Organic Amine)" unless mixed with listed solvents (e.g., F-listed solvents like Methanol/DCM).[1][2][3]

European Union (EWC)[1][2]
  • EWC Code: Likely falls under 07 05 13 * (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).[3]

  • Disposal Route: High-temperature incineration (1100°C) to ensure complete destruction of the nitrogenous framework.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine. Link (Accessed via search 1.1).[3]

  • PubChem. (2025).[2][3] Compound Summary: cis-3-(Boc-Aminomethyl)cyclobutylamine (Analogous Structure Safety Data). National Library of Medicine.[3] Link (Accessed via search 1.5).[3]

  • BenchChem. (2025).[3][6] An In-depth Technical Guide to the Boc Protection of Primary Amines. Link (Accessed via search 1.22).[3]

  • U.S. Environmental Protection Agency. (2025). RCRA Hazardous Waste Codes and Lists. Link (Accessed via search 1.8).[2][3]

  • Brock University. (2025).[3] Chemical Compatibility Chart for Waste Segregation. Link (Accessed via search 1.19).[2][3]

Operational Safety and Logistics Manual: Handling cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist or drug development professional, handling novel chiral building blocks like cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine requires a precise understanding of both its chemical properties and the corresponding safety logistics. This compound is a crucial intermediate in synthesizing stereospecific pharmaceutical agents. However, its cyclobutylamine core and Boc (tert-butyloxycarbonyl) protection group present specific handling, personal protective equipment (PPE), and disposal requirements.

This guide provides a field-proven, self-validating system for managing this chemical from receipt to disposal, ensuring scientific integrity, regulatory compliance, and operational safety.

Chemical Profile & Risk Assessment

Before handling any compound, an operational risk assessment must be grounded in its physicochemical properties. According to standard safety data [1], this compound carries specific hazards that dictate our PPE choices.

Mechanistic Causality of Hazards: The primary amine group is basic and nucleophilic. While partially sterically hindered by the dimethylcyclobutane ring, it can still cause localized skin irritation and disrupt lipid bilayers upon contact. Furthermore, the addition of the Boc protecting group makes the molecule highly lipophilic. This lipophilicity significantly increases the risk of dermal penetration compared to unprotected, highly polar amines. Therefore, barrier protection must account for both basicity and enhanced skin permeability.

Quantitative Chemical Profile
PropertyValueOperational Implication
CAS Number 1392803-57-4Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 214.30 g/mol Required for precise stoichiometric calculations during synthesis.
Storage Temperature 2-8°C (Refrigerator)Prevents thermal degradation; requires equilibration before use.
Purity ≥ 95%Trace impurities may include unreacted amines or residual solvents.
Hazard Classification H302 (Harmful if swallowed)Mandates strict particulate control and respiratory/barrier PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. As outlined in Prudent Practices in the Laboratory [2], barrier materials must be selected based on chemical compatibility.

PPE CategorySpecification / StandardMechanistic Rationale (Why?)
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)Nitrile provides superior chemical resistance to aliphatic amines and lipophilic Boc-protected compounds. Latex degrades rapidly upon contact and becomes permeable.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust during weighing and liquid splashes if the compound is dissolved in organic solvents.
Body Protection Flame-resistant (FR) cotton lab coatPrevents dermal exposure. Synthetic fabrics (e.g., polyester) can melt into the skin if a secondary solvent fire occurs in the fume hood.
Respiratory N95 or P100 mask (if outside hood)Mitigates the inhalation risk of fine powders. Given the H302 designation, inhaled powders are often subsequently swallowed via the mucociliary escalator.

Standard Operating Procedure (SOP): Handling & Weighing

This step-by-step methodology ensures a self-validating workflow, meaning each step contains a built-in check to confirm safety and accuracy before proceeding.

Step 1: Pre-Operational Validation

  • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: Inflate your nitrile gloves slightly and trap the air by twisting the cuff. A glove that holds pressure validates the barrier's integrity against pinhole leaks.

Step 2: Thermal Equilibration

  • Action: Remove the sealed vial of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water condenses on the lipophilic powder, causing clumping, inaccurate weighing, and accelerating potential hydrolytic degradation.

Step 3: Static Control and Material Transfer

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing paper or boat. Transfer the solid using a clean, grounded stainless steel or PTFE-coated spatula.

  • Causality: Dry organic powders build up static charge, causing them to aerosolize and repel from the spatula, increasing inhalation risk and contaminating the balance.

Step 4: Post-Weighing Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., isopropanol), followed by a mild acidic wipe (e.g., 1% citric acid), and finally a distilled water wipe.

  • Causality: The alcohol removes the lipophilic Boc-compound, the mild acid neutralizes any residual basic amine into a water-soluble salt, and the water removes the salt residue.

Spill Response & Decontamination Workflow

In the event of a spill, rapid classification and containment are required to prevent exposure. Follow the logical workflow below to manage spills safely.

SpillResponse Spill Spill Detected: cis-3-(Boc-amino)-2,2- dimethylcyclobutylamine Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (< 50 mg/mL) Assess->Minor Low Risk Major Major Spill (> 50 mg/mL or outside hood) Assess->Major High Risk PPE Don Upgraded PPE (Double Nitrile, Face Shield) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Evacuate->PPE Contain Contain Spill (Absorbent pads / Sand) PPE->Contain Decon Decontaminate Surface (Mild Acidic Wash / Water) Contain->Decon Waste Collect in Solid Chemical Waste Decon->Waste Report File Incident Report & Restock Kit Waste->Report

Workflow for cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine spill assessment and decontamination.

Waste Disposal & Logistics

Proper disposal of Boc-protected amines requires strict adherence to chemical compatibility guidelines to prevent catastrophic accidents. Ensure all disposal practices comply with [3].

CRITICAL SAFETY WARNING: Acid Incompatibility

  • Protocol: NEVER dispose of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine (or any Boc-protected compound) in a waste container that contains strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)).

  • Causality: Strong acids rapidly cleave the Boc protecting group. This deprotection reaction stoichiometrically generates isobutylene gas and carbon dioxide. If this occurs inside a tightly sealed waste carboy, it will cause rapid over-pressurization, leading to a violent container rupture and chemical explosion.

Standard Disposal Routing:

  • Solid Waste: Collect contaminated gloves, weighing papers, and empty vials in a dedicated, clearly labeled solid hazardous waste container destined for high-temperature incineration.

  • Liquid Waste: If dissolved in standard organic solvents (e.g., ethyl acetate, methanol), route to Non-Halogenated Organic Waste . If dissolved in dichloromethane (DCM) or chloroform, route to Halogenated Organic Waste .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.